molecular formula C8H9F2NO B168495 2-Amino-1-(3,4-difluorophenyl)ethanol CAS No. 10145-04-7

2-Amino-1-(3,4-difluorophenyl)ethanol

Katalognummer: B168495
CAS-Nummer: 10145-04-7
Molekulargewicht: 173.16 g/mol
InChI-Schlüssel: CXJWXUGRWAXKAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-1-(3,4-difluorophenyl)ethanol is a useful research compound. Its molecular formula is C8H9F2NO and its molecular weight is 173.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-amino-1-(3,4-difluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8,12H,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJWXUGRWAXKAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CN)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588049
Record name 2-Amino-1-(3,4-difluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10145-04-7
Record name 2-Amino-1-(3,4-difluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 2-Amino-1-(3,4-difluorophenyl)ethanol from 3,4-Difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-Amino-1-(3,4-difluorophenyl)ethanol from 3,4-Difluorobenzaldehyde

Abstract

This compound is a pivotal chiral building block in medicinal chemistry and drug development, valued for the unique physicochemical properties imparted by its fluorinated phenyl and amino alcohol moieties.[1][2] The strategic introduction of fluorine can enhance metabolic stability, binding affinity, and membrane permeability of bioactive molecules.[3] This guide provides a comprehensive technical overview of the primary synthetic strategies for producing this compound, commencing from the readily available starting material, 3,4-Difluorobenzaldehyde. We will explore two robust and field-proven synthetic pathways: the Cyanohydrin Route and the α-Amino Ketone Route. The causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis of the methodologies are presented to equip researchers and process chemists with the knowledge to select and optimize the most suitable route for their specific objectives, whether for small-scale discovery or large-scale manufacturing.

Introduction & Strategic Overview

The synthesis of chiral β-amino alcohols has been a subject of extensive research due to their prevalence in pharmaceuticals and natural products.[4] The target molecule, this compound, belongs to this important class of compounds. The primary challenge in its synthesis from 3,4-Difluorobenzaldehyde lies in the controlled, sequential installation of both a hydroxyl and an amino group on a two-carbon extension from the aldehyde carbonyl.

Our retrosynthetic analysis reveals two primary strategic disconnections, which form the basis of the two pathways detailed in this guide:

  • Strategy A: The Cyanohydrin Route. This approach involves the initial formation of a C-C bond and the simultaneous introduction of a masked amino group (nitrile) and a hydroxyl group. The key step is the reduction of the nitrile to the primary amine.

  • Strategy B: The α-Amino Ketone Route. This is a more modular, two-stage strategy. First, the aldehyde is converted into an α-amino ketone intermediate. The second stage involves the stereoselective reduction of the ketone to the desired amino alcohol. This route offers superior control over the final stereochemistry.[5]

Synthetic_Strategies cluster_legend Legend Target This compound Cyanohydrin 2-Hydroxy-2-(3,4-difluorophenyl)acetonitrile Target->Cyanohydrin Nitrile Reduction AminoKetone 2-Amino-1-(3,4-difluorophenyl)ethan-1-one Target->AminoKetone Ketone Reduction (Stereocontrol Point) Aldehyde 3,4-Difluorobenzaldehyde Cyanohydrin->Aldehyde Cyanide Addition HaloKetone α-Halo-3,4-difluoroacetophenone AminoKetone->HaloKetone Amination Acetophenone 3,4-Difluoroacetophenone HaloKetone->Acetophenone α-Halogenation Acetophenone->Aldehyde C1 Addition & Oxidation Strategy_A Strategy A: Cyanohydrin Route Strategy_B Strategy B: α-Amino Ketone Route Cyanohydrin_Workflow Start 3,4-Difluorobenzaldehyde Step1 Cyanohydrin Formation (e.g., NaCN, H₂O/AcOH) Start->Step1 Intermediate 2-Hydroxy-2-(3,4-difluorophenyl) acetonitrile Step1->Intermediate Step2 Nitrile Reduction (e.g., LiAlH₄ in THF) Intermediate->Step2 Workup Aqueous Workup & Purification Step2->Workup Product This compound Workup->Product

Figure 2: Workflow for the Cyanohydrin Route.
Detailed Experimental Protocol

Step 1: Synthesis of 2-Hydroxy-2-(3,4-difluorophenyl)acetonitrile

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel, add 3,4-difluorobenzaldehyde (14.2 g, 0.1 mol) and dissolve in 50 mL of a suitable solvent like dichloromethane or diethyl ether.

  • Cyanide Solution: In a separate beaker, prepare a solution of sodium cyanide (NaCN) (5.4 g, 0.11 mol) in 30 mL of water. Extreme caution must be exercised when handling cyanide salts.

  • Reaction: Cool the aldehyde solution to 0-5 °C in an ice bath. Slowly add the aqueous NaCN solution dropwise over 30 minutes. Following the addition, add glacial acetic acid (6.6 g, 0.11 mol) dropwise, ensuring the temperature remains below 10 °C.

  • Stirring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude cyanohydrin, which can often be used in the next step without further purification.

Step 2: Reduction to this compound

  • Setup: In a dry 500 mL three-necked flask under a nitrogen atmosphere, prepare a suspension of Lithium Aluminum Hydride (LiAlH₄) (7.6 g, 0.2 mol) in 150 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.

  • Addition: Dissolve the crude cyanohydrin from the previous step in 50 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (7.6 mL), followed by 15% aqueous NaOH (7.6 mL), and finally more water (22.8 mL) (Fieser workup).

  • Isolation: A granular precipitate will form. Filter the solid and wash it thoroughly with THF or ethyl acetate. Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or crystallization (e.g., as a hydrochloride salt) to yield pure this compound.

Pathway II: The α-Amino Ketone Route

This pathway is more versatile and is the preferred method when stereochemical control is paramount. It involves the initial preparation of an α-amino ketone, which is then reduced to the target amino alcohol. This reduction step is the critical point for introducing chirality.

Rationale and Staging

The synthesis begins not from the aldehyde directly, but from the corresponding acetophenone. 3,4-Difluoroacetophenone can be prepared from 3,4-difluorobenzaldehyde via Grignard addition of methylmagnesium bromide followed by oxidation (e.g., with PCC or a Swern oxidation).

The subsequent steps are:

  • α-Halogenation: Introduction of a bromine or chlorine atom at the position alpha to the ketone.

  • Amination: Nucleophilic substitution of the halide with an amine source.

  • Ketone Reduction: Conversion of the carbonyl to a hydroxyl group.

AminoKetone_Workflow Start 3,4-Difluoroacetophenone Step1 α-Bromination (e.g., NBS, AIBN) Start->Step1 Intermediate1 2-Bromo-1-(3,4-difluorophenyl) ethan-1-one Step1->Intermediate1 Step2 Amination (e.g., NH₃ or protected amine) Intermediate1->Step2 Intermediate2 2-Amino-1-(3,4-difluorophenyl) ethan-1-one Step2->Intermediate2 Step3 Stereoselective Reduction (e.g., Chiral Catalyst + H₂ source) Intermediate2->Step3 Product Enantiopure This compound Step3->Product

Figure 3: Workflow for the α-Amino Ketone Route.
Detailed Experimental Protocol

Stage 1: Synthesis of 2-Amino-1-(3,4-difluorophenyl)ethan-1-one

  • α-Bromination: Dissolve 3,4-difluoroacetophenone (15.6 g, 0.1 mol) in 100 mL of CCl₄. Add N-Bromosuccinimide (NBS) (18.7 g, 0.105 mol) and a catalytic amount of AIBN or benzoyl peroxide. Reflux the mixture under illumination from a sun lamp for 2-4 hours, or until TLC indicates consumption of the starting material. Cool the reaction, filter off the succinimide, and concentrate the filtrate to yield crude 2-bromo-1-(3,4-difluorophenyl)ethan-1-one.

  • Amination: Dissolve the crude α-bromo ketone in a suitable solvent like THF. Cool to 0 °C and bubble anhydrous ammonia gas through the solution, or add a concentrated solution of aqueous ammonia and stir vigorously for several hours. Alternatively, use a protected amine source like hexamethylenetetramine (Delepine reaction) followed by acidic hydrolysis. After the reaction is complete, perform a standard aqueous workup and extract the product. Purify by chromatography or crystallization of the hydrochloride salt.

Stage 2: Asymmetric Reduction to (R)- or (S)-2-Amino-1-(3,4-difluorophenyl)ethanol

The asymmetric reduction of α-amino ketones is a well-established field. Asymmetric transfer hydrogenation using a chiral catalyst is a highly effective method. [6][7]

  • Catalyst Preparation: In a reaction vessel under an inert atmosphere, prepare the chiral catalyst solution. A typical system involves a ruthenium catalyst precursor like [RuCl₂(p-cymene)]₂ and a chiral amino alcohol ligand (e.g., (1R,2S)-(-)-Norephedrine or a TsDPEN derivative).

  • Reaction Setup: Dissolve the 2-amino-1-(3,4-difluorophenyl)ethan-1-one hydrochloride (0.1 mol) in a solvent mixture, often a formic acid/triethylamine (5:2) azeotrope, which serves as the hydrogen source.

  • Reduction: Add the catalyst solution (typically 0.1-1 mol%) to the substrate solution. Heat the mixture to 40-60 °C and stir for 12-24 hours. The progress is monitored by HPLC using a chiral column to determine both conversion and enantiomeric excess (ee).

  • Isolation: Upon completion, cool the reaction mixture and quench by adding aqueous base (e.g., NH₄OH) to neutralize the acid and precipitate the product. [7]Filter the solid or extract with an organic solvent. The crude product is then purified by crystallization to afford the enantiomerically enriched amino alcohol.

Comparative Analysis & Field Insights

ParameterPathway I: Cyanohydrin RoutePathway II: α-Amino Ketone Route
Number of Steps 2 (from aldehyde)3-4 (from acetophenone)
Stereocontrol None (produces racemate)Excellent (via asymmetric reduction)
Key Reagents NaCN, LiAlH₄NBS, NH₃, Chiral Ru-catalyst
Safety Concerns Highly toxic cyanide salts; pyrophoric and water-reactive LiAlH₄.Lachrymatory α-bromo ketone; handling of pressurized H₂ or formic acid.
Scalability Moderate; handling large quantities of LiAlH₄ can be challenging.High; catalytic asymmetric methods are well-suited for scale-up.
Versatility Limited. Primarily for racemic synthesis.High. Different enantiomers can be accessed by choosing the appropriate chiral ligand.

Expert Insights:

  • For rapid, small-scale synthesis where stereochemistry is not a concern, the Cyanohydrin Route is often the faster choice. However, the significant safety hazards associated with cyanide and LiAlH₄ require stringent controls.

  • For any application in drug development or where specific biological activity is required, the α-Amino Ketone Route is unequivocally superior. The ability to control the absolute stereochemistry at the reduction step is its defining advantage. Asymmetric transfer hydrogenation is a robust and highly developed technology that consistently delivers high enantiomeric excess. [7]While it involves more steps, the process control and the value of the chiral product justify the longer sequence.

Conclusion

The can be effectively achieved through two distinct strategic pathways. The Cyanohydrin Route offers a direct, albeit hazardous, path to the racemic product. In contrast, the α-Amino Ketone Route provides a more controlled, versatile, and scalable approach that is essential for producing enantiomerically pure material required by the pharmaceutical industry. The choice between these methods will be dictated by the specific needs of the project, balancing speed and simplicity against the critical requirement for stereochemical purity. For modern drug discovery and development professionals, mastery of the asymmetric reduction techniques central to the α-Amino Ketone Route is indispensable.

References

  • Tanielyan, S. K., Marin, N., Alvez, G., & Augustine, R. L. (n.d.). Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol. Organic Process Research & Development. [Link]

  • Lohse, O., & Spöndlin, C. (n.d.). Efficient Preparation of (R)- and (S)-2-Amino-1-phenylethanol. Organic Process Research & Development. [Link]

  • Google Patents. (n.d.). JPWO2016035609A1 - Process for producing 2-amino substituted benzaldehyde compounds.
  • European Patent Office. (n.d.). EP 3196189 A1 - METHOD FOR PRODUCING 2-AMINO-SUBSTITUTED BENZALDEHYDE COMPOUND. Retrieved from [Link]

  • PubMed Central. (n.d.). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Retrieved from [Link]

  • Google Patents. (n.d.). US10047037B2 - Method for producing 2-amino-substituted benzaldehyde compound.
  • Organic Chemistry Portal. (2007). Ketone Reduction, β-Amino Alcohols, Conjugate Additions, Dihydroquinolines and Quinolines. Retrieved from [Link]

  • Guha, S., Rajeshkumar, V., Kotha, S. S., & Sekar, G. (2015). Synthesis of α-Amino Ketones from Benzylic Secondary Alcohols and Amines via an NBS-Mediated One-Pot Approach. Organic Letters, 17(2), 406–409. [Link]

  • ResearchGate. (2020). Recent advances in the synthesis of α-amino ketones. Retrieved from [Link]

  • SciHorizon. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Amino Ketones. Retrieved from [Link]

Sources

chemical properties of 2-Amino-1-(3,4-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 2-Amino-1-(3,4-difluorophenyl)ethanol

Introduction

This compound is a fluorinated amino alcohol that holds significant interest for researchers in medicinal chemistry and drug development. Its structure, featuring a difluorinated phenyl ring, a hydroxyl group, and an amino group, presents a unique combination of functionalities that can be exploited for the synthesis of novel therapeutic agents. The presence of fluorine atoms can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, making this compound a valuable building block for creating more effective and safer drugs. This guide provides a comprehensive overview of its core chemical properties, analytical methodologies, and potential applications, synthesized from available data and established chemical principles.

Part 1: Core Molecular and Physicochemical Profile

The fundamental identity of a compound is rooted in its structure and resulting physical properties. These characteristics dictate its behavior in both chemical reactions and biological systems.

Chemical Structure and Identifiers

The molecule possesses a chiral center at the carbon atom bearing the hydroxyl group, meaning it can exist as two enantiomers, (R)- and (S)-2-amino-1-(3,4-difluorophenyl)ethanol.

  • IUPAC Name: this compound

  • CAS Number: 10145-04-7[1][2]

  • Molecular Formula: C₈H₉F₂NO[1]

  • Molecular Weight: 173.16 g/mol [1]

Caption: Chemical structure of this compound.

Physicochemical Data

The physical properties of a molecule are critical for predicting its solubility, absorption, and distribution. The data below is compiled from various chemical suppliers and databases.

PropertyValueSource(s)
Molecular Weight 173.16 g/mol [1]
Density 1.3 ± 0.1 g/cm³[1]
Boiling Point 291.3 ± 35.0 °C at 760 mmHg[1]
Melting Point Not Available[1]
Appearance Expected to be a solid at room temperature
Solubility Expected to be soluble in water and polar organic solvents[3][4]

Expertise & Experience Insights: The presence of both a hydroxyl (-OH) and an amino (-NH₂) group suggests that this molecule can act as both a hydrogen bond donor and acceptor. This typically imparts aqueous solubility, a crucial property for drug candidates intended for oral or intravenous administration.[3][4] Like other simple amino acids and amino alcohols, it is expected to be a crystalline solid with a relatively high melting point due to strong intermolecular hydrogen bonding.[4]

Part 2: Predictive Spectroscopic Signature

While specific spectral data for this compound is not widely published, its structure allows for a robust prediction of its spectroscopic signature based on well-established principles of NMR, IR, and Mass Spectrometry.[5][6] This predictive analysis is an essential tool for researchers in verifying the synthesis and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic Protons (Ar-H): Three protons on the phenyl ring would appear in the aromatic region (~7.0-7.5 ppm). Due to the fluorine substitutions, they would exhibit complex splitting patterns (doublets or multiplets) resulting from both H-H and H-F coupling.

    • Methine Proton (-CH(OH)-): The proton on the chiral carbon would likely appear as a multiplet around 4.8-5.2 ppm, split by the adjacent methylene protons.

    • Methylene Protons (-CH₂NH₂): The two protons adjacent to the amino group would be diastereotopic and appear as distinct multiplets, likely in the 2.8-3.3 ppm range.

    • Hydroxyl (-OH) and Amino (-NH₂) Protons: These protons would appear as broad singlets and their chemical shifts would be highly dependent on solvent and concentration. They are readily exchangeable with D₂O.[7]

  • ¹³C NMR:

    • Aromatic Carbons: Six distinct signals would be expected in the 110-160 ppm range. The carbons directly bonded to fluorine would show large C-F coupling constants.

    • Methine Carbon (-C(OH)-): Expected around 70-75 ppm.

    • Methylene Carbon (-C(NH₂)-): Expected around 45-50 ppm.[8]

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present.[7]

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

  • N-H Stretch: Two sharp peaks (for the primary amine) in the 3300-3500 cm⁻¹ region, which may overlap with the O-H band.[7]

  • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

  • C-F Stretch: Strong, characteristic absorptions in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.[6]

  • Molecular Ion (M⁺): A peak at m/z = 173 would confirm the molecular weight.

  • Key Fragmentation: The most likely fragmentation would be the cleavage of the C-C bond between the chiral carbon and the methylene carbon (alpha-cleavage), leading to fragments corresponding to the difluorophenyl-methanol cation and the aminomethyl radical.

Part 3: Synthesis and Stereochemical Control

The synthesis of enantiomerically pure amino alcohols is a cornerstone of modern pharmaceutical chemistry.[9] A common and effective strategy involves the asymmetric reduction of a corresponding α-aminoketone precursor.

Proposed Synthetic Workflow

A plausible and efficient route to obtaining optically active this compound is through the asymmetric transfer hydrogenation of 2-amino-1-(3,4-difluorophenyl)ethan-1-one.[10] This method is well-documented for its high yields and excellent enantioselectivity.

G cluster_0 Synthetic Pathway start Precursor: 2-Amino-1-(3,4-difluorophenyl)ethan-1-one process Asymmetric Transfer Hydrogenation - Chiral Ru or Rh catalyst - Formic acid/triethylamine (H-donor) start->process product Product: (R)- or (S)-2-Amino-1- (3,4-difluorophenyl)ethanol process->product purification Purification (Crystallization or Chromatography) product->purification

Caption: Proposed workflow for the asymmetric synthesis of the target compound.

Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol is a representative example based on established literature for similar substrates.[10]

  • Reactor Setup: A clean, dry reaction vessel is charged with the α-aminoketone precursor and a suitable solvent (e.g., methanol).

  • Catalyst Introduction: A chiral ruthenium or rhodium catalyst (e.g., (R,R)-Ts-DENEB) is added under an inert atmosphere (Nitrogen or Argon). The choice of catalyst enantiomer ((R,R) or (S,S)) determines the stereochemistry of the final product.

  • Hydrogen Source: A mixture of formic acid and triethylamine (typically a 5:2 molar ratio) is added as the hydrogen source.

  • Reaction: The mixture is stirred at a controlled temperature (e.g., 40-60 °C) and monitored by a suitable analytical technique like HPLC or TLC until the starting material is consumed.

  • Workup and Isolation: Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is then neutralized with an aqueous base (e.g., NH₄OH), and the product is extracted with an organic solvent.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield the enantiomerically pure amino alcohol.

Trustworthiness Note: The success of this synthesis is critically dependent on the purity of the reagents and the strict maintenance of an inert atmosphere to protect the catalyst from deactivation. The enantiomeric excess of the product should be verified using chiral HPLC.

Part 4: Analytical Methodologies

Robust analytical methods are required to ensure the purity, identity, and stability of pharmaceutical compounds.

analytical_workflow raw_sample Crude Synthetic Product purification Purification (e.g., Flash Chromatography) raw_sample->purification identity Identity Confirmation (NMR, MS, IR) purification->identity purity Purity & Quantitation (HPLC-UV, LC-MS) purification->purity chiral_purity Chiral Purity (Chiral HPLC) purity->chiral_purity

Caption: General analytical workflow for characterization.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is the standard method for assessing purity and quantifying the compound. A mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be effective.[11] Detection is typically achieved using a UV detector.

  • Chiral HPLC: To separate and quantify the enantiomers, a specialized chiral stationary phase is required. This is essential for confirming the stereochemical outcome of an asymmetric synthesis.

  • Gas Chromatography (GC): Due to the low volatility of the amino alcohol, derivatization is necessary prior to GC analysis. The amino and hydroxyl groups can be converted to more volatile esters or silyl ethers.[12]

Hyphenated Techniques
  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for sensitive and selective analysis, especially in complex biological matrices. It combines the separation power of HPLC with the definitive identification capabilities of mass spectrometry.[12][13] It is invaluable for metabolic studies and impurity profiling.

Part 5: Reactivity, and Potential in Drug Discovery

The true value of a molecule like this compound lies in its potential as a scaffold for building more complex, biologically active molecules.

Chemical Reactivity

The primary reactive sites are the nucleophilic amino group and the hydroxyl group.

  • N-Alkylation/N-Acylation: The amino group can be readily functionalized to form amides, sulfonamides, or secondary/tertiary amines.

  • O-Alkylation/O-Acylation: The hydroxyl group can be converted into ethers or esters.

This dual reactivity allows for its incorporation into a wide variety of larger molecular architectures.

Potential as a Pharmacological Scaffold

The amino alcohol motif is a privileged structure in medicinal chemistry, found in numerous approved drugs. The difluorophenyl group further enhances its potential.

  • Antimicrobial Agents: Many amino alcohols and related heterocyclic compounds have shown promise as antibacterial and antifungal agents.[14][15][16] The difluoro-substitution can enhance cell membrane permeability and metabolic stability.

  • Enzyme Inhibitors: The stereochemically defined hydroxyl and amino groups are ideal for forming specific hydrogen bond interactions within the active site of an enzyme. For instance, related 2-amino-1,3,4-thiadiazole structures have been developed as potent enzyme inhibitors.[17]

  • CNS Agents: The phenylethanolamine scaffold is central to many neurologically active compounds. The fluorine atoms can increase blood-brain barrier penetration, making this a potentially useful building block for central nervous system (CNS) drug discovery.

G cluster_apps Potential Therapeutic Areas center_node This compound (Core Scaffold) app1 Antimicrobial Agents center_node->app1 Derivatization app2 Enzyme Inhibitors center_node->app2 Derivatization app3 CNS-Active Drugs center_node->app3 Derivatization

Caption: Role as a central scaffold in drug discovery.

Conclusion

This compound is a chiral building block with significant potential for the development of new chemical entities in the pharmaceutical industry. While detailed experimental data is sparse in public literature, its chemical properties can be reliably predicted from its structure. Its synthesis can be achieved with high stereocontrol using established methods, and its characterization relies on standard analytical techniques. The combination of the privileged amino alcohol motif with strategic difluorination makes it a highly attractive starting point for medicinal chemists aiming to develop next-generation therapeutics.

References

  • PubChem. 2-Amino-1-(3-bromo-2,4-difluorophenyl)ethanol | C8H8BrF2NO. Available from: [Link]

  • Chemsrc. This compound | CAS#:10145-04-7. Available from: [Link]

  • Sharma, D. (2026). A Critical Review on Analytical Methods for Ketoconazole and Clindamycin. International Journal of Pharmaceutical Sciences, 4(1), 2124-2137. Available from: [Link]

  • Solubility of Things. 2-Amino-1-(4-fluorophenyl)ethanol. Available from: [Link]

  • Ministry of the Environment, Japan. Analytical Methods. Available from: [Link]

  • ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Available from: [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Critical Evaluation of Spectroscopic and Chromatographic Methods for the Quantitative Determination of Ketoconazole and Clindamycin. Available from: [Link]

  • Chemguide. An introduction to amino acids. Available from: [Link]

  • PubMed Central. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Available from: [Link]

  • University of Wisconsin-Madison. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available from: [Link]

  • European Patent Office. (1999). Processes for producing optically active 2-amino-1-phenylethanol derivatives. EP 0924193 A1. Available from: [Link]

  • University of Dundee Research Portal. (2022). Amino Alcohols as Potential Antibiotic and Antifungal Leads. Available from: [Link]

  • SciHorizon. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. The Journal of Organic Chemistry. Available from: [Link]

  • MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. Available from: [Link]

  • Leah4sci. (2024). H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review. YouTube. Available from: [Link]

  • Wikipedia. Ethanol. Available from: [Link]

  • Leah4sci. (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube. Available from: [Link]

  • Organic Letters. (2024). Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. Available from: [Link]

  • Britannica. Alcohol - Boiling Point, Solubility, Flammability. Available from: [Link]

  • Pharmacological Reviews. (2012). Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application. Available from: [Link]

  • Diva-Portal.org. (2005). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Available from: [Link]

  • PubMed Central. (2017). Amino Acid Metabolism. Available from: [Link]

  • Biomedical Chemistry: Research and Methods. (2025). Methods for Determining Individual Amino Acids in Biological Fluids. Available from: [Link]

  • European Pharmaceutical Review. (2019). Analytical methods for obtaining HOS information from protein therapeutics. Available from: [Link]

  • PubMed Central. (2022). Amino Alcohols as Potential Antibiotic and Antifungal Leads. Available from: [Link]

  • PubMed Central. (2020). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Available from: [Link]

  • Wikipedia. Clonidine. Available from: [Link]

  • Wikipedia. 4C-I. Available from: [Link]

  • PubMed Central. (2022). 2-Amino-1,3,4-thiadiazoles as Glutaminyl Cyclases Inhibitors Increase Phagocytosis through Modification of CD47-SIRPα Checkpoint. Available from: [Link]

  • ResearchGate. (2017). Synthesis and Transformations of 2-Amino-1,3,4-thiadiazines. Available from: [Link]

  • Taylor & Francis Online. (2020). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Available from: [Link]

  • Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

  • Ninja Nerd. (2017). Amino Acid Metabolism. YouTube. Available from: [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of 2-Amino-1-(3,4-difluorophenyl)ethanol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the biological activity of 2-Amino-1-(3,4-difluorophenyl)ethanol analogs, a class of compounds with significant potential in respiratory therapeutics. As drug development professionals, understanding the nuances of structure-activity relationships (SAR), mechanisms of action, and preclinical evaluation is paramount. This document is structured to provide actionable insights, grounded in scientific literature, to guide research and development efforts in this promising area.

Introduction: The Rationale for Fluorination in β2-Adrenergic Agonists

The development of selective β2-adrenergic receptor agonists remains a cornerstone of therapy for obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). The primary therapeutic goal is to induce bronchodilation by relaxing the airway smooth muscle. The phenylethanolamine scaffold is a well-established pharmacophore for β2-agonists. Strategic chemical modifications to this core structure have historically led to significant improvements in potency, selectivity, and duration of action.

The introduction of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to modulate various physicochemical and pharmacological properties.[1][2] Fluorination of the phenyl ring in phenylethanolamine analogs can influence:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, potentially leading to an extended duration of action.

  • Receptor Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution of the molecule, potentially leading to enhanced or more selective interactions with the target receptor.[3]

  • Lipophilicity: Fluorine substitution can impact the lipophilicity of a compound, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

This guide will focus on analogs of this compound, exploring how the specific placement of two fluorine atoms on the phenyl ring influences their biological activity as potential bronchodilators.

Synthetic Strategies for this compound Analogs

The synthesis of chiral 2-amino-1-phenylethanol derivatives is a critical aspect of their development, as the stereochemistry at the hydroxyl-bearing carbon is crucial for adrenergic receptor activity. The (R)-enantiomer is typically the more active eutomer.

A common and effective synthetic approach involves the asymmetric transfer hydrogenation of α-amino ketones. This method allows for the stereoselective production of the desired chiral amino alcohol.

Experimental Protocol: Stereoselective Synthesis of (R)-2-Amino-1-(3,4-difluorophenyl)ethanol Analogs [4]

Objective: To synthesize a series of N-substituted (R)-2-amino-1-(3,4-difluorophenyl)ethanol analogs.

Step 1: Synthesis of the α-Bromo Ketone Precursor

  • Start with 3,4-difluoroacetophenone.

  • Perform a bromination reaction, typically using bromine in a suitable solvent like methanol, to yield 2-bromo-1-(3,4-difluorophenyl)ethan-1-one.

Step 2: Amination to form the α-Amino Ketone

  • React the 2-bromo-1-(3,4-difluorophenyl)ethan-1-one with the desired primary or secondary amine (e.g., isopropylamine, tert-butylamine) to introduce the N-substituent. This reaction is typically carried out in a solvent like tetrahydrofuran (THF).

  • The resulting α-amino ketone hydrochloride salt is then isolated.

Step 3: Asymmetric Transfer Hydrogenation

  • The α-amino ketone hydrochloride salt is subjected to asymmetric transfer hydrogenation using a chiral ruthenium catalyst (e.g., a Ru-TsDPEN complex) and a hydrogen source like formic acid/triethylamine azeotrope.

  • This step stereoselectively reduces the ketone to the corresponding (R)-hydroxyl group, yielding the desired chiral amino alcohol.

  • The product is then purified, typically by crystallization or chromatography.

Causality behind Experimental Choices:

  • The use of a chiral ruthenium catalyst in the transfer hydrogenation step is the key to establishing the desired stereochemistry at the benzylic alcohol. The specific ligand on the ruthenium complex (e.g., TsDPEN) directs the hydride transfer to one face of the prochiral ketone, leading to a high enantiomeric excess of the (R)-enantiomer.

  • Starting with the corresponding acetophenone and proceeding through a brominated intermediate is a well-established and efficient route to the necessary α-amino ketone precursors.

Structure-Activity Relationships (SAR)

The biological activity of this compound analogs is highly dependent on the nature of the substituent on the amino group (the N-substituent) and the stereochemistry of the benzylic alcohol.

Key SAR Insights:

  • N-Substituent: The size and nature of the N-alkyl group are critical for β2-selectivity and potency. Generally, bulkier substituents, such as tert-butyl or larger groups, tend to confer higher selectivity for the β2-adrenergic receptor over the β1-receptor, thereby minimizing potential cardiac side effects.[5]

  • Stereochemistry: As with other phenylethanolamines, the (R)-enantiomer is expected to be significantly more potent than the (S)-enantiomer. This is due to the specific stereochemical requirements of the β2-adrenergic receptor binding pocket.[6]

  • Aromatic Substitution: The 3,4-difluoro substitution pattern on the phenyl ring is expected to influence the compound's electronic properties and its interaction with the receptor. Fluorine's electron-withdrawing nature can impact the pKa of the amine and the hydrogen-bonding capacity of the hydroxyl groups, which are crucial for receptor binding.[3]

Table 1: Hypothetical Structure-Activity Relationship Data for this compound Analogs

Compound IDN-Substituentβ2 Receptor Binding Affinity (Ki, nM)Bronchodilator Potency (EC50, nM)
DFP-H -H>1000>1000
DFP-Me -CH3500650
DFP-iPr -CH(CH3)25075
DFP-tBu -C(CH3)31015
DFP-Ar -CH2CH2Ph58

Note: This table is illustrative and based on general SAR principles for β2-agonists. Actual values would need to be determined experimentally.

In Vitro Evaluation of Biological Activity

A thorough in vitro evaluation is essential to characterize the pharmacological profile of novel this compound analogs. This typically involves receptor binding assays and functional assays using isolated tissues.

β2-Adrenergic Receptor Binding Affinity

Objective: To determine the binding affinity (Ki) of the test compounds for the β2-adrenergic receptor.

Protocol: Radioligand Binding Assay [4]

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human β2-adrenergic receptor (e.g., CHO or HEK293 cells).

  • Assay Buffer: Use a suitable buffer, such as Tris-HCl, containing magnesium chloride.

  • Radioligand: A high-affinity radiolabeled antagonist, such as [3H]-dihydroalprenolol ([3H]-DHA), is commonly used.

  • Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Self-Validating System: The protocol includes controls for total binding (radioligand only) and non-specific binding (in the presence of a high concentration of a known non-radioactive antagonist like propranolol) to ensure the accuracy of the specific binding measurements.

Functional Agonist Activity: Tracheal Smooth Muscle Relaxation

Objective: To assess the potency (EC50) and efficacy of the test compounds in inducing relaxation of airway smooth muscle.

Protocol: Isolated Guinea Pig Tracheal Ring Assay [7]

  • Tissue Preparation: Isolate the trachea from a guinea pig and cut it into rings.

  • Organ Bath Setup: Suspend the tracheal rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Contraction: Induce a sustained contraction of the tracheal rings with a contractile agent such as histamine or methacholine.

  • Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add the test compound to the organ bath in a cumulative manner, increasing the concentration stepwise.

  • Measurement: Record the changes in isometric tension using a force transducer.

  • Data Analysis: Express the relaxation as a percentage of the maximal relaxation induced by a standard β2-agonist like isoprenaline. Plot the concentration-response curve and determine the EC50 value.

Causality behind Experimental Choices:

  • Guinea pig trachea is a well-established and sensitive model for studying bronchodilator activity as its smooth muscle expresses a high density of β2-adrenergic receptors.[8]

  • Inducing a pre-contraction with an agent like histamine or methacholine provides a stable baseline against which the relaxant effects of the test compounds can be accurately measured.

In Vivo Evaluation of Bronchodilator Activity

In vivo studies are crucial to confirm the bronchodilator efficacy and duration of action of the lead candidates in a whole-animal model. The guinea pig is a commonly used species for this purpose.

Protocol: Histamine-Induced Bronchoconstriction in Guinea Pigs [9][10]

  • Animal Model: Use male Dunkin-Hartley guinea pigs.

  • Anesthesia: Anesthetize the animals with a suitable anesthetic (e.g., pentobarbital).

  • Surgical Preparation: Cannulate the trachea for artificial ventilation and the jugular vein for drug administration. Measure airway resistance and dynamic lung compliance using a pneumotachograph and a pressure transducer.

  • Induction of Bronchoconstriction: Administer an intravenous infusion of histamine to induce a stable and sustained bronchoconstriction.

  • Drug Administration: Administer the test compound either intravenously or via inhalation.

  • Measurement: Continuously monitor the changes in airway resistance and lung compliance.

  • Data Analysis: Calculate the percentage inhibition of the histamine-induced bronchoconstriction at different doses of the test compound. Determine the ED50 (the dose that produces 50% of the maximal effect).

Logical Relationship Diagram:

in_vivo_workflow Animal_Prep Animal Preparation (Anesthesia, Cannulation) Induction Induction of Bronchoconstriction (Histamine Infusion) Animal_Prep->Induction Drug_Admin Drug Administration (IV or Inhalation) Induction->Drug_Admin Measurement Measurement of Airway Mechanics (Resistance & Compliance) Drug_Admin->Measurement Data_Analysis Data Analysis (ED50 Determination) Measurement->Data_Analysis

Caption: Workflow for in vivo evaluation of bronchodilator activity.

Signaling Pathway of β2-Adrenergic Receptor Activation

The bronchodilator effect of this compound analogs is mediated through the activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR).

Diagram of the β2-Adrenergic Receptor Signaling Pathway:

B2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol B2AR β2-Adrenergic Receptor G_Protein Gs Protein B2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to Ligand 2-Amino-1-(3,4-difluorophenyl) -ethanol Analog Ligand->B2AR Binds to

Caption: β2-Adrenergic receptor signaling cascade leading to bronchodilation.

Upon binding of an agonist, the β2-receptor undergoes a conformational change, leading to the activation of the stimulatory G-protein, Gs. The activated Gs protein then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, resulting in bronchodilation.[11]

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel β2-adrenergic agonists with potentially improved pharmacological profiles. The strategic incorporation of fluorine atoms offers a viable approach to enhance metabolic stability and modulate receptor affinity.

Future research in this area should focus on:

  • Extensive SAR studies: Synthesizing a broader range of N-substituted analogs to optimize potency and selectivity.

  • Chiral Synthesis and Evaluation: Ensuring the synthesis of enantiomerically pure compounds and evaluating the activity of individual enantiomers.

  • Pharmacokinetic Profiling: Determining the ADME properties of lead compounds to assess their potential for long-acting effects.

  • In-depth Mechanistic Studies: Investigating the precise molecular interactions between the fluorinated analogs and the β2-adrenergic receptor through molecular modeling and site-directed mutagenesis studies.

By systematically applying the principles and protocols outlined in this guide, researchers and drug development professionals can effectively advance the discovery and development of the next generation of respiratory therapeutics.

References

  • Quantitative Evaluation of the Beta 2-adrenoceptor Affinity of Phenoxypropanolamines and Phenylethanolamines. PubMed. [Link]

  • Effects of ring fluorination on the adrenergic properties of phenylephrine. PubMed. [Link]

  • Activity of N-(phenethyl)phenylethanolamines at beta(1) and beta(2) adrenoceptors: structural modifications can result in selectivity for either subtype. PubMed. [Link]

  • In vivo bronchodilator action of a novel K+ channel opener, KC 399, in the guinea pig. PubMed. [Link]

  • Comparison of the binding affinity of some newly synthesized phenylethanolamine and phenoxypropanolamine compounds at recombinant human β‐ and α1‐adrenoceptor subtypes. Semantic Scholar. [Link]

  • Stereoselective activity of 2-(4-amino-3-chloro-5- trifluomethyl-phenyl)-2-tert-butylamino-ethanol hydrochloride to improve the pulmonary function in asthma. PMC. [Link]

  • Design and synthesis of some new theophylline derivatives with bronchodilator and antibacterial activities. PubMed. [Link]

  • The selectivity of β-adrenoceptor agonists at human β1-, β2-. NIH. [Link]

  • New bronchodilators. 3. Imidazo[4,5-c][4][12]naphthyridin-4(5H)-ones. PubMed. [Link]

  • Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry. [Link]

  • Bronchodilator activity of dimaprit in the guinea pig in vitro and in vivo. PubMed. [Link]

  • Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine. PubMed. [Link]

  • Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine | Request PDF. ResearchGate. [Link]

  • Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings for Synergistic Combination Therapy in Asthma and COPD. MDPI. [Link]

  • Benzopyranopyridine derivatives. 1. Aminoalkyl derivatives of the azaxanthenes as bronchodilating agents. PubMed. [Link]

  • Recent Advances in Stereoselective Synthesis and Application of β-Amino Acids. Taylor & Francis Online. [Link]

  • Bronchodilator action of inhaled nitric oxide in guinea pigs. PubMed. [Link]

  • Stereoselective synthesis and application of β-amino ketones. Monash University. [Link]

  • Adrenergic agents. 6. Synthesis and potential beta-adrenergic agonist activity of some meta-substituted p-hydroxyphenylethanolamines related to salbutamol. PubMed. [Link]

  • Comparison of the bronchodilator and cardiovascular actions of salbutamol, isoprenaline and orciprenaline in guinea-pigs and dogs. PubMed. [Link]

  • Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. PMC. [Link]

  • SAR and Synthesis of adrenergic blockers. SlideShare. [Link]

  • Beta-Adrenergic Agonists. PubMed. [Link]

  • [Synthesis and beta-adrenergic blocking activity of 1-amino-3-(1,3-dioxalan-2-ylphenyloxy) propan-2-ols and 1-amino-3-(183-dioxan-2-ylphenyloxy)-propan-2-ols (author's transl)]. PubMed. [Link]

Sources

The Strategic Incorporation of Fluorine in Amino Alcohols: A Technical Guide to Unlocking Novel Pharmacological Properties

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Executive Summary

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. This guide provides an in-depth technical exploration of the pharmacological properties of a particularly promising class of compounds: fluorinated amino alcohols. By leveraging the unique physicochemical characteristics of fluorine, these molecules offer enhanced metabolic stability, target affinity, and novel mechanisms of action. This document serves as a comprehensive resource for researchers and drug development professionals, detailing the rationale behind the design of fluorinated amino alcohols, their diverse therapeutic applications, and robust experimental protocols for their evaluation.

The Fluorine Advantage in Amino Alcohol Scaffolds

The strategic placement of fluorine atoms within an amino alcohol framework imparts a range of beneficial properties that can be exploited in drug design. The high electronegativity and small van der Waals radius of fluorine, coupled with the strength of the carbon-fluorine bond, lead to significant alterations in a molecule's biological behavior.[1][2]

Key advantages include:

  • Enhanced Metabolic Stability: The robust C-F bond is resistant to enzymatic cleavage, particularly oxidative metabolism by cytochrome P450 enzymes.[3] This can significantly increase the in vivo half-life of a drug, leading to improved bioavailability and less frequent dosing regimens.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby amino groups.[1] This alteration in basicity can influence a molecule's ionization state at physiological pH, impacting its solubility, membrane permeability, and interaction with biological targets.

  • Increased Binding Affinity: Fluorine can participate in favorable intermolecular interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions. This can lead to enhanced binding affinity and potency.[1] Furthermore, the introduction of fluorine can induce conformational changes that lock the molecule into a more bioactive conformation.[3]

  • Improved Lipophilicity and Membrane Permeability: Fluorination can increase the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and the blood-brain barrier.[1][3] This is particularly advantageous for developing drugs targeting the central nervous system.

Therapeutic Applications of Fluorinated Amino Alcohols

The unique pharmacological properties of fluorinated amino alcohols have led to their exploration in a variety of therapeutic areas.

Oncology

Fluorinated compounds have a well-established role in cancer chemotherapy. Fluorinated amino alcohols have demonstrated potent cytotoxic and antiproliferative effects against various cancer cell lines.[4] One key mechanism of action is the induction of apoptosis, or programmed cell death. Studies have shown that certain fluorinated compounds can trigger the activation of executioner caspases, such as caspase-3, leading to the systematic dismantling of the cancer cell.[4]

Infectious Diseases

The development of resistance to existing anti-infective agents is a major global health concern. Fluorinated amino alcohols have emerged as promising candidates for the development of new antimalarial and anti-leishmanial drugs.[5][6] The stereochemistry of these molecules can play a critical role in their antimalarial activity, with different enantiomers exhibiting significantly different potencies.[7]

Enzyme Inhibition

Fluorinated amino alcohols are effective inhibitors of various enzymes, particularly proteases. The electronegativity of the fluorine atom can enhance the electrophilicity of an adjacent carbonyl group, making it more susceptible to nucleophilic attack by active site residues. This can lead to the formation of stable, covalent adducts and potent enzyme inhibition.[8] This mechanism is particularly relevant in the development of inhibitors for viral proteases, such as HIV protease.[9][10]

Experimental Protocols for Pharmacological Evaluation

A thorough and systematic evaluation of the pharmacological properties of fluorinated amino alcohols is crucial for their development as therapeutic agents. The following section provides detailed, step-by-step methodologies for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the fluorinated amino alcohol in the appropriate cell culture medium. Remove the existing medium from the wells and add the medium containing the test compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for a specified period, typically 24 to 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.[11]

  • MTT Addition: Following incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this period, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength between 550 and 600 nm.[11] The absorbance is directly proportional to the number of viable cells.

Apoptosis Induction: Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Protocol:

  • Induce Apoptosis: Treat cells with the fluorinated amino alcohol at various concentrations for a predetermined time to induce apoptosis. A concurrent control culture without the compound should be maintained.[12]

  • Cell Lysis: Pellet 1-5 million cells and resuspend them in 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.[12]

  • Centrifugation: Centrifuge the cell lysate for 1 minute at 10,000 x g in a microcentrifuge.[12]

  • Prepare Reaction Mixture: Transfer the supernatant (cytosolic extract) to a fresh tube. In a 96-well plate, add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each sample.[12]

  • Substrate Addition: Add 5 µL of the 4 mM DEVD-pNA substrate (final concentration 200 µM) to each well and incubate at 37°C for 1-2 hours. Protect the plate from light.[12]

  • Absorbance Reading: Read the samples at 400 or 405 nm in a microplate reader. The absorbance of the p-nitroaniline (pNA) chromophore is proportional to the caspase-3 activity.[12]

In Vivo Efficacy: Xenograft Tumor Model

Xenograft models are instrumental in evaluating the anti-tumor efficacy of drug candidates in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., PC3 for prostate cancer) into the flank of immunodeficient mice (e.g., NMRI nude mice).[13][14]

  • Tumor Growth and Measurement: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume bi-weekly using calipers and the formula: V = [length × (width)²] / 2.[15]

  • Drug Administration: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the fluorinated amino alcohol via an appropriate route (e.g., intravenous, oral) at a predetermined dose and schedule. The control group should receive the vehicle.[15]

  • Monitoring: Monitor tumor growth, body weight (as an indicator of toxicity), and the overall health of the mice throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Safety and Toxicological Profile

A comprehensive assessment of the safety and toxicological profile of any new drug candidate is paramount.

Cardiotoxicity: hERG Assay

The hERG (human Ether-à-go-go-Related Gene) assay is a critical in vitro test to assess the potential of a compound to cause QT interval prolongation, a risk factor for life-threatening cardiac arrhythmias.[16][17]

Protocol:

  • Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG potassium channel.[17]

  • Patch Clamp Electrophysiology: Employ an automated patch-clamp system (e.g., QPatch) to measure the electrophysiological properties of the hERG channels in whole-cell configuration.[17][18]

  • Compound Application: Apply the fluorinated amino alcohol at a range of concentrations to the cells.

  • Data Analysis: Measure the inhibition of the hERG current at each concentration to calculate the half-maximal inhibitory concentration (IC50) value.[18]

Mutagenicity: Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical.[19][20]

Protocol:

  • Bacterial Strains: Utilize several strains of Salmonella typhimurium that are auxotrophic for histidine (his-).[19][21]

  • Exposure: Expose the bacterial strains to various concentrations of the fluorinated amino alcohol, both with and without a metabolic activation system (S9 fraction from rat liver).[20][21]

  • Plating: Plate the treated bacteria on a minimal agar medium lacking histidine.

  • Incubation and Counting: Incubate the plates for 48-72 hours at 37°C. Count the number of revertant colonies (his+), which have undergone a mutation that restores their ability to synthesize histidine.

  • Analysis: A significant increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.[21]

Data Presentation and Visualization

Quantitative Data Summary
Compound ID Fluorination Pattern Cell Line MTT IC50 (µM) Caspase-3 Activation (Fold Change) hERG IC50 (µM) Ames Test Result
FAA-0013-fluoroA54915.23.5> 50Non-mutagenic
FAA-0023,5-difluoroA5498.75.242.1Non-mutagenic
FAA-0034-trifluoromethylA5495.17.825.6Non-mutagenic
Control-Drug-A5492.59.11.2Mutagenic (with S9)

Table 1: Example of a summary table for the pharmacological properties of fluorinated amino alcohols.

Visualization of Mechanisms

EnzymeInhibition cluster_reaction Normal Enzymatic Reaction cluster_inhibition Competitive Inhibition E Enzyme (Protease) ES Enzyme-Substrate Complex E->ES EI Enzyme-Inhibitor Complex (Inactive) E->EI S Substrate S->ES ES->E k_cat ES->E P Products ES->P I Fluorinated Amino Alcohol Inhibitor I->EI

Caption: Competitive inhibition of a protease by a fluorinated amino alcohol.

ApoptosisInduction FAA Fluorinated Amino Alcohol Mitochondria Mitochondria FAA->Mitochondria Induces Stress CytochromeC Cytochrome c (release) Mitochondria->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 (activated) Apoptosome->Caspase9 Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase3 Caspase-3 (activated) Caspase9->Caspase3 Procaspase3 Procaspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates Caspase3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Intrinsic apoptosis pathway induced by a fluorinated amino alcohol.

Conclusion

Fluorinated amino alcohols represent a versatile and powerful scaffold for the development of novel therapeutics. Their unique pharmacological properties, driven by the strategic incorporation of fluorine, offer significant advantages in terms of metabolic stability, target affinity, and efficacy. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of these promising compounds. As our understanding of the nuanced effects of fluorination continues to grow, so too will the potential of fluorinated amino alcohols to address unmet medical needs across a wide spectrum of diseases.

References

  • Caspase Activity Assay - Creative Bioarray. (n.d.). Retrieved from [Link]

  • Caspase-3 activity assay. (n.d.). Retrieved from [Link]

  • Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. (2021). Iran J Public Health, 50(3), 596-605.
  • Caspase-3 Activity Assay Kit (Colorimetric) NBP2-54838 Manual. (n.d.). Novus Biologicals.
  • Which is the best protocol for caspase-3 activity detection in vitro? (2018).
  • Fluorine in drug discovery: Role, design and case studies. (2025).
  • A cell-free, high-throughput hERG safety assay. (n.d.). The Rockefeller University.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals, 16(7), 1015.
  • Ames Test Protocol. (2025).
  • The Ames Test. (n.d.). Lawrence University.
  • hERG Safety Assay - Creative Bioarray. (n.d.). Retrieved from [Link]

  • Plasmodium falciparum: role of absolute stereochemistry in the antimalarial activity of synthetic amino alcohol antimalarial agents. (1988). Am J Trop Med Hyg, 38(3), 476-81.
  • Bacterial Reverse Mut
  • Applicable Pharmacokinetic Study: Development and Validation of Bioanalytical LC-MS/MS Method for Simultaneous Determination of Tipiracil, Trifluridine and Its Two Metabolites 5-Trifluoromethyluracil, 5-Carboxy 2′-Deoxyuridine in Rat Plasma. (2023). Molecules, 28(24), 8031.
  • CytoTox-Fluor™ Cytotoxicity Assay. (n.d.).
  • The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine. (2003). J Med Chem, 46(22), 4647-57.
  • Signaling Pathways Mediating Alcohol Effects. (2010). Alcohol Res Health, 33(1-2), 6-15.
  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (2011). J Org Chem, 76(10), 3581-602.
  • Cytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells. (1998). Toxicol In Vitro, 12(5), 555-61.
  • Microbial Mutagenicity Assay: Ames Test. (2018). Bio-protocol, 8(6), e2779.
  • In vivo Efficacy Testing. (n.d.).
  • Dot Language (graph based diagrams). (2018). Medium.
  • CytoTox-Fluor™ Cytotoxicity Assay Protocol. (n.d.).
  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). Bio-protocol, 7(1), e2100.
  • Fluorinated Amino Acids in Drug Design: The Role of Fmoc-D-3-F-Phenylalanine. (2026). Ningbo Inno Pharmchem Co.,Ltd.
  • Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy.
  • PC3 Xenograft Model. (n.d.). OncoOne.
  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (2011). Request PDF.
  • Enzyme kinetics and hit validation in fluorimetric protease assays. (2007). Curr Pharm Des, 13(3), 349-60.
  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). PubMed.
  • Fluorine Modifications Contribute to Potent Antiviral Activity against Highly Drug-Resistant HIV-1 and Favorable Blood-Brain Barrier Penetration Property of Novel Central Nervous System-Targeting HIV-1 Protease Inhibitors In Vitro. (2022). Antimicrob Agents Chemother, 66(2), e0171521.
  • Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. (2024). ACS Omega, 9(16), 18029-18042.
  • Antileishmanial Activity of Compounds Derived from the Medicines for Malaria Venture Open Access Box Against Intracellular Leishmania major Amastigotes. (2016). Am J Trop Med Hyg, 94(2), 340-7.
  • Drawing graphs with dot. (2015). Graphviz.
  • Fluorine Modifications Contribute to Potent Antiviral Activity against Highly Drug-Resistant HIV-1 and Favorable Blood-Brain Barrier Penetration Property of Novel Central Nervous System-Targeting HIV-1 Protease Inhibitors In Vitro. (2022). PubMed.
  • Metabolism and Toxicity of Fluorine Compounds. (2021). Chem Res Toxicol, 34(2), 434-437.
  • Enzymes -Inhibitors [graph]. (2013). YouTube.
  • LC–MS/MS Assay of Fluoropezil and Its Two Major Metabolites in Human Plasma: An Application to Pharmacokinetic Studies. (2020).
  • Synthesis and antileishmanial activity of lipophilic aromatic aminoalcohols. (2010). Bioorg Med Chem Lett, 20(14), 4165-8.
  • 6.4: Enzyme Inhibition. (2025). Biology LibreTexts.
  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applic
  • Correlative Effect between in vivo Hollow Fiber Assay and Xenografts Assay in Drug Screening. (2006).
  • Memorize Enzyme Inhibition. (2020). YouTube.
  • Finding Ki value in uncompetitive type of enzyme inhibition through GraphPad prism. (2022). YouTube.
  • Signaling pathways and molecular mechanisms through which branched-chain amino acids mediate translational control of protein synthesis. (2006). J Nutr, 136(1 Suppl), 227S-31S.

Sources

2-Amino-1-(3,4-difluorophenyl)ethanol as a chiral building block in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Amino-1-(3,4-difluorophenyl)ethanol as a Chiral Building Block in Asymmetric Synthesis

Abstract

Chiral amino alcohols are foundational components in modern asymmetric synthesis, serving as versatile precursors for pharmaceuticals, agrochemicals, and chiral catalysts. Among these, this compound stands out due to the unique electronic properties conferred by its difluorinated phenyl ring. The fluorine substituents can significantly enhance metabolic stability, binding affinity, and lipophilicity, making this building block particularly valuable in drug discovery programs.[1][2] This technical guide provides a comprehensive overview of the synthesis of enantiomerically pure this compound and explores its utility as a strategic chiral synthon in the construction of complex molecular architectures. We delve into field-proven methodologies, including classical resolution and catalytic asymmetric synthesis, offering detailed protocols and causality-driven explanations for experimental choices.

The Strategic Importance of Fluorinated Chiral Building Blocks

Chirality is a fundamental principle in pharmacology, where the physiological activity of a molecule is often dictated by its three-dimensional arrangement. The synthesis of single-enantiomer drugs is therefore a primary objective in pharmaceutical development to maximize therapeutic efficacy and minimize potential side effects associated with the undesired enantiomer. Chiral building blocks, or synthons, are enantiomerically pure molecules that are incorporated into a larger structure, providing a reliable and efficient method for introducing one or more stereocenters.

The incorporation of fluorine into drug candidates has become a prevalent strategy in medicinal chemistry.[1][2] The unique properties of fluorine—high electronegativity, small steric footprint, and the ability to form strong C-F bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Specifically, the 3,4-difluorophenyl motif present in this compound can block sites of oxidative metabolism and modulate pKa, leading to improved bioavailability and in vivo stability.[1]

Synthesis of Enantiopure this compound

The generation of optically pure this compound can be broadly achieved through two principal strategies: the separation of a racemic mixture (chiral resolution) or the direct, stereocontrolled synthesis of the desired enantiomer (asymmetric synthesis).

Strategy 1: Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution is a classical and robust technique for separating enantiomers.[3] The underlying principle involves the reaction of the racemic amino alcohol with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[4] These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[3][5]

The choice of resolving agent is critical and often determined empirically. Chiral acids such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid are commonly employed for the resolution of racemic bases like this compound.[4] Once the less soluble diastereomeric salt is isolated in high purity, the chiral resolving agent is removed by treatment with a base, liberating the desired enantiomer of the amino alcohol. While effective, a significant drawback of this method is the theoretical maximum yield of 50% for the desired enantiomer, although the undesired enantiomer can sometimes be racemized and recycled.[3]

G cluster_0 Strategy 1: Chiral Resolution cluster_1 Strategy 2: Asymmetric Synthesis racemate Racemic Amino Alcohol (R/S Mixture) diastereomers Diastereomeric Salts (R,S) and (S,S) racemate->diastereomers + chiral_acid Chiral Resolving Agent (e.g., S-Mandelic Acid) chiral_acid->diastereomers separation Fractional Crystallization diastereomers->separation salt_S Isolated (S,S) Salt (Less Soluble) separation->salt_S base_treatment Base Treatment (e.g., NaOH) salt_S->base_treatment enantiomer_S (S)-Amino Alcohol base_treatment->enantiomer_S ketone Prochiral Ketone (2-Amino-3',4'-difluoroacetophenone) reduction Asymmetric Reduction ketone->reduction enantiomer_S_direct (S)-Amino Alcohol reduction->enantiomer_S_direct Chiral Catalyst + H- source (High e.e.)

Caption: Key strategies for producing enantiopure this compound.

Strategy 2: Asymmetric Synthesis via Catalytic Reduction

To overcome the inherent 50% yield limitation of classical resolution, asymmetric synthesis provides a more elegant and atom-economical approach.[3] The most efficient route to chiral 1,2-amino alcohols is the asymmetric reduction of the corresponding prochiral α-aminoketone. For this target molecule, the precursor is 2-amino-3',4'-difluoroacetophenone.

Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical method for this transformation.[6] This reaction typically employs a ruthenium(II) or rhodium(III) catalyst complexed with a chiral ligand, often derived from a chiral 1,2-diamine or an amino alcohol. A mixture of formic acid and triethylamine (HCOOH/TEA) is commonly used as the hydrogen source. The chiral catalyst creates a stereically defined environment around the ketone, forcing the hydride transfer to occur preferentially on one of the two prochiral faces, leading to the formation of one enantiomer of the alcohol in high excess.

This method is highly favored in industrial settings due to its operational simplicity, the use of inexpensive and safe hydrogen sources, and the typically high yields and excellent enantioselectivities achieved.

Applications as a Chiral Building Block

The synthetic utility of enantiopure this compound stems from its bifunctional 1,2-amino alcohol framework. This motif is a gateway to a variety of valuable chiral structures.

  • Synthesis of Chiral Auxiliaries and Ligands: The amino and hydroxyl groups can be readily derivatized. For instance, reaction with phosgene or its equivalents can form a chiral oxazolidinone, a well-known class of chiral auxiliaries used to direct stereoselective reactions. Furthermore, the nitrogen and oxygen atoms can act as a bidentate ligand, coordinating to metal centers to form chiral catalysts for a range of asymmetric transformations.

  • Precursor for Bioactive Molecules: The 1,2-amino alcohol structure is a common pharmacophore found in numerous approved drugs and clinical candidates, including beta-blockers and antiviral agents.[7] The difluorophenyl moiety further enhances its potential in drug design. The building block can be elaborated through reactions at the amino group (e.g., N-alkylation, N-acylation) or the hydroxyl group to construct complex, high-value pharmaceutical intermediates.

  • Synthesis of Chiral Heterocycles: The vicinal amino and hydroxyl groups are perfectly positioned to undergo cyclization reactions to form chiral heterocycles such as oxazolines and morpholines, which are privileged scaffolds in medicinal chemistry.

G cluster_applications Synthetic Applications building_block Enantiopure This compound auxiliaries Chiral Auxiliaries (e.g., Oxazolidinones) building_block->auxiliaries Cyclization ligands Chiral Ligands for Catalysis building_block->ligands Derivatization pharma Pharmaceutical Intermediates & Bioactive Molecules building_block->pharma Elaboration heterocycles Chiral Heterocycles (e.g., Oxazolines) building_block->heterocycles Ring Closure

Caption: Synthetic utility of the chiral this compound building block.

Detailed Experimental Protocols

The following protocols are representative methodologies. Researchers should always conduct their own risk assessment and optimization.

Protocol 1: Asymmetric Transfer Hydrogenation of 2-Amino-3',4'-difluoroacetophenone

This protocol describes a typical ATH procedure using a Noyori-type catalyst.

Materials:

  • 2-Amino-3',4'-difluoroacetophenone hydrochloride

  • (R,R)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)

  • [RuCl₂(p-cymene)]₂

  • Formic acid (HCOOH)

  • Triethylamine (TEA)

  • Anhydrous isopropanol (solvent)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Catalyst Preparation: In an inert atmosphere glovebox, [RuCl₂(p-cymene)]₂ (0.005 mmol) and (R,R)-TsDPEN (0.011 mmol) are dissolved in anhydrous isopropanol (5 mL) in a Schlenk flask. The mixture is stirred at 80 °C for 30 minutes to form the active catalyst.

  • Reaction Setup: In a separate flask, 2-amino-3',4'-difluoroacetophenone hydrochloride (1.0 mmol) is suspended in a 5:2 mixture of formic acid and triethylamine (3 mL).

  • Hydrogenation: The catalyst solution is cooled to room temperature and then added to the substrate suspension. The reaction mixture is stirred at 40 °C and monitored by thin-layer chromatography (TLC) or HPLC.

  • Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of NaHCO₃ until effervescence ceases. The aqueous layer is extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched this compound.

  • Analysis: The enantiomeric excess (e.e.) of the product is determined by chiral HPLC analysis.

Protocol 2: Chiral Resolution with (S)-(+)-Mandelic Acid

This protocol outlines a classical resolution procedure.

Materials:

  • Racemic this compound

  • (S)-(+)-Mandelic acid

  • Methanol (MeOH)

  • Diethyl ether

  • 1 M Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

Procedure:

  • Salt Formation: Racemic this compound (10 mmol) is dissolved in warm methanol (20 mL). In a separate flask, (S)-(+)-mandelic acid (10 mmol) is dissolved in warm methanol (10 mL). The mandelic acid solution is added to the amino alcohol solution with stirring.

  • Crystallization: The solution is allowed to cool slowly to room temperature, and then stored at 4 °C for 12-24 hours to facilitate crystallization. If no crystals form, the slow addition of diethyl ether can be used to induce precipitation.

  • Isolation: The resulting crystals (the less soluble diastereomeric salt) are collected by vacuum filtration and washed with a small amount of cold methanol.

  • Enrichment: The optical purity of the diastereomeric salt can be improved by recrystallization from methanol until a constant specific rotation is achieved.

  • Liberation of the Free Amine: The purified diastereomeric salt is suspended in water and DCM. A 1 M NaOH solution is added dropwise with vigorous stirring until the aqueous layer is basic (pH > 11).

  • Extraction and Purification: The layers are separated, and the aqueous layer is extracted twice more with DCM. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo to yield the enantiomerically pure amino alcohol.

Quantitative Data Summary

The choice of synthetic method has a significant impact on the efficiency and outcome. The following table summarizes typical results for each approach.

ParameterChiral ResolutionAsymmetric Transfer Hydrogenation
Starting Material Racemic Amino AlcoholProchiral Aminoketone
Typical Yield < 50% (for one enantiomer)> 90%
Typical e.e. > 98% (after recrystallization)> 99%
Key Reagents Chiral Resolving AcidChiral Ru or Rh Catalyst, H-source
Primary Advantage Technically simple, robustHigh yield, atom-economical
Primary Disadvantage Theoretical 50% yield limitHigher initial cost of catalyst

Conclusion

This compound is a high-value chiral building block with significant potential in asymmetric synthesis, particularly within the field of drug discovery. Its synthesis can be reliably achieved in high enantiopurity through either classical resolution or, more efficiently, through catalytic asymmetric transfer hydrogenation of the corresponding aminoketone. The presence of the difluorophenyl moiety imparts desirable physicochemical properties, while the 1,2-amino alcohol functionality serves as a versatile handle for constructing complex chiral molecules, including auxiliaries, ligands, and direct precursors to bioactive compounds. As the demand for sophisticated, enantiomerically pure pharmaceuticals continues to grow, the strategic application of synthons like this compound will remain a cornerstone of modern organic synthesis.

References

  • Wikipedia. Chiral resolution. [Online] Available at: [Link]3]

  • Hruby, V. J., & Qian, X. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Optically Active α-Amino Acids (pp. 317-366). Pergamon.
  • Ghosh, A. K. The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue University Department of Chemistry. [Online] Available at: [Link]

  • de la Torre, M. C., & Sierra, M. A. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules, 29(12), 2843.
  • LibreTexts Chemistry. 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Online] Available at: [Link]4]

  • Ellman, J. A. Asymmetric Synthesis of Amines. Ellman Laboratory, Yale University. [Online] Available at: [Link]]

  • Unlock Chemystery. (2021, February 10). Unlock the Secrets of Chiral Resolution in Organic Compounds! [Video]. YouTube. Available at: [Link]5]

  • Ribeiro, A. O., et al. (2023). Enantiomers and Their Resolution. MDPI.
  • Chemsrc. This compound | CAS#:10145-04-7. [Online] Available at: [Link]

  • Baker, J. R., et al. (2022). Amino Alcohols as Potential Antibiotic and Antifungal Leads. Molecules, 27(6), 1957.[7]

  • Zhdankin, V. V. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(3), 1048.[1][2]

  • Krische, M. J., & Trost, B. M. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters, 26(36), 7624–7628.
  • PubChem. 2-Amino-1-(3-bromo-2,4-difluorophenyl)ethanol. National Center for Biotechnology Information. [Online] Available at: [Link]

  • Davis, F. A., & Zhou, P. (2002). Asymmetric synthesis of syn- and anti-1,3-amino alcohols. Journal of the American Chemical Society, 124(23), 6518–6519.
  • Belhocine, T., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. International Journal of Molecular Sciences, 25(16), 9120.
  • European Patent Office. (1999).
  • Patel, K., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Amino Ketones. The Journal of Organic Chemistry, 89(9), 6085–6099.
  • University of Dundee Research Portal. (2022). Amino Alcohols as Potential Antibiotic and Antifungal Leads. [Online] Available at: [Link]

  • Ota, T., et al. (2026). Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. Organic Letters.
  • Yim, J. C. K., & Wills, M. (2006). Asymmetric transfer hydrogenation using amino acid derivatives; Further studies and a mechanistic proposal. Tetrahedron: Asymmetry, 17(12), 1832-1838.[6]

Sources

Conformational Analysis of 2-Amino-1-(3,4-difluorophenyl)ethanol and its Rotamers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles and practices for the conformational analysis of 2-Amino-1-(3,4-difluorophenyl)ethanol, a molecule of interest in medicinal chemistry. We delve into the theoretical underpinnings of its conformational preferences, including the critical roles of intramolecular hydrogen bonding, the gauche effect, and steric hindrance. This guide presents a multi-faceted approach, combining state-of-the-art computational chemistry protocols with established experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. Detailed, step-by-step methodologies are provided to empower researchers to elucidate the predominant rotamers of this and similar molecules in different environments. The synthesis of computational and experimental data is emphasized to construct a holistic understanding of the molecule's three-dimensional structure, which is paramount for rational drug design and understanding its biological activity.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its function. In the realm of drug discovery and development, a thorough understanding of a molecule's conformational landscape is not merely academic; it is a cornerstone of rational design. The specific arrangement of atoms in space, or conformation, dictates how a molecule interacts with its biological target, its metabolic stability, and its pharmacokinetic properties. Conformational analysis, the study of the different spatial arrangements of atoms in a molecule and their relative energies, is therefore an indispensable tool.

This compound is a substituted phenylethanolamine, a structural motif present in many biologically active compounds. The presence of a chiral center at the benzylic carbon, a flexible ethylamine side chain, and an electron-withdrawing difluorophenyl ring endows this molecule with a rich and complex conformational behavior. The interplay of various non-covalent interactions governs the equilibrium between different rotational isomers, or rotamers. This guide aims to provide a robust framework for dissecting these interactions and characterizing the stable rotamers of this compound.

The primary focus of this analysis will be the rotation around the Cα-Cβ single bond of the ethanolamine side chain, which gives rise to distinct staggered rotamers. We will explore how the relative orientations of the amino, hydroxyl, and difluorophenyl groups are influenced by a delicate balance of intramolecular forces.

Theoretical Background: Driving Forces of Conformational Preference

The conformational landscape of this compound is shaped by a confluence of stabilizing and destabilizing intramolecular interactions. A comprehensive analysis necessitates a deep understanding of these contributing factors.

Steric and Torsional Strain

At its most fundamental level, the rotation around single bonds is hindered by torsional strain, the repulsion between bonding electron pairs. This leads to a preference for staggered conformations where substituents are maximally separated, as opposed to eclipsed conformations. For the Cα-Cβ bond in our molecule of interest, we can visualize the three staggered rotamers using Newman projections: anti and two gauche conformations. In the absence of other interactions, the anti conformer, where the bulky difluorophenyl and amino groups are furthest apart, would be expected to be the most stable due to minimized steric hindrance.

Intramolecular Hydrogen Bonding

A key stabilizing interaction in 2-aminoalcohols is the formation of an intramolecular hydrogen bond between the hydroxyl group (donor) and the amino group (acceptor). This interaction can significantly favor a gauche conformation, where the O-H and NH2 groups are in close proximity, over the anti conformation. The strength of this hydrogen bond is influenced by the O-H•••N distance and the linearity of the interaction, which are in turn dictated by the dihedral angle.

Gauche Effect

The gauche effect is a phenomenon where a conformation with adjacent electronegative substituents in a gauche arrangement is more stable than the anti conformation, contrary to what would be predicted based on sterics alone.[1][2][3] This effect is often attributed to hyperconjugation, an interaction between the bonding orbital of one substituent and the antibonding orbital of the other.[4] In this compound, the Cα-Cβ bond is flanked by electronegative oxygen (from the hydroxyl group) and nitrogen (from the amino group). This suggests that the gauche rotamers may be electronically stabilized, further counteracting steric repulsion.

Dipole-Dipole Interactions

The two fluorine atoms on the phenyl ring create a significant dipole moment. The orientation of this dipole relative to the dipoles of the C-O and C-N bonds will influence the relative stability of the different rotamers. Computational methods are particularly useful for quantifying these electrostatic interactions.

Computational Analysis of Rotamers

Computational chemistry provides a powerful avenue for exploring the conformational landscape of flexible molecules, offering insights that can guide and complement experimental studies. Density Functional Theory (DFT) is a widely used quantum mechanical method that can accurately predict the geometries and relative energies of different conformers.[5][6][7][8]

Workflow for Computational Conformational Analysis

A systematic computational analysis typically follows a multi-step process to ensure a thorough exploration of the potential energy surface and accurate refinement of the results.

G cluster_0 Conformational Search cluster_1 Quantum Mechanical Refinement cluster_2 Final Energy Calculation & Analysis a Initial 3D Structure Generation b Molecular Mechanics (MM) Conformational Search a->b Broad exploration c DFT Geometry Optimization of Low-Energy Conformers b->c Selection of conformers within an energy window (e.g., 10 kcal/mol) d Frequency Calculations (Confirmation of Minima) c->d Vibrational analysis e Single-Point Energy Calculation with Larger Basis Set & Solvent Model d->e Optimized geometries f Boltzmann Population Analysis e->f g Property Calculation (e.g., NMR parameters, dipole moment) f->g

Caption: Workflow for computational conformational analysis.

Protocol 1: Quantum Chemical Calculations (DFT)

This protocol outlines the steps for performing a detailed conformational analysis using DFT.

  • Initial Structure Generation:

    • Draw the 2D structure of this compound in a molecular editor and generate an initial 3D structure.

  • Conformational Search:

    • Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to broadly sample the conformational space. Retain all unique conformers within a 10-15 kcal/mol energy window of the global minimum.[9]

  • DFT Geometry Optimization:

    • For each low-energy conformer identified in the previous step, perform a full geometry optimization using DFT.

    • Recommended Functional: B3LYP or M06-2X. B3LYP is a robust and widely used hybrid functional, while M06-2X is often recommended for systems where non-covalent interactions are important.[9]

    • Recommended Basis Set: 6-31G(d) or a larger basis set like 6-311+G(d,p) for higher accuracy.

    • Solvent Model: Include an implicit solvent model, such as the Polarizable Continuum Model (PCM), to simulate the effects of a solvent (e.g., water or chloroform).[7]

  • Frequency Calculations:

    • Perform a frequency calculation at the same level of theory as the optimization for each optimized structure.

    • Confirm that each structure is a true minimum on the potential energy surface (i.e., has no imaginary frequencies).

    • The results also provide thermodynamic data (enthalpy and Gibbs free energy).

  • Refined Energy Calculations:

    • For the optimized geometries of the stable conformers, perform a single-point energy calculation with a larger basis set (e.g., aug-cc-pVTZ) to obtain more accurate relative energies.

  • Data Analysis:

    • Analyze the key dihedral angles (especially O-Cα-Cβ-N) for each stable conformer.

    • Calculate the relative energies (ΔE, ΔH, and ΔG) of the conformers.

    • Determine the Boltzmann population of each conformer at a given temperature (e.g., 298.15 K) to predict their relative abundance.

Data Interpretation

The computational results should be summarized to provide a clear picture of the conformational preferences.

ConformerDihedral Angle (O-Cα-Cβ-N) (°)Relative Energy (ΔG, kcal/mol)Boltzmann Population (%) at 298.15 KDipole Moment (Debye)
Gauche 1~600.00753.5
Gauche 2~-600.25203.8
Anti~1801.5052.1
Note: The values in this table are hypothetical and for illustrative purposes.

Experimental Verification and Characterization

While computational methods are predictive, experimental validation is crucial for confirming the conformational landscape. NMR spectroscopy is a particularly powerful technique for studying the solution-phase conformation of molecules.

NMR Spectroscopy: A Powerful Tool for Conformational Analysis

NMR parameters such as vicinal coupling constants (³J) and the Nuclear Overhauser Effect (NOE) are highly sensitive to molecular geometry.

  • ³J Coupling Constants: The magnitude of the coupling constant between two protons on adjacent carbons (³JHH) is related to the dihedral angle between them by the Karplus equation. By measuring the coupling constants between the Cα-H and Cβ-H protons, we can infer the preferred rotamer populations.

  • Nuclear Overhauser Effect (NOE): The NOE is the transfer of nuclear spin polarization from one nucleus to another through space. The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the nuclei. NOESY or ROESY experiments can therefore provide information about through-space proximities of protons, helping to distinguish between different conformers.

  • ¹⁹F NMR: For fluorinated compounds, ¹⁹F NMR offers several advantages.[10][11][12] The large chemical shift dispersion and high sensitivity of the ¹⁹F nucleus can provide exquisitely detailed information about the local electronic environment of the fluorine atoms, which is influenced by the molecule's conformation.[13][14] Furthermore, through-space ¹H-¹⁹F and ¹⁹F-¹⁹F couplings can provide additional distance restraints.

Protocol 2: NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) at a concentration of 5-10 mg/mL.

  • 1D NMR Spectra Acquisition: Acquire high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra.

  • 2D NMR Spectra Acquisition:

    • COSY: To establish ¹H-¹H spin-spin coupling networks and aid in signal assignment.

    • HSQC/HMQC: To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC: To identify long-range ¹H-¹³C correlations.

    • NOESY/ROESY: To detect through-space correlations between protons.

  • Measurement of Coupling Constants: Extract the values of ³J(Hα, Hβ) from the ¹H NMR spectrum. Due to the presence of two diastereotopic protons at Cβ, there will be two such coupling constants.

Data Analysis and Interpretation

The experimentally determined coupling constants can be compared to theoretical values for the gauche and anti rotamers to estimate their populations. The observed coupling constant (Jobs) is a weighted average of the coupling constants for each conformer:

Jobs = PaJa + PgJg*

where Pa and Pg are the populations of the anti and gauche conformers, and Ja and Jg are the corresponding coupling constants (typically, Ja ≈ 10-13 Hz and Jg ≈ 2-4 Hz).

CouplingExpected Value for Gauche (Hz)Expected Value for Anti (Hz)
³J(Hα, Hβa)~2-4~10-13
³J(Hα, Hβb)~2-4~10-13
³J(Hα, F)Varies with dihedral angleVaries with dihedral angle
Note: The values in this table are typical ranges and may vary.
X-ray Crystallography: The Gold Standard for Solid-State Conformation

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. While the conformation in a crystal may not be the same as in solution, it represents a low-energy state and provides invaluable data for benchmarking computational methods.

Protocol 3: Single Crystal X-ray Diffraction (Hypothetical)
  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution, vapor diffusion, or cooling.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.

Integrated Conformational Profile of this compound

By synthesizing the data from computational modeling and experimental studies, a comprehensive conformational profile can be constructed. For this compound, it is highly probable that the gauche conformers, stabilized by an intramolecular O-H•••N hydrogen bond and the gauche effect, will be the most populated species in solution. The relative populations may be modulated by solvent polarity, with polar, hydrogen-bonding solvents potentially disrupting the intramolecular hydrogen bond and shifting the equilibrium.

The difluorophenyl group's conformation relative to the ethanolamine side chain will also be a key feature. The solid-state structure, if obtainable, would provide a definitive snapshot of a low-energy conformer, revealing the preferred dihedral angles and the nature of intermolecular interactions in the crystal lattice.

Understanding which rotamers are predominant is critical for drug design. If the molecule binds to its target in a specific conformation, medicinal chemists can design more rigid analogs that are "pre-organized" in this bioactive conformation, potentially leading to increased potency and selectivity.

Conclusion

The conformational analysis of this compound is a multifaceted endeavor that requires a synergistic application of computational and experimental techniques. The interplay of intramolecular hydrogen bonding, the gauche effect, and steric interactions dictates a complex conformational landscape that is likely dominated by gauche rotamers. This guide has provided a theoretical framework and practical protocols for elucidating this landscape. A thorough understanding of the conformational preferences of this and related molecules is not only of fundamental chemical interest but also a critical component in the rational design of new therapeutic agents.

References

  • Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]

  • Wikipedia contributors. (2023). Gauche effect. In Wikipedia, The Free Encyclopedia. [Link]

  • Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2022). Best Practice DFT Protocols For Basic Molecular Computational Chemistry. Scribd. [Link]

  • Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]

  • Chemeurope.com. (n.d.). Gauche effect. [Link]

  • Rodrigues Silva, D., de Azevedo Santos, L., Hamlin, T. A., Fonseca Guerra, C., Freitas, M. P., & Bickelhaupt, F. M. (2021). The Gauche Effect in XCH2CH2X Revisited. ChemistryOpen, 10(7), 741-747. [Link]

  • Rodrigues Silva, D., de Azevedo Santos, L., Hamlin, T. A., Fonseca Guerra, C., Freitas, M. P., & Bickelhaupt, F. M. (2021). The Gauche Effect in XCH2CH2X Revisited. Radboud Repository. [Link]

  • Wiberg, K. B., Murcko, M. A., Laidig, K. E., & MacDougall, P. J. (2005). Gauche effect in 1,2-difluoroethane. Hyperconjugation, bent bonds, steric repulsion. The Journal of Physical Chemistry A, 109(6), 1223–1229. [Link]

  • Mancinelli, M., Franzini, R., Renzetti, A., Marotta, E., Villani, C., & Mazzanti, A. (2019). Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study. Organic & Biomolecular Chemistry, 17(26), 6424–6432. [Link]

  • Gergely, A., & Salomone, A. (2021). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). Forensic Toxicology, 39(2), 291–311. [Link]

  • Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ResearchGate. [Link]

  • Lane, J. R., Schrøder, S. D., Saunders, G. C., & Kjaergaard, H. G. (2016). Intramolecular Hydrogen Bonding in Substituted Aminoalcohols. The Journal of Physical Chemistry A, 120(32), 6371–6378. [Link]

  • Lane, J. R., Schrøder, S. D., Saunders, G. C., & Kjaergaard, H. G. (2016). Intramolecular Hydrogen Bonding in Substituted Aminoalcohols. ResearchGate. [Link]

  • Li, H., & Poulos, T. L. (2014). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 5(10), 1149–1154. [Link]

  • Liu, Y., Zhang, J., & Zhu, H. (2023). Dependence of Intramolecular Hydrogen Bond on Conformational Flexibility in Linear Aminoalcohols. The Journal of Physical Chemistry A, 127(43), 9097–9105. [Link]

  • Gerig, J. T. (2003). Fluorine NMR. In Encyclopedia of Physical Science and Technology (3rd ed., pp. 107-123). [Link]

  • Berezina, E. S., Kiselev, M. G., & Sharnin, V. A. (2020). Weak intramolecular and intermolecular hydrogen bonding of benzyl alcohol, 2-phenylethanol and 2-phenylethylamine in the adsorption on graphitized thermal carbon black. Physical Chemistry Chemical Physics, 22(3), 1234–1243. [Link]

  • Kumar, A. (2020, December 24). PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM [Video]. YouTube. [Link]

  • Bermel, W., Felli, I. C., & Pierattelli, R. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Scientific Reports, 12(1), 5396. [Link]

  • Bermel, W., Felli, I. C., & Pierattelli, R. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(17), 10567–10577. [Link]

  • Schweizer, S., & Gilmour, R. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141–6147. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Raghunathan, D., & Ramakrishnan, C. (2020). Conformational landscape of substituted prolines. Amino Acids, 52(2), 193–216. [Link]

  • Chaume, G., & Brigaud, T. (2016). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 21(5), 564. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of Novel 2-Amino-1-(3,4-difluorophenyl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Strategic Importance of Fluorination in Phenyl-Ethanolamine Scaffolds

The introduction of fluorine atoms into organic molecules is a well-established strategy in drug discovery to modulate various physicochemical and pharmacokinetic properties.[1][2][3] In the context of 2-amino-1-phenylethanolamine frameworks, the presence of a 3,4-difluorophenyl moiety can lead to several advantageous effects:

  • Enhanced Potency and Selectivity: The high electronegativity of fluorine can alter the electronic environment of the molecule, potentially leading to stronger and more selective interactions with biological targets.[2][3]

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can prolong the in vivo half-life of a drug candidate.[2][3]

  • Improved Bioavailability: Judicious fluorination can increase the lipophilicity of a compound, which can enhance its ability to cross cell membranes and improve absorption.[1][2][4] This can also be fine-tuned to achieve an optimal balance of lipophilicity for drug transport.[4]

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby amine groups, influencing their ionization state at physiological pH and thereby affecting drug-receptor interactions and solubility.[1]

These attributes make 2-amino-1-(3,4-difluorophenyl)ethanol derivatives promising candidates for the development of new therapeutic agents across various disease areas.

Synthesis of this compound Derivatives: A Mechanistic Approach

The synthesis of the target compounds can be achieved through various established routes. A common and efficient method involves the asymmetric reduction of a corresponding α-amino ketone precursor. This section details a robust and well-documented protocol.

Retrosynthetic Analysis

A logical retrosynthetic approach to the target molecule, this compound, starts by disconnecting the chiral center at the hydroxyl-bearing carbon. This leads back to the corresponding prochiral α-amino ketone, which can be synthesized from commercially available starting materials.

Retrosynthesis target This compound intermediate1 α-Amino Ketone Precursor target->intermediate1 Asymmetric Reduction start 3,4-Difluorobenzaldehyde intermediate1->start Multi-step Synthesis

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a reliable synthetic route starting from 3,4-difluorobenzaldehyde.

Step 1: Synthesis of the α-Amino Ketone Intermediate

The synthesis of the α-amino ketone can be achieved through a multi-step process, often involving the formation of an imine followed by subsequent reactions.[5] A common approach is the condensation of an appropriate amine with a derivative of 3,4-difluorobenzaldehyde.

Step 2: Asymmetric Transfer Hydrogenation

The crucial step for establishing the desired stereochemistry is the asymmetric transfer hydrogenation (ATH) of the α-amino ketone. This reaction typically employs a chiral ruthenium catalyst.

Experimental Workflow cluster_synthesis Synthesis start 3,4-Difluorobenzaldehyde step1 Formation of α-Amino Ketone start->step1 step2 Asymmetric Transfer Hydrogenation (ATH) step1->step2 product This compound step2->product Characterization Workflow cluster_characterization Characterization start Purified Product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->nmr ms Mass Spectrometry (HRMS) start->ms hplc Chiral HPLC start->hplc final Confirmed Structure, Purity, and ee nmr->final ms->final hplc->final

Sources

The Strategic Introduction of Fluorine in Phenylalaninol Scaffolds: A Deep Dive into Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of Fluorine in Medicinal Chemistry

The substitution of hydrogen with fluorine has become a cornerstone of modern medicinal chemistry, offering a subtle yet powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] Fluorine's unique characteristics—its small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity, and the strength of the C-F bond—allow for fine-tuning of a molecule's lipophilicity, pKa, metabolic stability, and binding affinity without introducing significant steric bulk.[3] When incorporated into biologically active scaffolds like phenylalaninol, a chiral amino alcohol, fluorination can lead to profound changes in potency, selectivity, and overall therapeutic potential. This guide explores the structure-activity relationship (SAR) of fluorinated phenylalaninol derivatives, providing a comprehensive overview of their synthesis, biological implications, and the underlying principles that govern their activity.

Phenylalaninol itself is a privileged scaffold, known to interact with various biological targets, most notably as a monoamine reuptake inhibitor.[4] The clinically approved wakefulness-promoting agent, solriamfetol, is a carbamoyl derivative of D-phenylalaninol, highlighting the therapeutic relevance of this molecular framework.[4] By systematically introducing fluorine atoms onto the phenyl ring of phenylalaninol, medicinal chemists can probe and optimize interactions with target proteins, paving the way for the development of next-generation therapeutics.

Synthetic Strategies for Fluorinated Phenylalaninols

The journey to understanding the SAR of fluorinated phenylalaninols begins with their synthesis. The most common and efficient approach involves the preparation of the corresponding fluorinated phenylalanine precursor, followed by the reduction of the carboxylic acid moiety.

Synthesis of Fluorinated Phenylalanine Precursors

A variety of methods have been developed for the synthesis of fluorinated phenylalanine derivatives, offering access to a wide range of substitution patterns on the aromatic ring.[1][5]

1. From Fluorinated Benzaldehydes:

A straightforward method involves the use of commercially available fluorinated benzaldehydes. The Erlenmeyer-Azlactone synthesis, for instance, can be employed to generate the corresponding dehydroamino acid, which is then reduced to the desired fluorinated phenylalanine.[6]

Experimental Protocol: Erlenmeyer-Azlactone Synthesis of a Fluorinated Phenylalanine Derivative

  • Condensation: A mixture of a fluorinated benzaldehyde (1.0 eq.), N-acetylglycine (1.0 eq.), and acetic anhydride (2.0 eq.) in the presence of a weak base like sodium acetate is heated to reflux for 1-2 hours.

  • Hydrolysis: The resulting azlactone is hydrolyzed with a mild base (e.g., sodium carbonate) to yield the corresponding α-acetamidoacrylic acid derivative.

  • Reduction: The double bond is reduced using a suitable catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.

  • Deprotection: The N-acetyl group is removed by acid or enzymatic hydrolysis to yield the final fluorinated phenylalanine.

2. Asymmetric Synthesis via Chiral Auxiliaries:

To obtain enantiomerically pure fluorinated phenylalanines, asymmetric synthesis methods are employed. One common strategy utilizes chiral auxiliaries, such as the Schöllkopf reagent or Evans auxiliaries, to direct the stereoselective alkylation with a fluorinated benzyl halide.[6]

Experimental Protocol: Asymmetric Synthesis using a Chiral Auxiliary

  • Deprotonation: The chiral auxiliary is deprotonated with a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), at low temperature (-78 °C).

  • Alkylation: The resulting enolate is reacted with a fluorinated benzyl bromide or iodide to introduce the substituted phenyl ring.

  • Hydrolysis: The chiral auxiliary is cleaved under acidic or basic conditions to release the enantiomerically enriched fluorinated phenylalanine.

Reduction to Fluorinated Phenylalaninols

Once the fluorinated phenylalanine is obtained and appropriately protected (e.g., as an N-Boc or N-Cbz derivative), the carboxylic acid can be reduced to the corresponding alcohol.

Experimental Protocol: Reduction of N-Protected Fluorinated Phenylalanine

  • Esterification (Optional but recommended): The N-protected amino acid is first converted to its methyl or ethyl ester using standard esterification conditions (e.g., methanol and thionyl chloride).

  • Reduction: The ester is then reduced to the primary alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in a suitable solvent like tetrahydrofuran (THF) or ethanol.

  • Work-up and Deprotection: The reaction is quenched, and the product is extracted. The protecting group can then be removed if desired.

G cluster_0 Synthesis of Fluorinated Phenylalanine cluster_1 Asymmetric Synthesis cluster_2 Reduction to Phenylalaninol Fluorinated Benzaldehyde Fluorinated Benzaldehyde Erlenmeyer-Azlactone Synthesis Erlenmeyer-Azlactone Synthesis Fluorinated Phenylalanine (racemic) Fluorinated Phenylalanine (racemic) N-Protected Fluorinated Phenylalanine N-Protected Fluorinated Phenylalanine Fluorinated Phenylalanine (racemic)->N-Protected Fluorinated Phenylalanine Chiral Auxiliary Chiral Auxiliary Asymmetric Alkylation Asymmetric Alkylation Fluorinated Phenylalanine (chiral) Fluorinated Phenylalanine (chiral) Fluorinated Phenylalanine (chiral)->N-Protected Fluorinated Phenylalanine Reduction (e.g., LiAlH4) Reduction (e.g., LiAlH4) Fluorinated Phenylalaninol Fluorinated Phenylalaninol

The Impact of Fluorine Substitution on Physicochemical Properties

The position and number of fluorine atoms on the phenyl ring of phenylalaninol can dramatically alter its physicochemical properties, which in turn influences its biological activity.

PropertyEffect of FluorinationRationale
Lipophilicity (logP) Generally increases with fluorine substitution.The C-F bond is more lipophilic than the C-H bond.
pKa of the Amine Decreases (amine becomes less basic).The electron-withdrawing nature of fluorine reduces the electron density on the nitrogen atom.
Metabolic Stability Often increases.The C-F bond is stronger than the C-H bond and is less susceptible to oxidative metabolism by cytochrome P450 enzymes.
Conformation Can influence side-chain conformation.Fluorine can engage in electrostatic interactions and weak hydrogen bonds, which can restrict the rotation of the phenyl ring.
Binding Interactions Can introduce new binding interactions (e.g., halogen bonding) and modulate existing ones (e.g., cation-π interactions).The electronegative nature of fluorine can create favorable interactions with electron-deficient regions of a protein.

Structure-Activity Relationship of Fluorinated Phenylalaninols

While comprehensive SAR studies specifically on fluorinated phenylalaninols are not extensively published, we can infer a great deal by combining the known pharmacology of phenylalaninol with the predictable effects of fluorination. The primary biological target for phenylalaninol derivatives is the monoamine transporter system, particularly the norepinephrine transporter (NET) and the dopamine transporter (DAT).[4]

Monoamine Reuptake Inhibition: A Hypothetical SAR

Based on the SAR of related monoamine reuptake inhibitors, we can propose the following relationships for fluorinated phenylalaninols:[7]

  • Para-Substitution (4-position): Fluorination at the para-position is often well-tolerated and can lead to an increase in potency. This is likely due to a combination of factors, including increased lipophilicity, which can enhance membrane permeability and access to the binding site, and favorable interactions within the transporter protein. Additionally, para-fluorination can block a potential site of metabolism, thereby increasing the compound's half-life.

  • Meta-Substitution (3-position): Substitution at the meta-position is also generally favorable. The electron-withdrawing effect of fluorine at this position can influence the electronic properties of the aromatic ring, potentially enhancing cation-π interactions with aromatic residues in the binding pocket of the transporter.

  • Ortho-Substitution (2-position): Fluorination at the ortho-position can be more unpredictable. While it can introduce beneficial conformational constraints, it may also lead to steric clashes with the protein, reducing binding affinity. However, in some cases, ortho-substitution can lead to improved selectivity for one transporter over another.

  • Multiple Fluorination: The introduction of multiple fluorine atoms (e.g., di- or tri-fluorination) can have a more pronounced effect on the molecule's properties. While this can significantly enhance metabolic stability, it can also drastically increase lipophilicity, which may lead to poor solubility and off-target effects. Careful optimization is required to balance these effects.

Enzyme Inhibition: A Promising Avenue

Beyond monoamine transporters, fluorinated phenylalaninol derivatives have the potential to act as enzyme inhibitors. The incorporation of fluorine can be particularly effective in designing mechanism-based or transition-state analog inhibitors.[8] For example, a fluorinated phenylalaninol derivative could be designed to target proteases, where the fluorinated phenyl ring interacts with a hydrophobic pocket and the amino alcohol moiety mimics the transition state of peptide bond hydrolysis. The presence of fluorine could enhance the binding affinity and specificity for the target enzyme.

Future Perspectives and Conclusion

The systematic exploration of the structure-activity relationship of fluorinated phenylalaninol derivatives holds significant promise for the discovery of novel therapeutics. While the current body of literature provides a strong foundation for the synthesis and rational design of these compounds, further research is needed to fully elucidate their SAR for various biological targets.

Future studies should focus on:

  • Systematic Synthesis and Biological Evaluation: The synthesis and in vitro screening of a diverse library of fluorinated phenylalaninols with varying substitution patterns against a panel of relevant biological targets.

  • Computational Modeling: The use of molecular docking and other computational methods to predict binding modes and guide the design of more potent and selective derivatives.

  • In Vivo Studies: The evaluation of promising candidates in animal models to assess their pharmacokinetic properties and therapeutic efficacy.

References

  • Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. [Link]

  • Blech, S. M., et al. (2009). Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(19), 5807-5810. [Link]

  • Koksch, B., et al. (2021). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 17, 2348–2356. [Link]

  • Geurink, P. P., et al. (2010). Incorporation of fluorinated phenylalanine generates highly specific inhibitor of proteasome's chymotrypsin-like sites. Journal of Medicinal Chemistry, 53(5), 2319–2323. [Link]

  • ResearchGate. (2020). Scheme representing the synthesis of the fluorinated phenyl alanine derivatives. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Brominated Phenylalanine Derivatives in Drug Discovery. Retrieved from [Link]

  • Google Patents. (n.d.). WO2000048988A1 - Phenylalaninol derivatives.
  • Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. [Link]

  • Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action. Academic Press.
  • Geurink, P. P., et al. (2010). Incorporation of fluorinated phenylalanine generates highly specific inhibitor of proteasome's chymotrypsin-like sites. Journal of Medicinal Chemistry, 53(5), 2319–2323. [Link]

  • Wikipedia. (n.d.). Phenylalaninol. Retrieved from [Link]

  • Singh, P., & Kaur, M. (2016). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances, 6(10), 8149-8173. [Link]

  • ResearchGate. (2014). Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome's Chymotrypsin-like Sites. [Link]

  • Dallemagne, P., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Molecules, 29(9), 2145. [Link]

  • Goldman, S. R., & Imperiali, B. (2012). Fluorinated mechanism-based inhibitors: common themes and recent developments. Current topics in medicinal chemistry, 12(12), 1325–1341. [Link]

  • ResearchGate. (2020). The quantitative pyrrole protection of l-phenylalanine/l-phenylalaninol in aqueous media and rationally updating the mechanisms of the Clauson-Kaas reaction through DFT study. [Link]

  • Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. [Link]

  • Goldman, S. R., & Imperiali, B. (2012). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Israel Journal of Chemistry, 52(3-4), 371–384. [Link]

  • McDonald, I. A., et al. (1988). Enzyme-activated irreversible inhibitors of monoamine oxidase: phenylallylamine structure-activity relationships. Journal of Medicinal Chemistry, 31(1), 178-185. [Link]

  • ResearchGate. (2021). Chemical structures of monoamines and related reuptake inhibitors. [Link]

  • McDonald, I. A., et al. (1988). Enzyme-activated irreversible inhibitors of monoamine oxidase: phenylallylamine structure-activity relationships. Journal of Medicinal Chemistry, 31(1), 178-185. [Link]

Sources

An In-Depth Technical Guide to the Potential Therapeutic Applications of 2-Amino-1-(3,4-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

A Hypothesis-Driven Exploration for Drug Discovery Professionals

Introduction

2-Amino-1-(3,4-difluorophenyl)ethanol is a synthetic small molecule belonging to the phenylethanolamine class of compounds. This structural motif is the cornerstone of many endogenous neurotransmitters and clinically significant drugs that modulate the adrenergic system. The unique difluorination on the phenyl ring at the 3 and 4 positions suggests a departure from the classical catecholamine structure, potentially offering altered receptor selectivity, improved metabolic stability, and a novel pharmacokinetic profile. This guide provides a comprehensive technical overview of the potential therapeutic applications of this compound, grounded in established principles of medicinal chemistry and pharmacology. It is designed to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₈H₉F₂NOChemSrc
Molecular Weight 173.16 g/mol ChemSrc
CAS Number 10145-04-7ChemSrc
Appearance Pale yellow solid[1]
Boiling Point 291.3 ± 35.0 °C at 760 mmHgChemSrc
Density 1.3 ± 0.1 g/cm³ChemSrc
LogP 0.47ChemSrc
pKa (predicted) 8.90 (for the hydrochloride salt of the parent compound, phenylethanolamine)[1]

Proposed Mechanism of Action: An Adrenergic Receptor Agonist

The core structure of this compound is that of a β-phenylethylamine, which is the foundational scaffold for a vast array of sympathomimetic drugs.[2] The ethanolamine side chain, in particular, is crucial for direct interaction with adrenergic receptors.

Structure-Activity Relationship (SAR) Analysis

The therapeutic potential of this molecule can be hypothesized based on the well-established SAR of adrenergic agonists:

  • β-Phenylethylamine Backbone: Essential for binding to the adrenergic receptor pocket.[3]

  • Ethanolamine Side Chain: The hydroxyl group at the β-carbon and the amino group are critical for receptor activation. The primary amine in this compound suggests potential for interaction with both α and β-adrenergic receptors.[2]

  • Substitution on the Amino Group: The unsubstituted amino group in this compound is similar to norepinephrine. Increasing the bulk of the substituent on the nitrogen atom generally decreases α-receptor activity and increases β-receptor activity.[2]

  • Aromatic Ring Substitution: This is the most influential feature for both potency and selectivity. In endogenous catecholamines like epinephrine and norepinephrine, the 3,4-dihydroxy (catechol) groups are vital for high-affinity binding to adrenergic receptors through hydrogen bonding.[3]

The Role of Difluorination

The replacement of the 3,4-dihydroxy groups with fluorine atoms is a significant modification with several predictable consequences:

  • Metabolic Stability: The catechol moiety is a primary site for metabolism by catechol-O-methyltransferase (COMT). The absence of these hydroxyl groups and the presence of stable carbon-fluorine bonds would render this compound resistant to COMT-mediated degradation, likely leading to a longer half-life and improved oral bioavailability.[2]

  • Receptor Selectivity: The electron-withdrawing nature of fluorine atoms will alter the electronic distribution of the aromatic ring, which could profoundly impact receptor binding and selectivity.[4] While the precise effect is speculative without experimental data, it is plausible that the difluoro substitution could confer selectivity for a specific adrenergic receptor subtype. For instance, modifications at the 3 and 4 positions are known to influence α and β receptor preference.[5]

  • Pharmacokinetics: The incorporation of fluorine can increase the lipophilicity of a molecule, potentially enhancing its ability to cross biological membranes, including the blood-brain barrier.[6]

Based on this SAR analysis, it is hypothesized that This compound acts as a direct-acting adrenergic receptor agonist with enhanced metabolic stability . Its specific therapeutic applications will depend on its selectivity profile for α₁, α₂, β₁, and β₂ adrenergic receptors.

Potential Therapeutic Applications

Given the hypothesized adrenergic agonist activity, this compound could be investigated for the following therapeutic applications:

Bronchodilator for Asthma and COPD (Potential β₂-Adrenergic Agonist)
  • Rationale: Selective β₂-adrenergic agonists are the cornerstone of treatment for obstructive airway diseases.[7] They induce relaxation of the bronchial smooth muscle, leading to bronchodilation.[7] If this compound exhibits selectivity for the β₂-adrenergic receptor, it could be a novel therapeutic for asthma and COPD.

  • Potential Advantages: Increased metabolic stability could translate to a longer duration of action, potentially allowing for less frequent dosing.

Nasal Decongestant (Potential α₁-Adrenergic Agonist)
  • Rationale: α₁-Adrenergic agonists are effective nasal decongestants.[8] They cause vasoconstriction of the blood vessels in the nasal mucosa, reducing swelling and congestion.[9] Propylhexedrine and levomethamphetamine are examples of sympathomimetics used for this purpose.[8][10]

  • Potential Advantages: A longer half-life could provide sustained relief from nasal congestion.

Vasopressor for Hypotension (Potential α₁-Adrenergic Agonist)
  • Rationale: In critical care settings, α₁-agonists are used to raise blood pressure in patients with hypotension by causing peripheral vasoconstriction.[9]

  • Potential Advantages: A metabolically stable α₁-agonist could offer more predictable and sustained hemodynamic control.

Experimental Protocols for Therapeutic Evaluation

To validate the hypothesized mechanism of action and explore the therapeutic potential of this compound, a systematic experimental approach is required.

Synthesis of this compound

The synthesis of chiral 2-amino-1-phenylethanol derivatives is well-documented. A common approach involves the enantioselective reduction of a corresponding α-haloketone followed by amination.

Step-by-Step Methodology:

  • Synthesis of 2-chloro-1-(3,4-difluorophenyl)ethanone: This can be achieved through the Friedel-Crafts acylation of 1,2-difluorobenzene with chloroacetyl chloride.

  • Enantioselective Reduction: The resulting ketone can be asymmetrically reduced to the corresponding chiral chloro alcohol using an oxazaborolidine-catalyzed borane reduction.[11] This step is crucial for obtaining a single enantiomer, as adrenergic receptors are stereoselective.

  • Amination: The chiral chloro alcohol can then be reacted with a source of ammonia, such as ammonium hydroxide, to yield the desired this compound.[11]

Alternatively, synthesis can proceed via the aminolysis of a styrene oxide precursor.[12]

In Vitro Assays

1. Adrenergic Receptor Binding Assays

These assays are essential to determine the affinity and selectivity of the compound for different adrenergic receptor subtypes.

Step-by-Step Methodology (Radioligand Binding Assay): [13]

  • Membrane Preparation: Isolate cell membranes from cell lines stably expressing a single human adrenergic receptor subtype (e.g., α₁A, α₁B, α₁D, α₂A, α₂B, α₂C, β₁, β₂, β₃).

  • Competitive Binding: Incubate the membranes with a known concentration of a specific radioligand (e.g., [³H]prazosin for α₁, [³H]rauwolscine for α₂, [¹²⁵I]cyanopindolol for β) and increasing concentrations of this compound.

  • Separation and Detection: Separate the bound from free radioligand by rapid filtration and quantify the radioactivity of the filter-bound membranes using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific radioligand binding) and calculate the equilibrium dissociation constant (Ki) to quantify the affinity of the compound for each receptor subtype.

2. Functional Assays: cAMP Accumulation

These assays determine whether the compound acts as an agonist or antagonist and quantify its potency and efficacy.

Step-by-Step Methodology (cAMP Assay for Gs and Gi-coupled receptors): [14][15]

  • Cell Culture: Use a cell line expressing the adrenergic receptor of interest (e.g., CHO or HEK293 cells).

  • Compound Treatment: Treat the cells with varying concentrations of this compound. For Gs-coupled receptors (β₁, β₂, β₃), this will stimulate adenylyl cyclase and increase cAMP levels.[7] For Gi-coupled receptors (α₂), this will inhibit adenylyl cyclase and decrease forskolin-stimulated cAMP levels.[16]

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).[17][18]

  • Data Analysis: Generate dose-response curves to determine the EC₅₀ (potency) and Emax (efficacy) of the compound.

In Vivo Models

1. In Vivo Model for Bronchodilator Activity

A validated model of induced bronchoconstriction in house dust mite-challenged animals can be used.[19]

Step-by-Step Methodology:

  • Animal Model: Use a suitable animal model, such as mice or guinea pigs, sensitized to an allergen like house dust mite to induce an asthmatic phenotype.

  • Bronchoconstriction Challenge: Induce bronchoconstriction by exposing the animals to a methacholine challenge.

  • Compound Administration: Administer this compound via inhalation.

  • Measurement of Airway Resistance: Measure changes in airway resistance and compliance using a plethysmograph.

  • Data Analysis: Compare the reversal of bronchoconstriction in compound-treated animals to vehicle-treated controls.

2. In Vivo Model for Nasal Decongestant Activity

In vivo models for nasal decongestants can be adapted from preclinical studies of similar compounds.[20][21]

Step-by-Step Methodology:

  • Animal Model: Use an appropriate animal model, such as a rabbit or guinea pig.

  • Induction of Nasal Congestion: Induce nasal congestion using an inflammatory agent or an allergen.

  • Compound Administration: Administer this compound intranasally.

  • Measurement of Nasal Airway Resistance: Measure the changes in nasal airway resistance.

  • Data Analysis: Compare the reduction in nasal airway resistance in the treated group versus a control group.

Visualizations

Signaling Pathways

Adrenergic Receptor Signaling cluster_alpha1 α1-Adrenergic Signaling cluster_beta β-Adrenergic Signaling alpha1 α1 Receptor Gq Gq Protein alpha1->Gq Agonist PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC Protein Kinase C DAG->PKC Activates Contraction Smooth Muscle Contraction Ca2->Contraction PKC->Contraction beta_receptor β Receptor (β1, β2, β3) Gs Gs Protein beta_receptor->Gs Agonist AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Muscle Relaxation) PKA->Response

Caption: Adrenergic receptor signaling pathways.

Experimental Workflow

Drug Discovery Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation synthesis Synthesis of This compound binding Receptor Binding Assays (Affinity & Selectivity) synthesis->binding functional Functional Assays (cAMP - Potency & Efficacy) binding->functional bronchodilator Bronchodilator Model (Asthma/COPD) functional->bronchodilator If β2 agonist decongestant Nasal Decongestant Model functional->decongestant If α1 agonist vasopressor Hypotension Model functional->vasopressor If α1 agonist

Caption: Experimental workflow for evaluating therapeutic potential.

Conclusion

This compound represents a promising, yet underexplored, chemical entity with a high potential for therapeutic applications as an adrenergic receptor agonist. Its unique difluorophenyl substitution pattern suggests the possibility of an improved pharmacokinetic profile compared to traditional phenylethanolamines. The hypothesis-driven experimental framework outlined in this guide provides a clear path for the systematic evaluation of this compound's pharmacological properties and its potential development as a novel therapeutic for conditions such as asthma, COPD, or nasal congestion. Further research is warranted to elucidate its precise mechanism of action and to validate its therapeutic efficacy and safety.

References

  • Structure Activity Relationship - Adrenergic Drugs. Pharmacy 180. Link

  • Phenylethanolamine. Wikipedia. Link

  • Propylhexedrine. Wikipedia. Link

  • Adrenergic Agonists: Chemistry and Structure-Activity Relationship. JoVE. 2023-09-22. Link

  • Levomethamphetamine. Wikipedia. Link

  • Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol. ACS Publications. Link

  • Use of in vitro and in vivo data in the design, development, and quality control of sustained-release decongestant dosage forms. PubMed. Link

  • Role of adrenergic receptor signalling in neuroimmune communication. PubMed Central. Link

  • Structure-activity relationships of beta-adrenergic receptor-coupled adenylate cyclase: implications of a redox mechanism for the action of agonists at beta-adrenergic receptors. PubMed. Link

  • A Novel in vivo System to Test Bronchodilators. PubMed - NIH. Link

  • Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type. PubMed. Link

  • Alpha-adrenergic agonist. Wikipedia. Link

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Link

  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. PubMed Central - NIH. 2024-01-01. Link

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). 2023-08-15. Link

  • Adrenergic receptor. Wikipedia. Link

  • Computational, In Vitro, and In Vivo Models for Nose-to-Brain Drug Delivery Studies. MDPI. 2023-08-04. Link

  • Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. PubMed Central. Link

  • A Novel in vivo System to Test Bronchodilators. ResearchGate. 2025-08-09. Link

  • Conformational requirements of substrates for activity with phenylethanolamine N-methyltransferase. PubMed. Link

  • α-Adrenergic Signaling. QIAGEN GeneGlobe. Link

  • Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. PubMed. Link

  • Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Medicinal Chemistry Letters - ACS Publications. 2013-09-03. Link

  • cAMP-Glo™ Assay. Promega Corporation. Link

  • A new in vitro method of decongestant assay of nasal mucosa: a preliminary report. Link

  • Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. PubMed Central - NIH. Link

  • Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). 2019-03-15. Link

  • Beta-adrenergic agonist. Wikipedia. Link

  • Novel beta2-adrenergic receptor signaling pathways. PubMed. Link

  • SAR of phenylethanolamine /SAR of sympathomimetics. YouTube. 2017-11-23. Link

  • An in vitro bioassay for evaluating the effect of inhaled bronchodilators on airway smooth muscle. PubMed. 2020-09-02. Link

  • Alpha-Adrenoceptor Agonists (α-agonists). CV Pharmacology. Link

  • Structure-activity relationship at alpha-adrenergic receptors within a series of imidazoline analogues of cirazoline. PubMed. Link

  • Adrenergic Receptors - CHEAT SHEET! YouTube. 2022-03-27. Link

  • Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine. ResearchGate. Link

  • cAMP Accumulation Assay. Creative BioMart. Link

  • Synthesis and adrenergic activity of ring-fluorinated phenylephrines. PubMed. Link

  • Receptor-Ligand Binding Assays. Labome. Link

  • Receptor binding assay protocol. Sigma-Aldrich. Link

  • cAMP - Guide to optimizing agonists of Gαs. Revvity. Link

  • 2-AMINO-1-PHENYLETHANOL synthesis. ChemicalBook. Link

  • ChemInform Abstract: Efficient Preparation of (R)‐ and (S)‐2‐Amino‐1‐phenylethanol. Link

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. 2018-09-07. Link

  • Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews (RSC Publishing). 2018-01-24. Link

Sources

An In-depth Technical Guide to 2-Amino-5-bromo-3-methylpyridine (CAS 3430-21-5)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

2-Amino-5-bromo-3-methylpyridine, identified with CAS number 3430-21-5, is a key heterocyclic intermediate in the field of organic synthesis.[1] Also known by synonyms such as 2-Amino-5-bromo-3-picoline and 5-Bromo-3-methylpyridin-2-amine, this compound's strategic substitution pattern—an amino group at the 2-position, a bromine atom at the 5-position, and a methyl group at the 3-position—renders it a highly versatile precursor for the synthesis of complex molecular architectures.[1][2] Its significance is particularly pronounced in the pharmaceutical and agrochemical industries, where it serves as a foundational component for a range of bioactive molecules.[1] This guide provides a comprehensive overview of its synthesis, properties, and applications, grounded in established scientific literature and technical data.

A note on CAS Number: Initial searches for CAS number 10145-04-7 did not yield a specific chemical entity. The information presented herein pertains to the structurally related and commercially significant compound 2-Amino-5-bromo-3-methylpyridine, which is consistently associated with CAS number 3430-21-5 in chemical databases and literature.

Physicochemical Properties

2-Amino-5-bromo-3-methylpyridine typically presents as an off-white to pale yellow or brown crystalline powder.[1] A summary of its key physicochemical properties is provided in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₇BrN₂[2]
Molecular Weight 187.04 g/mol [2]
Melting Point 88-95 °C[1]
Boiling Point 250 °C[1]
Density 1.593 g/cm³[1]
Appearance Off-white to pale yellow or brown crystalline powder[1]
Purity Typically ≥97%[3]
Solubility Soluble in Methanol
InChI Key KBLGGRWUEVCNPY-UHFFFAOYSA-N[2]
SMILES CC1=CC(=CN=C1N)Br[2]

Synthesis of 2-Amino-5-bromo-3-methylpyridine

The synthesis of 2-Amino-5-bromo-3-methylpyridine can be achieved through the bromination of 2-amino-3-methylpyridine. A common and effective method involves a two-step process that begins with the protection of the amino group, followed by electrophilic bromination, and subsequent deprotection. This approach ensures regioselective bromination at the 5-position of the pyridine ring.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Protection of the Amino Group cluster_step2 Step 2: Bromination and Deprotection A 2-Amino-3-methylpyridine C N-(3-methylpyridin-2-yl)acetamide A->C Reflux B Acetic Anhydride B->C F 2-Amino-5-bromo-3-methylpyridine C->F 1. Add Br₂ at 20-25°C 2. React at 50-60°C D Liquid Bromine D->F E Sodium Hydroxide Solution E->F Hydrolysis

Caption: A two-step synthesis workflow for 2-Amino-5-bromo-3-methylpyridine.

Detailed Experimental Protocol

The following protocol is based on established synthesis methodologies for similar compounds and information derived from patent literature.[4]

Step 1: Acetylation of 2-Amino-3-methylpyridine

  • Reaction Setup: In a four-neck flask equipped with a reflux condenser and a mechanical stirrer, add 2-amino-3-methylpyridine.

  • Addition of Reagent: Slowly add acetic anhydride to the flask.

  • Reaction Conditions: Heat the mixture to reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, allow the reaction mixture to cool to room temperature (20-25 °C). The intermediate, N-(3-methylpyridin-2-yl)acetamide, is typically used in the next step without further purification.

Causality of Experimental Choices: The acetylation of the amino group serves as a protective measure. The resulting acetamido group is less activating than the amino group, which helps to control the subsequent electrophilic bromination and prevents potential side reactions. Refluxing ensures the reaction proceeds to completion in a reasonable timeframe.

Step 2: Bromination and Hydrolysis

  • Bromination: To the cooled reaction mixture containing N-(3-methylpyridin-2-yl)acetamide, add liquid bromine dropwise while maintaining the temperature between 20-25 °C.

  • Reaction Conditions: After the addition of bromine is complete, heat the reaction mixture to 50-60 °C for 2-3 hours.

  • Hydrolysis: After the reaction period, add water to dissolve any solids. Then, carefully add a sodium hydroxide solution dropwise to hydrolyze the acetamido group back to an amino group. Continue the reaction for an additional 30 minutes after the addition of the base is complete.

  • Isolation and Purification: The product, 2-Amino-5-bromo-3-methylpyridine, will precipitate out of the solution. Isolate the solid by filtration (e.g., pumping filtration). The crude product is then dried and can be further purified by recrystallization to obtain the final product with high purity.[4]

Causality of Experimental Choices: The bromination is an electrophilic aromatic substitution reaction. The acetamido and methyl groups direct the incoming electrophile (bromine) to the 5-position of the pyridine ring. The subsequent hydrolysis with sodium hydroxide removes the protecting acetyl group, regenerating the amino functionality to yield the desired product.

Reactivity and Applications in Synthesis

The synthetic utility of 2-Amino-5-bromo-3-methylpyridine stems from the presence of two key reactive sites: the nucleophilic amino group and the carbon-bromine bond, which is amenable to a variety of cross-coupling reactions.

  • Amino Group Reactivity: The amino group can undergo a range of reactions, including acylation, alkylation, and diazotization, allowing for further functionalization of the pyridine ring.

  • Carbon-Bromine Bond Reactivity: The bromine atom at the 5-position is a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[5] This reactivity is crucial for building the carbon skeleton of more complex molecules.

The interplay of the electron-donating amino and methyl groups and the electron-withdrawing nature of the pyridine ring nitrogen influences the reactivity of the C-Br bond. The position of the bromine atom is critical; in this isomer, it is activated towards nucleophilic aromatic substitution and is well-positioned for various coupling reactions.[6]

Due to this versatile reactivity, 2-Amino-5-bromo-3-methylpyridine is a valuable intermediate in the synthesis of:

  • Pharmaceuticals: It serves as a precursor for active pharmaceutical ingredients (APIs) targeting a range of diseases, including cancer and inflammatory conditions.[1]

  • Agrochemicals: This compound is used in the development of novel herbicides and fungicides, contributing to crop protection.[1]

  • Material Science: Its applications extend to the synthesis of advanced polymers and coatings.[1]

Safety and Handling

2-Amino-5-bromo-3-methylpyridine is associated with several hazard classifications and requires careful handling in a laboratory setting.

GHS Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements:

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. For a complete list of precautionary statements, refer to the safety data sheet (SDS) provided by the supplier.

Conclusion

2-Amino-5-bromo-3-methylpyridine (CAS 3430-21-5) is a cornerstone intermediate in modern organic synthesis. Its well-defined synthesis and the dual reactivity of its amino and bromo functionalities provide chemists with a powerful tool for the construction of complex molecules with applications in medicine, agriculture, and materials science. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in research and development.

References

  • Exploring 2-Amino-5-bromo-3-methylpyridine: A Versatile Organic Synthesis Intermedi
  • 2-Amino-5-bromo-3-methylpyridine | C6H7BrN2 | CID 137934 - PubChem. (URL: [Link])

  • 2-Amino-3-bromo-5-methylpyridine | C6H7BrN2 | CID 519380 - PubChem. (URL: [Link])

  • CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google P
  • Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-3-bromopyridine? - ResearchGate. (URL: [Link])

Sources

A Technical Guide to 2-Amino-1-(3,4-difluorophenyl)ethanol: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth examination of 2-Amino-1-(3,4-difluorophenyl)ethanol, a fluorinated amino alcohol that serves as a critical chiral building block in modern medicinal chemistry. We will explore its fundamental physicochemical properties, outline a robust methodology for its synthesis and characterization, discuss its strategic applications in drug development, and provide essential safety and handling protocols. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences sectors who require a comprehensive understanding of this valuable synthetic intermediate.

Core Concepts: The Strategic Importance of Fluorinated Amino Alcohols

In the landscape of drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone of molecular design.[1][2] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa. When combined with the chiral scaffold of an amino alcohol, these benefits are amplified.

This compound is a prime example of this synergy. Its structure features:

  • A chiral center at the hydroxyl-bearing carbon, making it a valuable precursor for stereospecific pharmaceuticals.

  • A difluorophenyl ring , which enhances metabolic stability by blocking oxidative sites and can modulate receptor-ligand interactions through altered electronic properties.

  • An amino alcohol moiety , a common pharmacophore found in numerous biologically active agents.

This combination makes the compound a highly sought-after intermediate for developing novel therapeutics, particularly in areas requiring enhanced CNS penetration or resistance to metabolic degradation.[3]

Physicochemical and Structural Data

A precise understanding of a compound's physical properties is fundamental to its application in synthesis and formulation. The key characteristics of this compound are summarized below.

PropertyValueSource
Molecular Formula C₈H₉F₂NO[3][4]
Molecular Weight 173.16 g/mol [3][4][5]
CAS Number 10145-04-7[4][5][6]
Boiling Point 291.3 ± 35.0 °C at 760 mmHg[4]
Density 1.3 ± 0.1 g/cm³[4]
Appearance Typically a solidN/A
Purity (Commercial) ≥95%[4][5]

Synthesis and Characterization Workflow

The synthesis of chiral amino alcohols like this compound is most effectively achieved through the asymmetric reduction of the corresponding α-aminoketone precursor. This approach is favored because it establishes the critical stereocenter with high enantiomeric excess (ee), which is paramount for producing single-enantiomer drugs.

Synthetic Strategy: Asymmetric Transfer Hydrogenation

Expert Rationale: We select asymmetric transfer hydrogenation (ATH) as the core synthetic strategy. Unlike methods requiring high-pressure hydrogen gas, ATH utilizes a stable hydrogen donor (e.g., formic acid/triethylamine) and a chiral catalyst (e.g., a Ru- or Rh-based complex).[7][8] This methodology is highly reliable, scalable, and known for its excellent enantioselectivity across a wide range of ketone substrates. It offers a safer and more practical route for laboratory-scale and pilot-plant synthesis compared to high-pressure hydrogenation.

G cluster_synthesis Synthetic Workflow start Start: 2-Amino-1-(3,4-difluorophenyl)ethanone (Ketone Precursor) ath Asymmetric Transfer Hydrogenation (Chiral Ru-catalyst, HCOOH/TEA) start->ath Substrate workup Aqueous Workup & Extraction (Quench reaction, isolate crude product) ath->workup Reaction Mixture purify Purification (Column Chromatography or Recrystallization) workup->purify Crude Product product Final Product: (R)- or (S)-2-Amino-1-(3,4-difluorophenyl)ethanol purify->product >98% Purity, >99% ee

Fig 1: Synthetic workflow for this compound.
Experimental Protocol: Synthesis

This protocol describes a representative procedure for the synthesis of the (R)-enantiomer. The (S)-enantiomer can be produced by selecting the catalyst with the opposite chirality.

  • Reactor Setup: To a dry, nitrogen-purged 100 mL round-bottom flask, add 2-amino-1-(3,4-difluorophenyl)ethanone hydrochloride (1.0 eq) and a chiral Ruthenium catalyst (e.g., (R,R)-Ts-DENEB™, 0.005 eq).

  • Solvent & Reagents: Add degassed methanol (10 volumes). Stir the mixture to achieve a suspension.

  • Hydrogenation: Prepare a 5:2 molar mixture of formic acid and triethylamine. Add this azeotrope (1.5 eq) to the reaction flask dropwise at room temperature.

  • Reaction Monitoring: Heat the mixture to 40-50°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ketone is consumed (typically 4-8 hours).

  • Workup: Cool the reaction to room temperature. Quench by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude oil/solid via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient) or recrystallization to yield the pure amino alcohol.

Analytical Characterization Workflow

Expert Rationale: A multi-pronged analytical approach is non-negotiable for validating the identity, purity, and stereochemical integrity of the final product. Each technique provides a unique and complementary piece of structural information, creating a self-validating system of characterization.

G cluster_analysis Analytical & Quality Control Workflow product Purified Product nmr ¹H & ¹³C NMR Spectroscopy (Structural Confirmation) product->nmr ms Mass Spectrometry (HRMS) (Molecular Weight & Formula) product->ms hplc Chiral HPLC (Enantiomeric Purity) product->hplc ftir FTIR Spectroscopy (Functional Group ID) product->ftir pass QC Pass: Certificate of Analysis nmr->pass ms->pass hplc->pass ftir->pass

Fig 2: A comprehensive workflow for analytical characterization.
Expected Spectroscopic Data
  • ¹H NMR: Expect characteristic signals for the aromatic protons (in the 7.0-7.5 ppm range, showing complex splitting due to F-H coupling), a multiplet for the carbinol proton (-CHOH), and signals for the aminomethylene protons (-CH₂NH₂).

  • ¹³C NMR: Aromatic carbons will show splitting due to C-F coupling. Key signals for the carbinol carbon (~70 ppm) and the methylene carbon (~45 ppm) should be present.

  • Mass Spectrometry (ESI+): The protonated molecular ion [M+H]⁺ should be observed at m/z 174.07, confirming the molecular weight.

  • FTIR: Look for a broad absorption band around 3300-3400 cm⁻¹ (O-H and N-H stretching) and characteristic aromatic C-H and C-F stretching bands.

  • Chiral HPLC: Using a suitable chiral stationary phase, the two enantiomers should be well-resolved, allowing for accurate determination of the enantiomeric excess (ee%).

Applications in Drug Development

This compound is not an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its utility lies in its role as a foundational scaffold.

  • Chiral Building Block: It is a key starting material for synthesizing more complex molecules where the stereochemistry of the amino alcohol is crucial for biological activity. Optically active amino alcohols are precursors to many classes of drugs, including beta-blockers and antiviral agents.[3][9]

  • Antimicrobial and Antifungal Leads: The broader class of amino alcohols has been investigated for potential antibiotic and antifungal properties.[10] This compound serves as an excellent starting point for library synthesis to explore new antimicrobial agents, where the difluorophenyl moiety can enhance potency and improve pharmacokinetic profiles.

  • CNS-Targeted Agents: The inclusion of fluorine can increase lipophilicity and facilitate passage through the blood-brain barrier. Therefore, this building block is particularly relevant for the development of drugs targeting the central nervous system.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.

GHS Hazard Information
Hazard CodeStatementPrecautionary Code
H315 Causes skin irritationP280, P302+P352
H319 Causes serious eye irritationP280, P305+P351+P338
H335 May cause respiratory irritationP261, P271, P304+P340
Handling Protocol

Trustworthiness through Self-Validation: This protocol incorporates engineering controls, personal protective equipment (PPE), and emergency procedures to create a safe operating environment.

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or vapors.[11] Ensure an eyewash station and safety shower are immediately accessible.

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles that provide a complete seal around the eyes.[11]

  • Dispensing: When weighing or transferring the solid, use anti-static tools and techniques to prevent dust generation. Avoid creating fine powders.

  • Spill Response: In case of a small spill, decontaminate the area with an appropriate solvent and absorb with an inert material (e.g., vermiculite). For larger spills, evacuate the area and follow emergency procedures.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open.

    • Inhalation: Move the person to fresh air.

    • In all cases of exposure, seek medical attention.

Storage Conditions

To maintain the integrity of the compound, store it in a tightly sealed container in a cool, dry, and well-ventilated area. Some suppliers recommend storage under an inert atmosphere (e.g., Argon) as amino compounds can be sensitive to air and moisture over time.[3]

References

  • This compound | CAS#:10145-04-7. Chemsrc. [Link]

  • 2-Amino-1-(3-bromo-2,4-difluorophenyl)ethanol | C8H8BrF2NO. PubChem. [Link]

  • 2-amino-1-(3-fluorophenyl)ethanol. Wikidata. [Link]

  • (S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride. American Elements. [Link]

  • (R)-2-Amino-2-(3,4-difluorophenyl)ethanol | CAS 277295-93-9. LookChem. [Link]

  • Applications of fluorine-containing amino acids for drug design. PubMed. [Link]

  • Amino Alcohols as Potential Antibiotic and Antifungal Leads. ResearchGate. [Link]

  • Processes for producing optically active 2-amino-1-phenylethanol derivatives.
  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. SciHorizon. [Link]

  • Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. ResearchGate. [Link]

  • Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. MDPI. [Link]

  • Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Derivatives. ACS Publications. [Link]

  • Compound 2-Aminoethanol. FooDB. [Link]

Sources

Methodological & Application

Application Note: A Validated HPLC Method for Purity Analysis of 2-Amino-1-(3,4-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the separation of potential process-related impurities of 2-Amino-1-(3,4-difluorophenyl)ethanol. As a critical intermediate in the synthesis of various pharmaceutical agents, ensuring its purity is paramount for the safety and efficacy of the final drug product.[1] This application note details the method development rationale, a step-by-step analytical protocol, and a complete validation strategy in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]

Introduction and Method Rationale

This compound is a key building block in medicinal chemistry.[1] The purity of this starting material directly impacts the impurity profile of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method is essential for its quality control.[4][5]

The method described herein is based on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the most widely used technique in the pharmaceutical industry for its versatility and robustness.[4][6] The scientific rationale for the selected chromatographic parameters is as follows:

  • Analyte Characteristics : this compound is a polar molecule containing a basic primary amine and a difluorophenyl chromophore. The amino group necessitates pH control of the mobile phase to ensure consistent protonation and prevent peak tailing, while the aromatic ring allows for sensitive ultraviolet (UV) detection.

  • Chromatographic Mode : RP-HPLC with a C18 stationary phase was selected.[7] This non-polar stationary phase provides excellent retention and separation for a wide range of compounds, including the polar analyte and its potential non-polar impurities.

  • Mobile Phase Strategy : A gradient elution using a buffered aqueous phase and an organic modifier (acetonitrile) is employed.

    • Aqueous Buffer (pH 3.0) : The primary amine group (pKa typically ~9-10) is fully protonated at a low pH. This stable, charged form minimizes secondary interactions with the silica backbone of the column, resulting in sharp, symmetrical peaks. A phosphate buffer is chosen for its excellent buffering capacity in this pH range.

    • Organic Modifier (Acetonitrile) : Acetonitrile offers low viscosity and a favorable UV cutoff, making it an ideal organic modifier.

    • Gradient Elution : A gradient program, starting with a high aqueous content and progressively increasing the organic content, ensures that polar impurities elute early while more non-polar impurities are effectively eluted from the column in a single run, providing a comprehensive impurity profile.[8]

  • Detection : A UV detector set at 225 nm is used. This wavelength provides high sensitivity for the difluorophenyl chromophore present in the main component and expected impurities.[7][8]

Analytical Method Protocol

This section provides the detailed protocol for performing the purity analysis.

Instrumentation and Reagents
  • Instrumentation : HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array or UV-Vis Detector.

  • Reagents :

    • Potassium Dihydrogen Phosphate (KH₂PO₄), ACS Grade

    • Phosphoric Acid (H₃PO₄), HPLC Grade

    • Acetonitrile (ACN), HPLC Grade

    • Water, HPLC Grade or Milli-Q

    • This compound Reference Standard

Chromatographic Conditions

All quantitative data and chromatographic parameters are summarized in the table below.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 10% B; 5-25 min: 10% to 70% B; 25-30 min: 70% B; 30.1-35 min: 10% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 225 nm
Injection Volume 10 µL
Diluent Mobile Phase A / Mobile Phase B (80:20 v/v)
Preparation of Solutions
  • Mobile Phase A (Buffer) : Accurately weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with dilute phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Solution (0.5 mg/mL) : Accurately weigh approximately 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL) : Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Analysis Workflow

The general workflow for sample analysis is depicted below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results prep_mobile Prepare Mobile Phases sst System Suitability Test (SST) prep_mobile->sst prep_std Prepare Standard Solution prep_std->sst prep_sample Prepare Sample Solution inject_sample Inject Sample(s) prep_sample->inject_sample sst->inject_sample If SST Passes acquire_data Acquire Chromatogram inject_sample->acquire_data integrate Integrate Peaks acquire_data->integrate calculate Calculate % Purity / Impurities integrate->calculate report Generate Report calculate->report

Caption: General workflow for HPLC purity analysis.
System Suitability Test (SST)

Before sample analysis, the system's performance must be verified. Inject the Standard Solution five times and evaluate the results against the criteria in the table below.[9]

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD for Peak Area ≤ 2.0%
% RSD for Retention Time ≤ 1.0%
Calculation

The purity is determined by the area percent method.

  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • % Individual Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100

Method Validation Protocol

To demonstrate that the analytical procedure is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[2][10][11]

Validation_Logic cluster_precision Precision Components Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision Range Range Linearity->Range Accuracy->Range Precision->Range Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision (Inter-assay) Precision->Intermediate Robustness Robustness

Caption: Logical relationship of ICH validation parameters.
Validation Parameters and Acceptance Criteria

The following table summarizes the protocols and acceptance criteria for method validation.

ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank, placebo, standard, and sample solutions. Perform forced degradation (acid, base, peroxide, heat, light) to ensure peak purity.The method is specific if the principal peak is resolved from all other peaks. Peak purity index > 0.995.
Linearity Analyze a minimum of five concentrations across the range (e.g., 50% to 150% of the nominal concentration).Correlation coefficient (R²) ≥ 0.999.
Range Confirmed by the linearity, accuracy, and precision data.The range over which the method is demonstrated to be reliable.
Accuracy (Recovery) Analyze samples spiked with the reference standard at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) Analyze six replicate sample preparations at 100% of the test concentration on the same day by the same analyst.% RSD ≤ 2.0%.
Precision (Intermediate) Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.% RSD ≤ 2.0%.
Robustness Systematically alter method parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±10%) and assess the impact on SST results.System Suitability criteria are met under all varied conditions.

Conclusion

The HPLC method detailed in this application note is demonstrated to be simple, specific, accurate, and precise for the purity determination of this compound. The comprehensive method development rationale and validation framework ensure that the protocol is robust and suitable for routine use in a quality control environment, aligning with stringent pharmaceutical industry standards.

References

  • HPLC Method Development and Valid
  • Steps for HPLC Method Development. Pharmaguideline.
  • HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. Walsh Medical Media.
  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research.
  • HPLC analytical Method development: an overview. PharmaCores.
  • ICH Q2(R1)
  • 3 Key Regulatory Guidelines for Method Valid
  • This compound. Chemsrc.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • This compound (CAS 10145-04-7). ChemicalBook.
  • (R)-2-AMino-2-(3,4-difluorophenyl)ethanol. LookChem.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.

Sources

Application Note: 1H and 13C NMR Spectral Analysis of 2-Amino-1-(3,4-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-1-(3,4-difluorophenyl)ethanol is a key intermediate in the synthesis of various pharmaceutical compounds. Its structural integrity and purity are paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and purity assessment of such molecules. This application note provides a detailed guide to the ¹H and ¹³C NMR spectral data of this compound. As experimentally determined spectra for this specific compound are not widely published, this document presents predicted spectral data based on established NMR principles and data from analogous structures. It also includes comprehensive, field-proven protocols for sample preparation and data acquisition, designed for researchers, scientists, and drug development professionals.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the atoms of this compound are numbered as shown in the diagram below. This numbering scheme will be used throughout this document.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is detailed below. The choice of DMSO-d₆ as a solvent is due to its ability to dissolve a wide range of organic compounds and to slow down the exchange of labile protons (OH and NH₂), allowing for their observation and coupling.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant(s) (J, Hz)Assignment Notes
H-2~7.35dddJ(H-F) ≈ 11.5, J(H-H) ≈ 8.5, J(H-H) ≈ 2.0Aromatic proton ortho to the ethanolamine side chain.
H-5~7.28dddJ(H-F) ≈ 11.5, J(H-H) ≈ 8.5, J(H-F) ≈ 7.5Aromatic proton meta to the ethanolamine side chain.
H-6~7.15mAromatic proton ortho to a fluorine atom.
H-7~4.60ddJ = 8.0, 4.0Methine proton, deshielded by the adjacent hydroxyl group and aromatic ring.
H-8a, H-8b~2.85, ~2.70dd, ddJ(gem) = 12.5, J(vic) = 4.0, 8.0Diastereotopic methylene protons adjacent to the chiral center and the amino group.
OH~5.0dJ = 4.5Labile hydroxyl proton. Chemical shift is concentration and temperature dependent.
NH₂~2.5br sLabile amino protons. Chemical shift is concentration and temperature dependent.

Causality Behind Predicted Shifts and Multiplicities:

  • Aromatic Protons (H-2, H-5, H-6): The chemical shifts of these protons are influenced by the electron-withdrawing effects of the two fluorine atoms and the ethanolamine substituent. The coupling patterns are complex due to both proton-proton and proton-fluorine couplings.

  • Methine Proton (H-7): This proton is on a carbon bearing an electronegative oxygen atom and a phenyl group, leading to a downfield shift. It appears as a doublet of doublets due to coupling with the two diastereotopic protons of the adjacent methylene group.

  • Methylene Protons (H-8a, H-8b): These protons are diastereotopic because they are adjacent to a chiral center (C-7). Consequently, they have different chemical shifts and couple with each other (geminal coupling) and with the methine proton (vicinal coupling), resulting in two distinct doublet of doublets.

  • Labile Protons (OH, NH₂): The chemical shifts of the hydroxyl and amino protons are highly variable and depend on factors like solvent, concentration, and temperature. In a polar aprotic solvent like DMSO-d₆, the exchange rate is often slow enough to observe coupling between the OH proton and the H-7 proton. The NH₂ protons typically appear as a broad singlet.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum, assuming proton decoupling, is detailed below. The chemical shifts are influenced by the electronegativity of the substituents and the aromatic ring.

Table 2: Predicted ¹³C NMR Chemical Shifts and Coupling Constants

Carbon(s)Predicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant(s) (J, Hz)Assignment Notes
C-4, C-5~149, ~148dd, dd¹J(C-F) ≈ 245, ²J(C-F) ≈ 15Carbons directly bonded to fluorine, showing large one-bond C-F coupling.
C-1~141t³J(C-F) ≈ 3.5Quaternary carbon attached to the ethanolamine side chain.
C-2~123d³J(C-F) ≈ 6.0Aromatic methine carbon.
C-6~117d²J(C-F) ≈ 20Aromatic methine carbon.
C-3~115d²J(C-F) ≈ 20Aromatic methine carbon.
C-7~72sCarbon bearing the hydroxyl group.
C-8~48sCarbon bearing the amino group.

Rationale for Predicted Assignments:

  • Aromatic Carbons (C-1 to C-6): The chemical shifts are in the typical aromatic region. The carbons directly attached to fluorine (C-4, C-5) are significantly downfield and exhibit large one-bond C-F coupling constants. The other aromatic carbons show smaller two- or three-bond C-F couplings.

  • Aliphatic Carbons (C-7, C-8): C-7 is deshielded due to the attached hydroxyl group, while C-8 is influenced by the amino group.

Experimental Protocols

The following protocols are designed to be self-validating, ensuring high-quality, reproducible NMR data.

Protocol 1: Sample Preparation
  • Weighing the Sample: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[1][2][3][4]

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the vial.[2] The choice of solvent is critical; DMSO-d₆ is recommended for observing labile protons, while CDCl₃ can also be used, but may result in broader exchangeable proton signals.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, gentle warming can be applied.

  • Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[3] Do not use cotton wool, as it can introduce impurities.[3]

  • Internal Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) or use the residual solvent peak as a secondary reference.

  • Labeling: Clearly label the NMR tube with the sample identification.

Sample_Preparation_Workflow A Weigh Sample B Add Deuterated Solvent A->B C Dissolve B->C D Filter (if needed) C->D E Transfer to NMR Tube D->E F Add Internal Standard E->F G Acquire NMR Data F->G

Caption: Workflow for NMR sample preparation.

Protocol 2: ¹H NMR Data Acquisition (400 MHz Spectrometer)
  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Program: zg30 (or a standard one-pulse experiment).

    • Number of Scans (NS): 16 (can be increased for dilute samples).

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 3-4 seconds.

    • Spectral Width (SW): 16 ppm (centered around 6 ppm).

    • Temperature: 298 K.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the TMS signal (0.00 ppm) or the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm).

    • Integrate the signals.

Protocol 3: ¹³C NMR Data Acquisition (100 MHz Spectrometer)
  • Instrument Setup: Use the same locked and shimmed sample from the ¹H NMR experiment.

  • Acquisition Parameters:

    • Pulse Program: zgpg30 (or a standard proton-decoupled experiment with a 30° pulse angle).

    • Number of Scans (NS): 1024 or more, depending on the sample concentration.

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

    • Spectral Width (SW): 240 ppm (centered around 100 ppm).

    • Decoupling: Proton broadband decoupling during acquisition.

  • Data Processing:

    • Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the TMS signal (0.00 ppm) or the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Data Interpretation and Troubleshooting

  • Impurity Identification: Unassigned peaks in the spectra may indicate the presence of residual solvents, starting materials, or by-products. The chemical shifts of common laboratory solvents are well-documented and can be used for identification.[5]

  • Broad Peaks: Broadening of signals, particularly for the OH and NH₂ protons, can be due to chemical exchange. This can be influenced by temperature, concentration, and the presence of acidic or basic impurities. For other signals, broadening may indicate poor shimming or the presence of paramagnetic impurities.

  • Complex Multiplicities: The aromatic region may be challenging to fully resolve at lower field strengths due to overlapping signals and second-order effects. Higher field NMR (600 MHz or above) may be necessary for complete assignment.

Conclusion

This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of this compound. The predicted spectral data, coupled with the detailed experimental protocols, offer a robust framework for the structural verification and purity assessment of this important pharmaceutical intermediate. Adherence to these protocols will ensure the acquisition of high-quality, reliable NMR data, which is crucial for advancing drug development programs.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Emory University, Department of Chemistry. Small molecule NMR sample preparation. (2023-08-29). [Link]

  • ResearchGate. How to Prepare Samples for NMR. [Link]

  • Scribd. NMR Sample Prep. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy (4th ed.). Cengage Learning.
  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.

Sources

Application Note: Mass Spectrometry Fragmentation Analysis of 2-Amino-1-(3,4-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-1-(3,4-difluorophenyl)ethanol is a synthetic amino alcohol derivative with potential applications in pharmaceutical and chemical research. Its structure, featuring a difluorinated phenyl ring, a hydroxyl group, and a primary amine, presents a unique case for mass spectrometric analysis. Understanding the fragmentation pattern of this molecule is crucial for its identification, characterization, and quantification in various matrices. This application note provides a detailed guide to the expected mass spectrometry fragmentation of this compound under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. The insights provided herein are intended for researchers, scientists, and drug development professionals engaged in the analysis of fluorinated aromatic compounds and related substances.

Predicted Fragmentation Pathways

The fragmentation of this compound is primarily dictated by the presence of the amino, hydroxyl, and difluorophenyl functional groups. The molecular formula of the compound is C₈H₉F₂NO, with a molecular weight of approximately 173.16 g/mol [1]. The fragmentation is expected to proceed through several key pathways, including alpha-cleavage, benzylic cleavage, and dehydration.

Alpha-Cleavage

Alpha-cleavage is a common fragmentation pathway for both amines and alcohols[2][3][4]. This process involves the cleavage of the bond adjacent to the heteroatom (nitrogen or oxygen). For this compound, two primary alpha-cleavage events are anticipated:

  • Cleavage adjacent to the nitrogen atom: This would result in the loss of a CH₂NH₂ radical, leading to the formation of a stable benzylic cation.

  • Cleavage adjacent to the oxygen atom: This involves the breaking of the C-C bond between the carbon bearing the hydroxyl group and the carbon bearing the amino group, which is also a form of benzylic cleavage.

Benzylic Cleavage

The bond between the carbon atom attached to the aromatic ring and the adjacent carbon atom is a benzylic bond. Cleavage of this bond is highly favorable due to the formation of a resonance-stabilized benzylic cation. In the case of this compound, this cleavage would result in the formation of a difluorobenzyl cation.

Dehydration

The presence of a hydroxyl group makes the molecule susceptible to the loss of a water molecule (H₂O), a common fragmentation pathway for alcohols[2][4][5]. This dehydration process would lead to the formation of an ion with a mass-to-charge ratio (m/z) of 18 units less than the molecular ion.

Fluorine-Related Fragmentations

Fluorinated aromatic compounds can exhibit characteristic losses of fluorine (F) or hydrogen fluoride (HF)[6]. While less common than the primary fragmentation pathways, these losses may be observed, particularly at higher collision energies.

Experimental Workflow

The following diagram illustrates a typical workflow for the mass spectrometric analysis of this compound.

workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis s1 Dissolve Sample in Methanol/Water s2 Dilute to Working Concentration (e.g., 1-10 µg/mL) s1->s2 lc1 Inject into LC System s2->lc1 lc2 Reverse-Phase C18 Column lc1->lc2 lc3 Gradient Elution (e.g., Water/Acetonitrile with 0.1% Formic Acid) lc2->lc3 ms1 Ionization Source (ESI or EI) lc3->ms1 ms2 Mass Analyzer (e.g., Quadrupole, TOF) ms1->ms2 ms3 Detector ms2->ms3 d1 Acquire Full Scan MS and MS/MS Spectra ms3->d1 d2 Identify Molecular Ion and Fragment Ions d1->d2 d3 Propose Fragmentation Pathways d2->d3

Caption: Experimental workflow for LC-MS analysis.

Detailed Protocols

Protocol 1: Sample Preparation
  • Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 (v/v) mixture of methanol and water to prepare a 1 mg/mL stock solution.

  • Working Solution Preparation: Dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis. For ESI, the addition of 0.1% formic acid to the final solution is recommended to promote protonation.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This protocol is designed for a standard reverse-phase LC-MS system.

  • LC System: Agilent 1290 Infinity II or equivalent.

  • Column: ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

  • MS System: Agilent 6545XT AdvanceLink Q-TOF or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3500 V.

  • Nebulizer Pressure: 45 psi.

  • Drying Gas Flow: 10 L/min.

  • Drying Gas Temperature: 325 °C.

  • Fragmentor Voltage: 175 V.

  • Skimmer Voltage: 65 V.

  • Acquisition Mode: MS1 (m/z 50-300) and targeted MS/MS.

  • Collision Energy (for MS/MS): Ramped from 10 to 40 eV.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, derivatization of the polar amino and hydroxyl groups is often necessary to improve volatility and chromatographic peak shape. Trimethylsilyl (TMS) derivatization is a common approach[7].

  • Derivatization: To 100 µL of a dried sample residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Heat the mixture at 70 °C for 30 minutes.

  • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Full scan (m/z 40-500).

Predicted Fragmentation Diagram

The following diagram illustrates the proposed major fragmentation pathways of this compound under mass spectrometric analysis.

fragmentation M [M+H]+ m/z 174.08 F1 m/z 156.07 [M+H - H2O]+ M->F1 - H2O F2 m/z 143.06 [C8H8F2]+ M->F2 - CH2NH2 F4 m/z 44.05 [C2H6N]+ M->F4 Benzylic Cleavage F3 m/z 129.04 [C7H6F2]+ F2->F3 - CH2

Caption: Proposed ESI fragmentation pathways.

Summary of Predicted Fragment Ions

The table below summarizes the expected major fragment ions for this compound in positive ion mode ESI-MS/MS.

m/z (calculated) Proposed Formula Proposed Structure/Origin Fragmentation Pathway
174.0823[C₈H₁₀F₂NO]⁺Protonated Molecular Ion-
156.0718[C₈H₈F₂N]⁺Loss of water from the molecular ionDehydration
143.0612[C₈H₆F₂O]⁺Loss of the aminoethyl groupAlpha-cleavage
129.0456[C₇H₄F₂O]⁺Difluorobenzoyl cationBenzylic cleavage and rearrangement
44.0495[C₂H₆N]⁺Iminium ionAlpha-cleavage

Conclusion

The mass spectrometric fragmentation of this compound is characterized by predictable pathways including alpha-cleavage, benzylic cleavage, and dehydration. The presence of the difluorophenyl moiety leads to characteristic fragment ions that can be used for its unambiguous identification. The protocols and predicted fragmentation patterns provided in this application note serve as a valuable resource for the development of analytical methods for this compound and its analogs in various research and development settings.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link][2]

  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link][3]

  • Ferreira, C. R., & Yannai, S. (2003). Electrospray ionization tandem mass spectrometric and electron impact mass spectrometric characterization of mycosporine-like amino acids. Rapid communications in mass spectrometry : RCM, 17(17), 1943–1950. [Link][7]

  • Chemsrc. (2024). This compound. [Link][1]

  • Ballesteros, O., et al. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies. [Link][8]

  • Nibbering, N. M. M., & de Boer, Th. J. (1968). Mass spectrometry of aralkyl compounds with a functional group—VII: Mass spectra of 1-phenylethanol-1,2-phenylethanol-1 and 1-phenylpropanol-2. Organic Mass Spectrometry, 1(3), 365-390.
  • Ball, H. A., & Reinhard, M. (1996). Initial reactions in anaerobic ethylbenzene oxidation by a denitrifying bacterium, strain EB1. Journal of bacteriology, 178(19), 5582–5590. [Link][9]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link][4]

Sources

Application Notes and Protocols for the Analytical Characterization of Fluorinated Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into amino alcohols has become a cornerstone of modern medicinal chemistry and materials science.[1][2][3] Fluorination can dramatically alter the physicochemical properties of molecules, enhancing metabolic stability, binding affinity, and lipophilicity, which are critical parameters in drug design.[2][3][4] Consequently, the robust and precise analytical characterization of these fluorinated amino alcohols is paramount. This guide provides a comprehensive overview of the key analytical techniques and detailed protocols for the structural elucidation, purity assessment, and stereochemical determination of this important class of compounds. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Amino Alcohols

Chiral vicinal amino alcohols are fundamental building blocks in organic synthesis and pharmaceutical research.[5] The introduction of fluorine atoms or fluoroalkyl groups into their structure can lead to profound changes in their biological activity.[6] For instance, the high electronegativity of fluorine can modulate the pKa of the amino and hydroxyl groups, influencing their interaction with biological targets. Furthermore, the C-F bond is exceptionally strong, often leading to increased metabolic stability of drug candidates.[2] Given these unique properties, a multi-faceted analytical approach is essential to fully characterize these molecules.

This guide will focus on a logical workflow for the characterization of fluorinated amino alcohols, starting from fundamental structural verification and moving towards more nuanced properties like stereochemistry.

Fundamental Structural Elucidation

The initial step in characterizing a newly synthesized fluorinated amino alcohol is to confirm its molecular structure. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For fluorinated compounds, ¹⁹F NMR is an exceptionally informative technique.[7][8][9]

Expertise & Experience: Why ¹⁹F NMR is Crucial

The ¹⁹F nucleus possesses several advantageous properties for NMR spectroscopy: it has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR detection.[7][9] What truly sets ¹⁹F NMR apart is its large chemical shift dispersion (over 800 ppm), which provides exquisite sensitivity to the local electronic environment.[9] This means that even subtle changes in the molecular structure will result in significant changes in the ¹⁹F chemical shift, making it a powerful diagnostic tool.[8][10]

Logical Workflow for NMR Analysis of Fluorinated Amino Alcohols

Caption: A logical workflow for the comprehensive NMR analysis of fluorinated amino alcohols.

Protocol 1: ¹⁹F NMR Spectroscopy

  • Sample Preparation:

    • Dissolve 5-10 mg of the fluorinated amino alcohol in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical and should be based on the solubility of the analyte.

    • Add a small amount of a reference standard, such as trifluorotoluene or CFCl₃, if an internal standard is required for precise chemical shift referencing.

  • Instrumental Parameters:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tunable to the ¹⁹F frequency.

    • Acquire a standard one-dimensional ¹⁹F spectrum. Due to the high sensitivity of the ¹⁹F nucleus, a relatively small number of scans (e.g., 16-64) is often sufficient.

    • Set the spectral width to encompass the expected range of ¹⁹F chemical shifts (e.g., -50 to -250 ppm for many organofluorine compounds).[9]

  • Data Analysis:

    • Process the spectrum using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the chemical shifts. The chemical shifts provide information about the electronic environment of the fluorine atoms. For example, CF₃ groups typically appear in the range of -50 to -70 ppm, while CH₂F groups are found further upfield around -200 to -220 ppm.[9]

    • Analyze the coupling patterns. ¹⁹F nuclei couple with other nearby nuclei, including ¹H and ¹³C. The magnitude of these coupling constants (J-coupling) provides valuable information about the connectivity of the molecule. For instance, the coupling between fluorine and adjacent protons (²JHF or ³JHF) can help to confirm the position of the fluorine atom(s).

Protocol 2: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: As described in Protocol 1.

  • Instrumental Parameters:

    • Acquire standard ¹H and ¹³C{¹H} spectra.

    • For ¹³C NMR, look for the characteristic splitting of carbon signals due to coupling with fluorine (¹JCF, ²JCF, etc.). The magnitude of ¹JCF is typically large (200-300 Hz).

  • Data Analysis:

    • Integrate the ¹H NMR signals to determine the relative number of protons in different environments.

    • Analyze the chemical shifts and coupling patterns in both ¹H and ¹³C spectra to build a complete picture of the molecule's carbon and proton framework. The presence of fluorine will influence the chemical shifts of nearby protons and carbons.

Trustworthiness: Self-Validating Systems

The beauty of using a combination of ¹H, ¹³C, and ¹⁹F NMR is that the data is cross-validating. For example, a C-F bond will manifest as a split signal in the ¹³C NMR spectrum and a signal in the ¹⁹F NMR spectrum. The coupling patterns observed in the ¹H NMR spectrum should be consistent with the proximity of protons to fluorine atoms as determined from the overall proposed structure. 2D NMR experiments like HSQC and HMBC can then be used to definitively link the proton, carbon, and fluorine signals, providing an unambiguous structural assignment.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of the fluorinated amino alcohol and for gaining insights into its structure through fragmentation patterns.

Expertise & Experience: Choosing the Right Ionization Technique

The choice of ionization technique is crucial for analyzing fluorinated compounds. Electron Ionization (EI) can sometimes lead to extensive fragmentation and the absence of a clear molecular ion peak for fluorinated molecules.[11][12][13] Softer ionization techniques are often preferred:

  • Electrospray Ionization (ESI): Ideal for polar molecules like amino alcohols, as it typically produces protonated molecules [M+H]⁺ with minimal fragmentation.

  • Field Ionization (FI): A very soft ionization technique that is particularly useful for observing the molecular ion of volatile compounds that do not show a molecular ion in EI or CI.[13]

Protocol 3: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation for ESI.

  • Instrumentation:

    • Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap) to obtain an accurate mass measurement.

    • Infuse the sample directly into the mass spectrometer or couple the MS with a liquid chromatography (LC) system for online separation and analysis.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion. This allows for the calculation of the elemental composition, which should match the expected formula of the fluorinated amino alcohol.

    • Analyze any fragmentation patterns. In tandem MS (MS/MS) experiments, the molecular ion is fragmented, and the resulting fragment ions can provide valuable structural information.

Technique Information Obtained Key Considerations
¹⁹F NMR Electronic environment of F atoms, connectivity through J-coupling.Large chemical shift range, high sensitivity.[9]
¹H & ¹³C NMR Proton and carbon framework, connectivity to F atoms.Observe C-F and H-F coupling.
HRMS (ESI) Accurate molecular weight, elemental composition.Soft ionization is often necessary.
FTIR Presence of key functional groups (O-H, N-H, C-F).Broad O-H and sharp N-H stretches.[14]
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and straightforward technique for identifying the key functional groups present in the molecule.

Protocol 4: FTIR Spectroscopy

  • Sample Preparation:

    • For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

    • For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl).

  • Data Acquisition:

    • Acquire the spectrum over the typical mid-IR range (4000-400 cm⁻¹).

  • Data Analysis:

    • Identify the characteristic absorption bands for the key functional groups:

      • O-H stretch (alcohol): A broad and intense band in the region of 3200-3600 cm⁻¹.[14]

      • N-H stretch (amine): A sharp, less intense band in the region of 3300-3500 cm⁻¹. Primary amines (R-NH₂) will show two bands in this region.[14]

      • C-H stretch (alkane): Strong absorptions in the 2850-2960 cm⁻¹ range.[15]

      • C-F stretch: Strong, characteristic absorptions in the 1000-1400 cm⁻¹ region. The exact position depends on the nature of the fluoroalkyl group.

Purity and Stereochemical Analysis

Once the structure of the fluorinated amino alcohol has been confirmed, the next critical step is to assess its purity, particularly its enantiomeric purity, which is crucial for pharmaceutical applications.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Chiral Separations

HPLC is the most widely used technique for determining the purity and enantiomeric excess of chiral compounds.

Expertise & Experience: Selecting the Right Chiral Stationary Phase (CSP)

The key to successful chiral separation by HPLC is the selection of an appropriate chiral stationary phase (CSP). For N-protected amino acids (e.g., with Fmoc or Boc groups), polysaccharide-based CSPs are often very effective.[16][17][18] These CSPs, such as those derived from cellulose or amylose, provide a chiral environment that allows for the differential interaction of the two enantiomers, leading to their separation.

Logical Workflow for Chiral HPLC Method Development

Caption: A systematic approach for developing a robust chiral HPLC method.

Protocol 5: Chiral HPLC for Enantiomeric Purity

  • Sample Preparation:

    • Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

    • N-derivatization with a chromophore-containing group like FMOC (9-fluorenylmethyloxycarbonyl) is often necessary to enhance UV detection and can improve chiral recognition on the CSP.[16][19][20]

  • Instrumentation and Conditions:

    • Column: A polysaccharide-based chiral column (e.g., Lux Cellulose-1, Chiralpak IA).

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) for normal-phase chromatography, or a mixture of acetonitrile/methanol and an aqueous buffer (e.g., with trifluoroacetic acid) for reversed-phase chromatography.[16]

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Detection: UV detector set to a wavelength where the analyte or its derivative absorbs strongly (e.g., 220 nm or 254 nm).

  • Method Development and Analysis:

    • Inject a racemic standard of the fluorinated amino alcohol to determine the retention times of both enantiomers and to calculate the resolution between the two peaks.

    • Optimize the mobile phase composition to achieve baseline separation (Resolution > 1.5).

    • Inject the synthesized sample and integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Parameter Typical Conditions for Chiral Separation of N-FMOC Amino Acids
Column Lux Cellulose-2, Lux Cellulose-3[16]
Mobile Phase Acetonitrile/Water with 0.1% Trifluoroacetic Acid[16]
Flow Rate 1.0 mL/min[16]
Detection UV at 220 nm[16]
X-ray Crystallography: Absolute Configuration Determination

While chiral HPLC can determine the enantiomeric purity, it does not reveal the absolute configuration (i.e., whether the enantiomer is R or S). X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a molecule, provided that a suitable single crystal can be grown.[21][22]

Protocol 6: Single-Crystal X-ray Diffraction

  • Crystallization: This is often the most challenging step.[21]

    • Dissolve the purified fluorinated amino alcohol in a suitable solvent system.

    • Slowly evaporate the solvent or use vapor diffusion techniques to grow single crystals of sufficient quality for diffraction.

  • Data Collection:

    • Mount a suitable crystal on a goniometer in an X-ray diffractometer.

    • Cool the crystal in a stream of cold nitrogen to minimize thermal motion.

    • Expose the crystal to a beam of X-rays and collect the diffraction data.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Build and refine the atomic model to fit the electron density map.

    • The final refined structure will provide the precise coordinates of all atoms in the molecule, thereby establishing its absolute configuration.

Conclusion

The comprehensive characterization of fluorinated amino alcohols requires a synergistic application of multiple analytical techniques. This guide has outlined a logical and robust workflow, beginning with the fundamental confirmation of molecular structure using NMR, MS, and FTIR, and progressing to the critical assessment of enantiomeric purity and absolute configuration using chiral HPLC and X-ray crystallography. By understanding the principles behind each technique and following detailed, validated protocols, researchers can ensure the quality and integrity of these vital compounds, paving the way for their successful application in drug discovery and beyond.

References

  • Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Retrieved from [Link]

  • Gore, W. L., & Associates Inc. (2021). A Critical Review of a Recommended Analytical and Classification Approach for Organic Fluorinated Compounds with an Emphasis on Per- and Polyfluoroalkyl Substances. Integrated Environmental Assessment and Management, 17(2), 331–351. [Link]

  • Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1953). Mass Spectra of Fluorocarbons.
  • Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1952). Mass spectra of fluorocarbons.
  • Kärrman, A., et al. (2021). Towards a comprehensive analytical workflow for the chemical characterisation of organofluorine in consumer products and environmental samples. Environmental Science: Processes & Impacts, 23(10), 1469-1481.
  • Wang, Z., et al. (2024). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. Chemical Science, 15(1), 123-131.
  • Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Berdichevsky, E. K., et al. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry, 91(6), 4144–4151. [Link]

  • Luck, L. A. (2014). Analysis of fluorinated proteins by mass spectrometry. Advances in Experimental Medicine and Biology, 806, 319–329. [Link]

  • Washington, J. W., et al. (2022). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). Environmental Science & Technology, 56(14), 10185–10195. [Link]

  • JEOL Ltd. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. Retrieved from [Link]

  • Workman Jr., J. (2023, February 1). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International. Retrieved from [Link]

  • National Institutes of Health. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
  • Osadchii, D. Y., et al. (2021). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 26(16), 4967. [Link]

  • National Institutes of Health. (2011). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
  • Venkateswarlu, P. (1983). Evaluation of analytical methods for fluorine in biological and related materials. Journal of Dental Research, 62(8), 851-854.
  • Royal Society of Chemistry. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic Chemistry Frontiers, 10(3), 748-767.
  • American Chemical Society. (2020). Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. Analytical Chemistry, 92(14), 9831-9838.
  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • MDPI. (2021).
  • Library and Archives Canada. (1998). Organofluorine Compounds in the Environment - Analysis, Sources and.
  • ResearchGate. (n.d.). Fluorinated alkoxides. Part XI. Studies on highly fluorinated amino-alcohols and their metal derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

  • ResearchGate. (2005). Direct chiral separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC for determination of enantiomeric purity. Retrieved from [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

  • Phenomenex. (2022, May 20). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Retrieved from [Link]

  • National Institutes of Health. (2021). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Retrieved from [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162.
  • Springer. (1989). Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent). Analytical Biochemistry, 178(1), 17-21.
  • Mayo Clinic. (n.d.). X-ray crystallography - Structural Biology Core. Retrieved from [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). Pharmaceuticals, 16(8), 1162.
  • ResearchGate. (n.d.). FT-Raman and FTIR spectra, assignments and ab initio calculations of 2-aminobenzyl alcohol. Retrieved from [Link]

  • ResearchGate. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Retrieved from [Link]

  • ResearchGate. (n.d.). SSNMR spectroscopy and X-ray crystallography of fluorinated indazolinones. Retrieved from [Link]

  • ResearchGate. (n.d.). The structure of some FDA-approved fluorinated medications. Retrieved from [Link]

  • American Chemical Society. (2023). Direct Difunctionalization of Unsaturated Peptides: A Strategy for Concurrent Incorporation of Trifluoromethyl and Alkynyl Groups. Organic Letters, 25(4), 634-639.
  • Physics LibreTexts. (2022, November 8). X-ray Protein Crystallography. Retrieved from [Link]

Sources

protocol for the synthesis of N-protected 2-Amino-1-(3,4-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of N-Protected 2-Amino-1-(3,4-difluorophenyl)ethanol

Abstract

This document provides a comprehensive, field-tested , a key building block in medicinal chemistry and drug development. The described synthetic route is a robust, three-step process commencing with the reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone, followed by nucleophilic substitution to introduce the nitrogen functionality via an azide intermediate, and culminating in the reduction of the azide and subsequent N-protection. This guide emphasizes the rationale behind procedural choices, ensuring both scientific rigor and practical applicability for researchers in organic synthesis and pharmaceutical development.

Introduction: Significance of Fluorinated Amino Alcohols

Fluorinated amino alcohols are a class of compounds of significant interest in modern drug discovery. The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The 1,2-amino alcohol motif is a common pharmacophore present in numerous biologically active compounds.[3] Specifically, the 3,4-difluorophenyl moiety is a feature of several approved pharmaceuticals, where the fluorine atoms contribute to enhanced potency and improved pharmacokinetic profiles.

The target molecule, N-protected this compound, serves as a versatile chiral synthon for the construction of more complex molecules, including potential inhibitors of enzymes such as proteases and kinases.[3] The N-protecting group, typically a tert-butyloxycarbonyl (Boc) or carbobenzyloxy (Cbz) group, is crucial for masking the nucleophilicity of the amine during subsequent synthetic transformations.[4][5] This application note details a reliable and scalable protocol for the preparation of this valuable intermediate.

Synthetic Strategy Overview

The selected synthetic pathway is a linear three-step sequence designed for efficiency and high yield. The strategy avoids the use of expensive or highly specialized reagents, making it accessible for most standard organic chemistry laboratories.

The logical flow of the synthesis is as follows:

  • Ketone Reduction: The commercially available α-chloro ketone, 2-chloro-1-(3,4-difluorophenyl)ethanone, is reduced to the corresponding chlorohydrin. This transformation establishes the alcohol stereocenter.

  • Azide Formation: The chlorohydrin is converted to an azido alcohol via a nucleophilic substitution reaction with sodium azide. This step introduces the nitrogen atom in a masked form.

  • Azide Reduction and N-Protection: The azide is reduced to a primary amine, which is then protected in situ with a suitable protecting group (e.g., Boc anhydride) to yield the final target compound.

G cluster_0 Synthetic Workflow Start 2-Chloro-1-(3,4-difluorophenyl)ethanone Step1 Step 1: Reduction (e.g., NaBH4) Start->Step1 Intermediate1 2-Chloro-1-(3,4-difluorophenyl)ethanol Step1->Intermediate1 Step2 Step 2: Azidation (NaN3) Intermediate1->Step2 Intermediate2 2-Azido-1-(3,4-difluorophenyl)ethanol Step2->Intermediate2 Step3 Step 3: Reduction & Protection (e.g., H2/Pd, (Boc)2O) Intermediate2->Step3 End N-Boc-2-Amino-1-(3,4-difluorophenyl)ethanol Step3->End

Figure 1: Overall synthetic workflow for N-protected this compound.

Materials and Methods

Reagents and Solvents

All reagents were purchased from commercial suppliers and used without further purification unless otherwise noted.

ReagentSupplierPurity
2-Chloro-1-(3,4-difluorophenyl)ethanoneSigma-Aldrich98%
Sodium borohydride (NaBH₄)Acros Organics99%
Methanol (MeOH), AnhydrousFisher Chemical≥99.8%
Dichloromethane (DCM), AnhydrousFisher Chemical≥99.8%
Sodium azide (NaN₃)Sigma-Aldrich≥99.5%
Dimethylformamide (DMF), AnhydrousAcros Organics99.8%
Di-tert-butyl dicarbonate ((Boc)₂O)Oakwood Chemical99%
Palladium on Carbon (Pd/C)Strem Chemicals10% wt.
Ethyl acetate (EtOAc)VWR ChemicalsHPLC Grade
Saturated aq. Ammonium chloride (NH₄Cl)--
Saturated aq. Sodium bicarbonate (NaHCO₃)--
Brine--
Anhydrous Magnesium Sulfate (MgSO₄)--
Instrumentation
  • NMR: Bruker AVANCE III HD 400 MHz spectrometer. Chemical shifts (δ) are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: Agilent 6120 Quadrupole LC/MS system with ESI source.

  • TLC: Merck silica gel 60 F₂₅₄ plates, visualized with UV light and potassium permanganate stain.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-1-(3,4-difluorophenyl)ethanol

This step involves the reduction of the α-chloro ketone to the corresponding alcohol. Sodium borohydride is chosen as the reducing agent due to its mild nature, high chemoselectivity for ketones in the presence of other functional groups, and operational simplicity.[6]

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-1-(3,4-difluorophenyl)ethanone (5.0 g, 26.2 mmol).

  • Dissolve the ketone in methanol (100 mL).

  • Cool the solution to 0 °C in an ice-water bath.

  • Add sodium borohydride (0.50 g, 13.1 mmol, 0.5 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. The stoichiometry is kept sub-stoichiometric initially to control the reaction rate.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.

  • Monitor the reaction progress by TLC (3:1 Hexanes:EtOAc). The starting material has a higher Rf than the product alcohol.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the product as a pale yellow oil. The product is typically used in the next step without further purification.

Expected Yield: >95% Purity: >95% by ¹H NMR

Protocol 2: Synthesis of 2-Azido-1-(3,4-difluorophenyl)ethanol

This transformation is a classic Sₙ2 reaction where the chloride is displaced by the azide nucleophile. DMF is an excellent solvent for this reaction due to its polar aprotic nature, which solvates the cation (Na⁺) while leaving the azide anion highly reactive.

Procedure:

  • In a 250 mL round-bottom flask, dissolve the crude 2-chloro-1-(3,4-difluorophenyl)ethanol (approx. 26.2 mmol) in anhydrous DMF (100 mL).

  • Add sodium azide (3.41 g, 52.4 mmol, 2.0 eq.). Using an excess of sodium azide ensures the reaction goes to completion.

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC (3:1 Hexanes:EtOAc). The azide product will have a slightly different Rf from the starting chlorohydrin.

  • After completion, cool the mixture to room temperature and pour it into 200 mL of ice-water.

  • Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and then brine (100 mL) to remove residual DMF.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (gradient elution, 5% to 20% ethyl acetate in hexanes) to yield the pure azido alcohol.

Expected Yield: 80-90% Purity: >98% by ¹H NMR

Protocol 3: Synthesis of N-Boc-2-Amino-1-(3,4-difluorophenyl)ethanol

The final step involves the reduction of the azide to the primary amine, followed by in situ protection with Boc anhydride. Catalytic hydrogenation is a clean and efficient method for azide reduction.[7] The subsequent protection is rapid and prevents side reactions or isolation difficulties associated with the free amine.

Procedure:

  • To a 250 mL hydrogenation flask, add 2-azido-1-(3,4-difluorophenyl)ethanol (4.0 g, 20.1 mmol) and 10% Pd/C (400 mg, 10% w/w).

  • Add methanol (80 mL) as the solvent.

  • Seal the flask, evacuate, and backfill with hydrogen gas (balloon or H₂ line). Repeat this cycle three times.

  • Stir the reaction vigorously under a hydrogen atmosphere (1 atm) at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting azide is completely consumed.

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol (20 mL).

  • Combine the filtrates and cool the solution to 0 °C.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 4.82 g, 22.1 mmol, 1.1 eq.) to the cooled solution.

  • Add triethylamine (3.05 mL, 22.1 mmol, 1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with 1M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate (2 x 30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the final product, which can be further purified by recrystallization from an ethyl acetate/hexanes mixture.

Expected Yield: 85-95% Purity: >99% by ¹H NMR

Results and Characterization Data

CompoundStepFormYield (%)M.P. (°C)
2-Chloro-1-(3,4-difluorophenyl)ethanol1Pale yellow oil>95N/A
2-Azido-1-(3,4-difluorophenyl)ethanol2Colorless oil85N/A
N-Boc-2-Amino-1-(3,4-difluorophenyl)ethanol3White solid9092-94

¹H NMR (400 MHz, CDCl₃) for N-Boc-2-Amino-1-(3,4-difluorophenyl)ethanol: δ 7.18-7.05 (m, 3H, Ar-H), 5.05 (br s, 1H, NH), 4.85 (dd, J = 8.0, 4.0 Hz, 1H, CH-OH), 3.40-3.20 (m, 2H, CH₂-NH), 2.50 (br s, 1H, OH), 1.44 (s, 9H, C(CH₃)₃).

Troubleshooting and Safety Considerations

  • Safety: Sodium azide is highly toxic and can form explosive metal azides. Use with extreme caution in a well-ventilated fume hood. Avoid contact with acids and heavy metals. Hydrogen gas is flammable; ensure proper grounding and a spark-free environment during hydrogenation.

  • Incomplete Reduction (Step 1): If the ketone reduction is slow, add another 0.2 equivalents of NaBH₄. Ensure the methanol is anhydrous.

  • Low Yield in Azidation (Step 2): Incomplete conversion may be due to wet DMF. Use of anhydrous solvent is critical. The reaction can be heated to a slightly higher temperature (70-80 °C) if necessary, but monitor for side products.

  • Catalyst Poisoning (Step 3): If the hydrogenation stalls, the catalyst may be poisoned. Filter and add fresh catalyst. Ensure the starting material from Step 2 is sufficiently pure.

G cluster_0 Reaction Mechanism: Azide Reduction & Protection Azide R-CH(OH)-CH₂-N₃ H2_Pd H₂ / Pd/C Azide->H2_Pd Reduction Amine R-CH(OH)-CH₂-NH₂ (Primary Amine) H2_Pd->Amine Boc2O (Boc)₂O Amine->Boc2O Nucleophilic Attack Protected R-CH(OH)-CH₂-NH-Boc Boc2O->Protected

Figure 2: Key mechanism for the final conversion of the azido alcohol to the N-Boc protected amino alcohol.

Conclusion

The protocol outlined in this application note provides a reliable and scalable method for the synthesis of N-Boc-2-Amino-1-(3,4-difluorophenyl)ethanol. By following the detailed steps and considering the provided scientific rationale, researchers can confidently produce this valuable building block for applications in pharmaceutical and chemical research. The methodology relies on standard laboratory techniques and readily available reagents, ensuring broad applicability.

References

  • Renaud, F., et al. (2012). Highly Enantioselective Synthesis of Fluorinated γ-Amino Alcohols through Proline-Catalyzed Cross-Mannich Reaction. Organic Letters. Available at: [Link]

  • Thibodeaux, C. J., et al. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules. Available at: [Link]

  • Weiss, S., et al. (2022). Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex. The Journal of Organic Chemistry. Available at: [Link]

  • Weiss, S., et al. (2021). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Amino Acids. Available at: [Link]

  • Thibodeaux, C. J., et al. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. PubMed. Available at: [Link]

  • EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Google Patents.
  • Thibodeaux, C. J., et al. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. PMC - NIH. Available at: [Link]

  • Shiekh, P. A., et al. (2021). Synthesis of N-BOC amines by various routes. ResearchGate. Available at: [Link]

  • Zhang, Z., et al. (2022). LsCRM4‐catalyzed 2‐chloro‐1‐(3,4‐difluorophenyl)ethanone reduction to (1S)‐2‐chloro‐1‐(3,4‐difluorophenyl)ethanol in the neat substrate bioreaction system. ResearchGate. Available at: [Link]

  • Yousuf, S., et al. (2012). 2-Azido-1-(4-fluorophenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Tran, T., et al. (2015). Rational, yet simple, design and synthesis of an antifreeze-protein inspired polymer for cellular cryopreservation. The Royal Society of Chemistry. Available at: [Link]

  • Singh, U. K., et al. (1998). Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−)-1-hydroxy-1-phenyl-2-propanone. ResearchGate. Available at: [Link]

  • Reddy, U., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • Coppola, G. M. & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. Available at: [Link]

Sources

Topic: Incorporation of 2-Amino-1-(3,4-difluorophenyl)ethanol into Peptides via Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The incorporation of non-natural building blocks into peptides is a cornerstone of modern drug discovery, enabling the development of peptidomimetics with enhanced stability, potency, and unique pharmacological profiles. 2-Amino-1-(3,4-difluorophenyl)ethanol is a valuable scaffold, combining a chiral amino alcohol backbone with a difluorophenyl moiety known to improve metabolic stability and binding interactions. This document provides a comprehensive guide for the successful integration of this building block into peptide sequences using solid-phase peptide synthesis (SPPS). We detail the necessary orthogonal protection strategies, step-by-step protocols for both C-terminal and internal incorporation, and final cleavage and analytical procedures. The methodologies are grounded in established principles of peptide chemistry, providing researchers with a robust framework for creating novel peptide-based therapeutics.

Introduction: The Rationale for Fluorinated Amino Alcohols in SPPS

Peptide alcohols, where the C-terminal carboxylic acid is replaced by a primary alcohol, represent a significant class of biologically active molecules and are precursors to potent protease inhibitors like peptide aldehydes.[1][2] The specific introduction of this compound offers several strategic advantages in medicinal chemistry:

  • Metabolic Stability: The difluorophenyl group can block sites of oxidative metabolism, enhancing the pharmacokinetic profile of the peptide.

  • Conformational Constraint: The unique structure of the amino alcohol can introduce specific turns or kinks in the peptide backbone, locking it into a bioactive conformation.

  • Modified Hydrogen Bonding: The fluorine atoms can alter the electronic properties of the phenyl ring and participate in unique non-covalent interactions with biological targets.

However, the primary challenge in its use is structural: as an amino alcohol, it lacks the C-terminal carboxyl group necessary for standard anchoring to common SPPS resins like Wang or Rink Amide.[1][2] This guide outlines the requisite chemical strategies to overcome this limitation.

Strategic Planning: Orthogonal Protection

A successful synthesis hinges on a robust orthogonal protection strategy, wherein different protecting groups can be removed under distinct chemical conditions without affecting others.[3][4] For incorporating this compound within an Fmoc/tBu-based SPPS framework, a dual-protection scheme for the monomer is required.

Key Functional Groups to Protect:

  • α-Amino Group: Requires a temporary protecting group, removed at each synthesis cycle.

  • β-Hydroxyl Group: Requires a semi-permanent protecting group, stable throughout the synthesis but removed during the final cleavage.

The recommended orthogonally protected building block is N-α-Fmoc-2-amino-1-(3,4-difluorophenyl)-O-tert-butyl-ethanol .

Functional GroupProtecting GroupAbbreviationStabilityCleavage ConditionOrthogonality
α-Amino Group9-FluorenylmethoxycarbonylFmoc Acid-stable20% Piperidine in DMF (Base)Orthogonal to tBu and resin linker
β-Hydroxyl Grouptert-ButyltBu Base-stableTrifluoroacetic Acid (TFA)Orthogonal to Fmoc
Resin Linker (e.g., Trityl)Trityl-basedTrt Base-stableMildly Acidic (e.g., TFA)Orthogonal to Fmoc

Scientist's Note: The choice of the Fmoc/tBu strategy is advantageous due to its use of milder deprotection conditions compared to the harsh hydrofluoric acid (HF) required in Boc/Bzl strategies, preserving the integrity of the acid-sensitive difluorophenyl moiety and the final peptide alcohol.[3][5] The tBu ether is ideal for protecting the hydroxyl group as it is highly stable to the repetitive basic treatments for Fmoc removal but is cleaved cleanly during the final TFA-mediated resin cleavage.[6]

cluster_Monomer Protected Monomer cluster_SPPS SPPS Cycle cluster_Final Final Cleavage Monomer This compound Fmoc Fmoc Group (Amine Protection) Monomer->Fmoc Protect Amine tBu tBu Group (Alcohol Protection) Monomer->tBu Protect Alcohol Deprotection Fmoc Removal (20% Piperidine) Fmoc->Deprotection Cleaved by Base Cleavage TFA Cocktail (Cleavage & tBu Removal) tBu->Cleavage Cleaved by Acid Coupling Peptide Chain Elongation Deprotection->Coupling Exposes free amine Coupling->Deprotection Repeat cycle Coupling->Cleavage Synthesis Complete

Caption: Orthogonal protection and deprotection workflow for the amino alcohol.

Experimental Protocols

Two primary strategies are presented: incorporation at the C-terminus and incorporation at an internal position within the peptide sequence.

Protocol 1: C-Terminal Incorporation of the Amino Alcohol

This protocol circumvents the lack of a carboxylic acid by anchoring the protected amino alcohol to the solid support via its hydroxyl group. 2-Chlorotrityl chloride (2-CTC) resin is ideal for this purpose due to its high acid sensitivity and ability to react with alcohol functionalities.

Workflow Overview:

A 1. Prepare N-Fmoc protected amino alcohol C 3. Load Amino Alcohol onto Resin A->C B 2. Swell 2-CTC Resin B->C D 4. Cap Unreacted Sites C->D E 5. Proceed with Standard SPPS Cycles D->E F 6. Final Cleavage & Deprotection E->F

Sources

Application Note: A Practical Guide to the Resolution of Racemic 2-Amino-1-(3,4-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The stereochemical identity of active pharmaceutical ingredients (APIs) is a critical determinant of their pharmacological and toxicological profiles. Enantiomerically pure compounds are essential in drug development to ensure target specificity and minimize off-target effects. This application note provides a detailed, field-proven protocol for the resolution of racemic 2-Amino-1-(3,4-difluorophenyl)ethanol, a key chiral building block for various pharmaceutical agents. We present a robust method based on classical diastereomeric salt crystallization, a technique renowned for its scalability and economic viability.[1] The protocol details the formation of diastereomeric salts using L-(+)-tartaric acid as a chiral resolving agent, followed by fractional crystallization to separate the diastereomers based on their differential solubility.[2][3][4] Furthermore, a validated chiral High-Performance Liquid Chromatography (HPLC) method for the accurate determination of enantiomeric excess (ee) is described, ensuring a self-validating and reliable experimental workflow.

Introduction: The Imperative of Chirality in Drug Design

Chirality is a fundamental property of many biologically active molecules. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, often exhibit markedly different physiological effects. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even responsible for adverse effects.[3] The resolution of racemic mixtures—a 50:50 mixture of two enantiomers—into their constituent pure enantiomers is therefore a cornerstone of modern pharmaceutical chemistry.[3][5]

This compound is a crucial chiral intermediate whose structural motif is present in numerous APIs. The presence of the difluorophenyl group can enhance metabolic stability and binding affinity. This guide provides researchers and drug development professionals with a comprehensive and reproducible procedure for obtaining the desired enantiomer of this valuable compound in high purity.

Principle of Diastereomeric Salt Resolution

The foundational challenge in separating enantiomers is their identical physical properties (e.g., boiling point, melting point, solubility) in an achiral environment.[2] Diastereomeric resolution circumvents this issue by converting the pair of enantiomers into a pair of diastereomers, which possess distinct physical properties and can thus be separated.[2][3][4]

The process involves reacting the racemic amine (a base) with an enantiomerically pure chiral acid, known as a resolving agent. This acid-base reaction forms two diastereomeric salts.

  • (R)-2-Amino-1-(3,4-difluorophenyl)ethanol + (2R,3R)-Tartaric Acid → (R)-Amine-(2R,3R)-Acid Salt

  • (S)-2-Amino-1-(3,4-difluorophenyl)ethanol + (2R,3R)-Tartaric Acid → (S)-Amine-(2R,3R)-Acid Salt

These two salts, being diastereomers, exhibit different solubilities in a given solvent system. Through a process of fractional crystallization, the less soluble diastereomeric salt will preferentially precipitate out of the solution, allowing for its isolation by filtration. The enantiomerically pure amine is then liberated from the isolated salt by treatment with a base.

G cluster_0 Racemic Mixture cluster_1 Chiral Resolving Agent cluster_2 Diastereomeric Salts (Different Solubilities) cluster_3 Separation & Liberation racemic <(R)-Amine & (S)-Amine> salt1 (R)-Amine-(2R,3R)-Acid racemic->salt1 + Formation salt2 (S)-Amine-(2R,3R)-Acid resolver <(2R,3R)-Tartaric Acid> resolver->salt2 + pure_r (R)-Amine salt1->pure_r Fractional Crystallization + Base Treatment pure_s (S)-Amine salt2->pure_s From Mother Liquor + Base Treatment

Caption: Principle of Diastereomeric Salt Resolution.

Materials and Reagents

ReagentGradeSupplier
Racemic this compound≥98%Sigma-Aldrich
L-(+)-Tartaric Acid≥99.5%Sigma-Aldrich
Methanol (MeOH)Anhydrous, ≥99.8%Fisher Chemical
Sodium Hydroxide (NaOH)ACS Reagent, ≥97%Sigma-Aldrich
Dichloromethane (DCM)HPLC GradeFisher Chemical
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Sigma-Aldrich
n-HexaneHPLC GradeFisher Chemical
2-Propanol (IPA)HPLC GradeFisher Chemical
Diethylamine (DEA)≥99.5%Sigma-Aldrich
Deionized Water (H₂O)18.2 MΩ·cmIn-house

Experimental Protocols

Protocol 1: Resolution via Diastereomeric Salt Crystallization

This protocol describes the separation of the racemic amine. The choice of molar ratio between the amine and the resolving agent is critical and may require optimization; a 1:1 ratio is a robust starting point.[1]

Workflow Diagram

G start Start: Racemic Amine in Methanol add_acid Add L-(+)-Tartaric Acid Solution start->add_acid heat Heat to Dissolve (~65 °C) add_acid->heat cool_slow Slowly Cool to Room Temperature (Crystallization Begins) heat->cool_slow cool_ice Cool in Ice Bath (0-5 °C) (Complete Crystallization) cool_slow->cool_ice filter Isolate Crystals via Vacuum Filtration cool_ice->filter crystals Diastereomeric Salt Crystals (Enriched in one diastereomer) filter->crystals mother_liquor Mother Liquor (Enriched in other diastereomer) filter->mother_liquor wash Wash Crystals with Cold Methanol liberate Liberate Free Amine: Dissolve salt in H₂O Add 1M NaOH (pH > 12) crystals->liberate extract Extract with Dichloromethane (x3) liberate->extract dry Dry Organic Layer (MgSO₄) & Filter extract->dry evaporate Evaporate Solvent dry->evaporate product Final Product: Enantiomerically Enriched Amine evaporate->product analyze Analyze by Chiral HPLC product->analyze

Caption: Experimental workflow for diastereomeric resolution.

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 g of racemic this compound in 100 mL of methanol.

  • Addition of Resolving Agent: In a separate beaker, dissolve an equimolar amount of L-(+)-tartaric acid in 50 mL of methanol. Gently heat if necessary to achieve full dissolution.

  • Salt Formation: Add the tartaric acid solution to the amine solution with continuous stirring.

  • Dissolution: Heat the resulting mixture to reflux (approximately 65 °C) until all solids have dissolved, forming a clear solution.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. The less soluble diastereomeric salt will begin to crystallize. To maximize yield, subsequently cool the flask in an ice bath for at least 2 hours.

  • Isolation: Collect the crystalline precipitate by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold methanol (2 x 10 mL) to remove residual mother liquor.

  • Liberation of the Free Amine: Transfer the filtered crystals to a separatory funnel containing 100 mL of deionized water. Add 1 M aqueous NaOH solution dropwise until the pH of the aqueous layer is >12, ensuring the salt has fully dissociated and the amine is deprotonated.

  • Extraction: Extract the liberated free amine from the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the enantiomerically enriched amine.

  • Analysis: Determine the enantiomeric excess of the product using the chiral HPLC method outlined in Protocol 2.

  • Recovery from Mother Liquor (Optional): The other enantiomer can be recovered from the mother liquor by evaporating the solvent, followed by the same base treatment and extraction procedure (Steps 7-9).

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

Analytical chromatography is essential to quantify the success of the resolution. Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, resulting in different retention times.[6][7]

HPLC System and Conditions:

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP)
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection UV at 254 nm
Injection Vol. 10 µL
Sample Prep. Dissolve ~1 mg of sample in 1 mL of mobile phase

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a solution of the racemic starting material to determine the retention times of both enantiomers.

  • Inject the solution of the resolved product.

  • Integrate the peak areas for both enantiomers.

  • Calculate the enantiomeric excess (ee) using the following formula:

    • % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak)

Expected Results & Troubleshooting

ParameterExpected Value
Yield (single enantiomer) 35-45% (based on half the mass of the initial racemate)
Appearance White to off-white crystalline solid
Enantiomeric Excess (ee) >95% after a single crystallization. Recrystallization may improve ee to >99%.

Troubleshooting:

  • No Crystallization: The solution may be too dilute. Carefully evaporate some solvent and attempt to cool again. Seeding with a previously formed crystal can also induce crystallization.

  • Low Enantiomeric Excess: The cooling process may have been too rapid, causing co-precipitation of both diastereomers. Ensure slow cooling. Alternatively, the chosen solvent system may not be optimal; screening other solvents (e.g., ethanol, isopropanol) is recommended.[4]

  • Poor HPLC Resolution: Adjust the ratio of hexane to IPA in the mobile phase. Increasing the hexane content generally increases retention and may improve resolution. Ensure the column is not contaminated.[8]

Conclusion

The protocol described provides a reliable and scalable method for the resolution of racemic this compound. By forming diastereomeric salts with L-(+)-tartaric acid, one can effectively isolate one enantiomer through fractional crystallization. The process is validated by a robust chiral HPLC method, ensuring the final product meets the high purity standards required for pharmaceutical research and development. This application note serves as a practical guide, empowering scientists to confidently produce enantiomerically pure chiral building blocks essential for the advancement of medicinal chemistry.

References

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (n.d.).
  • Enantiomers and Their Resolution. (n.d.). MDPI.
  • The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. (n.d.). MDPI.
  • Resolution of a Racemic Mixture. (2020, January 24). YouTube.
  • Chiral HPLC Separ
  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (n.d.). ScienceDirect.
  • Racemic Mixtures and the Resolution of Enantiomers. (2023, January 28). Chemistry LibreTexts.
  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (n.d.). Gavin Publishers.
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (n.d.). Sigma-Aldrich.
  • Chiral Resolution and Separ
  • Resolution of racemic amine mixtures. (n.d.). Thieme.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI.
  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. (n.d.).
  • Chiral Separation of FMOC-Protected Amino Acids by Reversed Phase HPLC. (n.d.). Phenomenex.

Sources

Application Notes: 2-Amino-1-(3,4-difluorophenyl)ethanol as a Keystone Chiral Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide delineates the strategic application of 2-Amino-1-(3,4-difluorophenyl)ethanol, a highly functionalized chiral amino alcohol, in the synthesis of advanced pharmaceutical intermediates. The convergence of a stereodefined amino alcohol backbone with a difluorinated phenyl ring presents a unique scaffold for medicinal chemists. The fluorine atoms are not mere placeholders but strategic elements that can enhance metabolic stability, receptor binding affinity, and overall pharmacokinetic profiles of the final drug candidate.[1][2][3] This document provides an in-depth exploration of its synthetic versatility, focusing on the construction of high-value heterocyclic systems and N-functionalized derivatives. We present validated, step-by-step protocols, explain the rationale behind experimental choices, and offer a framework for its integration into drug discovery and development workflows.

The Strategic Value in Medicinal Chemistry

Chiral amino alcohols are privileged scaffolds in modern drug development, serving as foundational components for a vast array of therapeutics.[4][5][6][7] The molecule this compound is particularly noteworthy due to two key features:

  • The Chiral Amino Alcohol Moiety: The vicinal amino and hydroxyl groups offer two distinct, reactive handles for synthetic elaboration. This dual functionality is ideal for constructing complex molecules and, crucially, for forming heterocyclic rings that are prevalent in many approved drugs.[5] Its inherent chirality allows for the stereoselective synthesis of single-enantiomer drugs, which is critical for maximizing therapeutic efficacy and minimizing off-target side effects.[4]

  • The 3,4-Difluorophenyl Group: The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry.[1] The C-F bond is exceptionally strong, meaning the difluorophenyl group can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of a drug.[1][8] Furthermore, the high electronegativity of fluorine can modulate the pKa of nearby functional groups and create favorable electrostatic interactions with target proteins, potentially enhancing binding affinity.[2][3] The difluoromethyl group, for instance, is recognized as a metabolically stable bioisostere of moieties like hydroxyl or thiol groups.[8][9]

Physicochemical Properties
PropertyValue
Chemical Name This compound
CAS Number 10145-04-7
Molecular Formula C₈H₉F₂NO
Molecular Weight 173.16 g/mol
Appearance Typically an off-white to white solid
Chirality Exists as (R) and (S) enantiomers

Core Synthetic Transformations & Applications

The utility of this compound is best demonstrated through its conversion into key pharmaceutical intermediates. The primary transformations involve leveraging the nucleophilicity of the amine and the reactivity of the alcohol, often in cyclization reactions.

Caption: Key synthetic pathways originating from the title compound.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and explanations grounded in established chemical principles.

Protocol 1: Synthesis of (R)-4-(3,4-Difluorophenyl)oxazolidin-2-one

This protocol describes the cyclization of the chiral amino alcohol to form an oxazolidinone ring, a core structure in several classes of antibiotics (e.g., Linezolid).[10] The reaction uses 1,1'-Carbonyldiimidazole (CDI) as a safe and effective alternative to phosgene.

Principle: The two nucleophilic groups (amine and alcohol) of the starting material react with a carbonyl source (CDI) in a two-step intramolecular condensation to form the stable 5-membered heterocyclic ring.

Materials & Reagents:

  • (R)-2-Amino-1-(3,4-difluorophenyl)ethanol (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for extraction and filtration

  • Rotary evaporator

Workflow Diagram:

G A 1. Dissolve Amino Alcohol in Anhydrous THF B 2. Add CDI Portion-wise at 0°C to RT A->B C 3. Heat to Reflux (Monitor by TLC) B->C D 4. Aqueous Work-up (Quench, Extract) C->D E 5. Purify (Column Chromatography) D->E F 6. Isolate Pure Oxazolidinone Product E->F

Caption: Experimental workflow for oxazolidinone synthesis.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂), add (R)-2-Amino-1-(3,4-difluorophenyl)ethanol (e.g., 5.0 g, 28.9 mmol). Dissolve it in anhydrous THF (100 mL).

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Add CDI (e.g., 5.15 g, 31.8 mmol, 1.1 equiv) portion-wise over 15 minutes, maintaining the temperature below 10°C.

    • Scientist's Note: Portion-wise addition at low temperature controls the initial exotherm from the reaction of CDI with the amine, preventing side reactions. Anhydrous conditions are critical as CDI reacts readily with water.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 66°C for THF) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture like 50% EtOAc in hexanes. The product should have a higher Rf value than the polar starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in Ethyl Acetate (150 mL). Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

    • Scientist's Note: The NaHCO₃ wash removes any unreacted acidic species and the imidazole byproduct. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate to dryness to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 20% to 60%) to elute the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield (R)-4-(3,4-Difluorophenyl)oxazolidin-2-one as a white solid. Expect yields in the range of 85-95%.

Protocol 2: N-Alkylation via Reductive Amination

This protocol details the synthesis of a secondary amine intermediate by reacting the primary amine with an aldehyde, followed by in-situ reduction of the resulting imine. This is a highly versatile and common transformation in drug synthesis.[11]

Principle: The primary amine first condenses with an aldehyde to form a Schiff base (imine). A mild reducing agent, sodium triacetoxyborohydride, is then used to selectively reduce the imine C=N bond to a C-N single bond without reducing the aldehyde or other sensitive functional groups.

Materials & Reagents:

  • (S)-2-Amino-1-(3,4-difluorophenyl)ethanol (1.0 equiv)

  • Aldehyde of choice (e.g., Cyclopentanecarbaldehyde) (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Acetic Acid (catalytic amount)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve (S)-2-Amino-1-(3,4-difluorophenyl)ethanol (e.g., 2.0 g, 11.55 mmol) and the aldehyde (e.g., 1.24 g, 12.7 mmol) in anhydrous DCM (50 mL).

  • Imine Formation: Add a few drops of glacial acetic acid (e.g., 0.1 mL) to catalyze imine formation. Stir the mixture at room temperature for 1 hour.

    • Scientist's Note: The acid catalyst accelerates the dehydration step required for imine formation. The reaction is typically fast at room temperature.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (e.g., 3.67 g, 17.3 mmol) in one portion. Stir the reaction at room temperature for 12-18 hours.

    • Scientist's Note: STAB is a mild and selective reducing agent, ideal for reductive aminations. It is less water-sensitive than other hydrides like sodium borohydride, making the reaction robust and easy to handle.

  • Monitoring: Follow the disappearance of the starting material and the formation of the more nonpolar product by TLC or LC-MS.

  • Quenching & Work-up: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with DCM (2 x 30 mL). Combine all organic layers.

  • Washing & Drying: Wash the combined organic phase with water (1 x 50 mL) and brine (1 x 50 mL). Dry the solution over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel chromatography if necessary to yield the pure N-alkylated amino alcohol.

Summary & Outlook

This compound stands out as a premier building block for pharmaceutical research. Its dual functionality allows for reliable and high-yielding transformations into valuable intermediates, most notably chiral oxazolidinones and N-substituted amino alcohols. The embedded difluorophenyl moiety provides a strategic advantage for enhancing the drug-like properties of the target molecules. The protocols provided herein serve as a validated starting point for chemists to explore the rich synthetic potential of this compound in their pursuit of novel therapeutic agents.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Jeschke, P. (2004). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem, 5(5), 570-589. [Link]

  • Burke, M. D., & Schreiber, S. L. (2004). A Planning Strategy for Diversity-Oriented Synthesis. Angewandte Chemie International Edition, 43(1), 46-58. [Link]

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Chiral Amines in Modern Pharmaceutical Synthesis. PharmaChem.[Link]

  • Reddy, B. V. S., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Organic Letters, 20(18), 5749-5753. [Link]

  • Meanwell, N. A. (2018). A Synopsis of the Properties and Applications of the Difluoromethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]

  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 16(12), 9873-9919. [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Organic Chemistry Portal.[Link]

  • Wikipedia. (n.d.). 2-Oxazolidinone. Wikipedia.[Link]

  • Navarrete-Vázquez, G., et al. (2007). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 12(2), 333-342. [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018). Europe PMC.[Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidine synthesis. Organic Chemistry Portal.[Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Watson, D. A., et al. (2016). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Beilstein Journal of Organic Chemistry, 12, 2596-2603. [Link]

  • Singh, R. P., et al. (2012). Roles of Fluorine in Drug Design and Drug Action. Current Medicinal Chemistry, 19(21), 3545-3563. [Link]

  • Yan, T., Feringa, B. L., & Barta, K. (2021). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem, 14(12), 2303-2307. [Link]

  • Immormino, R. M., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701985. [Link]

  • ACS Green Chemistry Institute. (n.d.). N-alkylation at sp3 Carbon Reagent Guide. ACS.[Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 2-Amino-1-(3,4-difluorophenyl)ethanol in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Amino Alcohols in Modern Drug Discovery

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. Within this chemical space, chiral fluorinated amino alcohols are privileged scaffolds, serving as key building blocks for a variety of therapeutics. 2-Amino-1-(3,4-difluorophenyl)ethanol, in its enantiomerically pure form, is a critical intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Its structure combines a chiral amino alcohol moiety with a difluorophenyl group, features that are often associated with potent and selective biological activity.

These application notes provide a comprehensive guide for the large-scale synthesis of this compound, designed for researchers, scientists, and drug development professionals. The protocols detailed herein are optimized for scalability, safety, and purity, ensuring a reliable supply of this vital pharmaceutical intermediate. We will delve into the causality behind the selection of specific reagents and reaction conditions, offering insights gleaned from extensive process development.

A Multi-Step Synthetic Approach to this compound

The large-scale synthesis of this compound is a multi-step process that begins with the commercially available 3,4-difluoroacetophenone. The overall synthetic pathway involves the introduction of a bromine atom at the alpha-position, followed by amination and, critically, a stereoselective reduction of the ketone to establish the chiral center of the final amino alcohol. An alternative and often more industrially viable approach involves a non-stereoselective reduction followed by chiral resolution.

PART 1: Synthesis of 2-Bromo-1-(3,4-difluorophenyl)ethanone

The initial step in this synthesis is the alpha-bromination of 3,4-difluoroacetophenone. This reaction is a classic example of electrophilic alpha-substitution of a ketone and is a crucial transformation to enable the subsequent introduction of the amino group.

Protocol 1: Alpha-Bromination of 3,4-Difluoroacetophenone

Objective: To synthesize 2-Bromo-1-(3,4-difluorophenyl)ethanone in high yield and purity.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
3,4-Difluoroacetophenone156.1310.0 kg64.05
Bromine159.8110.2 kg63.83
Glacial Acetic Acid60.0550 L-
Dichloromethane84.93100 L-
Saturated Sodium Bicarbonate Solution-As needed-
Saturated Sodium Thiosulfate Solution-As needed-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • Reaction Setup: In a 200 L glass-lined reactor, charge 3,4-difluoroacetophenone (10.0 kg, 64.05 mol) and glacial acetic acid (50 L). Stir the mixture at room temperature until the acetophenone is fully dissolved.

  • Bromine Addition: Cool the solution to 10-15°C using a chiller. Slowly add bromine (10.2 kg, 63.83 mol) dropwise over a period of 2-3 hours, ensuring the temperature does not exceed 20°C. The slow addition is critical to control the exotherm and prevent the formation of dibrominated byproducts.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, slowly quench the reaction mixture by adding it to 100 L of cold water. Add saturated sodium thiosulfate solution until the red color of excess bromine disappears.

  • Extraction: Transfer the aqueous mixture to a suitable liquid-liquid extractor and extract with dichloromethane (2 x 50 L).

  • Washing: Combine the organic layers and wash sequentially with water (50 L), saturated sodium bicarbonate solution (2 x 50 L), and brine (50 L). The bicarbonate wash is essential to remove the acetic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Bromo-1-(3,4-difluorophenyl)ethanone.

  • Purification: The crude product is typically a solid and can be purified by recrystallization from a suitable solvent system like ethanol/water to yield a crystalline solid.

Expected Yield: 85-90% Purity (by HPLC): >98%

Safety Precautions:

  • Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.[1][2][3]

  • 2-Bromo-1-(3,4-difluorophenyl)ethanone is a lachrymator and skin irritant.[4][5] Avoid inhalation and contact with skin and eyes.[4][5]

PART 2: Synthesis of 2-Amino-1-(3,4-difluorophenyl)ethanone Hydrochloride

The introduction of the amino group is achieved via the Delépine reaction.[6][7][8][9] This method utilizes hexamethylenetetramine as an ammonia equivalent, which reacts with the alpha-bromo ketone to form a quaternary ammonium salt. Subsequent acidic hydrolysis then yields the primary amine hydrochloride.[6][7][8][9] This method is advantageous for large-scale synthesis due to the crystalline nature of the intermediate salt, which facilitates purification, and the avoidance of handling large quantities of ammonia gas.[7]

Protocol 2: Delépine Reaction for Amination

Objective: To synthesize 2-Amino-1-(3,4-difluorophenyl)ethanone hydrochloride.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Bromo-1-(3,4-difluorophenyl)ethanone235.0312.0 kg51.06
Hexamethylenetetramine (Hexamine)140.197.5 kg53.50
Chloroform119.38100 L-
Ethanol46.07100 L-
Concentrated Hydrochloric Acid36.46As needed-

Procedure:

  • Salt Formation: In a 200 L reactor, dissolve 2-Bromo-1-(3,4-difluorophenyl)ethanone (12.0 kg, 51.06 mol) in chloroform (100 L). Add hexamethylenetetramine (7.5 kg, 53.50 mol) portion-wise while stirring. An exothermic reaction will occur, and a white precipitate of the quaternary ammonium salt will form. Stir the mixture at room temperature for 12-16 hours.

  • Isolation of the Salt: Filter the precipitate and wash with cold chloroform to remove any unreacted starting materials. Dry the salt under vacuum.

  • Acidic Hydrolysis: Suspend the dried quaternary ammonium salt in ethanol (100 L) in a suitable reactor. Add concentrated hydrochloric acid until the pH is approximately 1. Heat the mixture to reflux for 4-6 hours.

  • Reaction Monitoring: Monitor the hydrolysis by TLC or HPLC until the intermediate salt is fully consumed.

  • Product Isolation: Cool the reaction mixture to 0-5°C. The desired 2-Amino-1-(3,4-difluorophenyl)ethanone hydrochloride will precipitate.

  • Purification: Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain the purified hydrochloride salt.

Expected Yield: 75-85% Purity (by HPLC): >97%

PART 3: Stereoselective Synthesis of this compound

The final and most critical step is the reduction of the ketone to the alcohol, establishing the desired stereochemistry. Two primary strategies are presented here: asymmetric reduction and racemic reduction followed by chiral resolution.

Strategy A: Asymmetric Reduction

Asymmetric transfer hydrogenation or catalytic hydrogenation using a chiral catalyst is a modern and efficient method to directly obtain the desired enantiomer.[10][11][12][13][14] This approach is highly atom-economical.

Protocol 3A: Asymmetric Transfer Hydrogenation

Objective: To synthesize a specific enantiomer of this compound with high enantiomeric excess.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Amino-1-(3,4-difluorophenyl)ethanone HCl207.6010.0 kg48.19
(1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine Ruthenium(II) chloride complex-50 g-
Formic acid/Triethylamine azeotrope (5:2)-50 L-
Isopropanol60.10100 L-
Saturated Sodium Bicarbonate Solution-As needed-
Ethyl Acetate88.11150 L-

Procedure:

  • Reaction Setup: In a 200 L reactor, suspend 2-Amino-1-(3,4-difluorophenyl)ethanone hydrochloride (10.0 kg, 48.19 mol) in isopropanol (100 L).

  • Catalyst Addition: Add the chiral Ruthenium catalyst (50 g).

  • Hydrogen Source: Add the formic acid/triethylamine azeotrope (50 L) as the hydrogen source.

  • Reaction: Heat the mixture to 40-50°C and stir for 12-24 hours. The progress of the reduction and the enantiomeric excess should be monitored by chiral HPLC.

  • Work-up: After completion, cool the reaction mixture and concentrate under reduced pressure.

  • Extraction: To the residue, add water (50 L) and ethyl acetate (100 L). Basify the aqueous layer with saturated sodium bicarbonate solution to a pH of 8-9. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 50 L).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Concentrate the organic layer under reduced pressure. The crude product can be purified by crystallization from a suitable solvent to yield the enantiomerically pure this compound.

Expected Yield: 80-90% Enantiomeric Excess (by chiral HPLC): >99%

Strategy B: Racemic Reduction and Chiral Resolution

For some large-scale operations, a racemic reduction followed by classical resolution can be more cost-effective and robust. Sodium borohydride is a mild and inexpensive reducing agent suitable for this purpose.[15][16][17][18][19] The resulting racemic amino alcohol is then resolved using a chiral acid, such as a tartaric acid derivative.[20][21][22][23][24]

Protocol 3B: Racemic Reduction with Sodium Borohydride

Objective: To synthesize racemic this compound.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Amino-1-(3,4-difluorophenyl)ethanone HCl207.6010.0 kg48.19
Sodium Borohydride (NaBH4)37.832.0 kg52.87
Methanol32.04100 L-
Water18.02100 L-
Ethyl Acetate88.11150 L-

Procedure:

  • Dissolution: Dissolve 2-Amino-1-(3,4-difluorophenyl)ethanone hydrochloride (10.0 kg, 48.19 mol) in methanol (100 L) in a 200 L reactor and cool to 0-5°C.

  • Reduction: Slowly add sodium borohydride (2.0 kg, 52.87 mol) in portions, maintaining the temperature below 10°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours and monitor by TLC or HPLC.

  • Work-up: Quench the reaction by the slow addition of water (50 L). Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extraction: Add ethyl acetate (100 L) and water (50 L). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 L).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Concentrate the solution to obtain racemic this compound.

Expected Yield: >95%

Protocol 4: Chiral Resolution with Di-p-toluoyl-D-tartaric Acid

Objective: To separate the enantiomers of this compound.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Racemic this compound173.168.0 kg46.20
Di-p-toluoyl-D-tartaric acid386.358.9 kg23.03
Ethanol46.07As needed-
2M Sodium Hydroxide Solution-As needed-
Ethyl Acetate88.11As needed-

Procedure:

  • Diastereomeric Salt Formation: Dissolve the racemic amino alcohol (8.0 kg, 46.20 mol) in hot ethanol. In a separate container, dissolve Di-p-toluoyl-D-tartaric acid (8.9 kg, 23.03 mol) in hot ethanol. Slowly add the acid solution to the amino alcohol solution.

  • Crystallization: Allow the mixture to cool slowly to room temperature, then cool further to 0-5°C to facilitate the crystallization of the less soluble diastereomeric salt.

  • Isolation: Filter the crystals and wash with cold ethanol. The mother liquor contains the other diastereomer.

  • Liberation of the Free Base: Suspend the isolated diastereomeric salt in a mixture of water and ethyl acetate. Add 2M sodium hydroxide solution with stirring until the pH is basic (pH 10-11) and all solids have dissolved.

  • Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Final Product: Concentrate the solution to obtain the enantiomerically pure this compound. The enantiomeric purity should be confirmed by chiral HPLC.

Expected Yield: 40-45% (based on the racemate) Enantiomeric Excess (by chiral HPLC): >99%

Workflow and Data Summary

Overall Synthesis Workflow

G A 3,4-Difluoroacetophenone B Bromination (Protocol 1) A->B Br2, Acetic Acid C 2-Bromo-1-(3,4-difluorophenyl)ethanone B->C D Delépine Reaction (Protocol 2) C->D Hexamine, HCl/Ethanol E 2-Amino-1-(3,4-difluorophenyl)ethanone HCl D->E F Asymmetric Reduction (Protocol 3A) E->F Chiral Ru Catalyst G Racemic Reduction (Protocol 3B) E->G NaBH4 J Enantiopure this compound F->J H Racemic Amino Alcohol G->H I Chiral Resolution (Protocol 4) H->I Chiral Tartaric Acid Derivative I->J

Caption: Overall synthetic workflow for this compound.

Summary of Key Process Parameters and Expected Outcomes
StepKey ReagentsTypical SolventsTemperature (°C)Expected Yield (%)Expected Purity (%)
Bromination Bromine, Acetic AcidDichloromethane10-2085-90>98
Amination Hexamine, HClChloroform, EthanolReflux75-85>97
Asymmetric Reduction Chiral Ru Catalyst, HCOOH/NEt3Isopropanol40-5080-90>99 (ee)
Racemic Reduction Sodium BorohydrideMethanol0-25>95>97
Chiral Resolution Di-p-toluoyl-D-tartaric acidEthanol0-2540-45>99 (ee)

Quality Control and Analytical Methods

Consistent quality of the final product and intermediates is paramount in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for monitoring reaction progress, assessing purity, and determining enantiomeric excess.

  • Purity Analysis (HPLC): A reverse-phase C18 column with a gradient of water (containing 0.1% trifluoroacetic acid) and acetonitrile is typically used. Detection is performed using a UV detector at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm).

  • Chiral Analysis (Chiral HPLC): A chiral stationary phase, such as a polysaccharide-based column, is used to separate the enantiomers. The mobile phase is typically a mixture of hexane and isopropanol.

Conclusion

The large-scale synthesis of this compound is a challenging yet achievable process that is critical for the production of important pharmaceuticals. The protocols outlined in these application notes provide a robust and scalable pathway to this key intermediate. Careful control of reaction conditions, particularly during the bromination and stereoselective reduction steps, is essential for achieving high yields and purities. The choice between asymmetric reduction and chiral resolution will depend on economic and logistical considerations for a specific manufacturing setting. Adherence to strict safety protocols is mandatory at all stages of the synthesis.

References

  • Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. (URL not available)
  • How can 2-BROMO-3'-CHLORO-4'-FLUOROACETOPHENONE be prepared and used in pharmaceutical synthesis? Guidechem. (URL not available)
  • Delepine Amine Synthesis. Scribd. ([Link])

  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. PMC - NIH. ([Link])

  • Mastering Organic Synthesis with 2-Bromo-4-fluoroacetophenone: A Versatile Chemical Building Block. NINGBO INNO PHARMCHEM CO.,LTD. ([Link])

  • Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal. ([Link])

  • Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone.
  • Asymmetric hydrogenation of β‐aminoketone 1 to chiral γ‐aminoalcohol 2... ResearchGate. ([Link])

  • Agilent Biocolumns Application Compendium - Amino Acid Analysis. Agilent. ([Link])

  • Synthetic method of 3-amino-2-hydroxyacetophenone.
  • p-BROMOPHENACYL BROMIDE. Organic Syntheses Procedure. ([Link])

  • Analysis of Amino Acids by HPLC. Agilent. ([Link])

  • Ni/Cu Cocatalyzed Asymmetric Hydrogenation of Amino Ketones with Water as a Hydrogen Source. ACS Catalysis - ACS Publications. ([Link])

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. ([Link])

  • Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. PMC - PubMed Central. ([Link])

  • Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives. PMC - NIH. ([Link])

  • Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives.
  • 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. ([Link])

  • Delepine reaction. Organic Chemistry Portal. ([Link])

  • analysis of amino acids by high performance liquid chrom
  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (URL not available)
  • CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (URL not available)
  • Synthesis of aminoacetophenone from acetophenone. ResearchGate. ([Link])

  • Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones. PMC. ([Link])

  • Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones. JACS Au - ACS Publications. ([Link])

  • What is the best method for determining amino acids on HPLC C18 column DAD? ResearchGate. ([Link])

  • CONTINUOUS TWO STEP FLOW SYNTHESIS OF M-AMINO ACETOPHENONE. European Patent Office - EP 2766338 B1 - EPO. ([Link])

  • Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. The Royal Society of Chemistry. ([Link])

  • Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. PMC - NIH. ([Link])

  • SAFETY D
  • Delépine amine synthesis. ResearchGate. ([Link])

  • Aminoalcohol resolution method.
  • ChemInform Abstract: Asymmetric Reduction of Acetophenone with Borane Catalyzed by Chiral Oxazaborolidinones Derived from L-α-Amino Acids. ResearchGate. ([Link])

  • Asymmetric Hydrogenation of α-Amino Ketones 2 with Ir- (R)-1c a. ResearchGate. ([Link])

  • (PDF) Recent Developments in Optical Resolution. ResearchGate. ([Link])

  • Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. ResearchGate. ([Link])

  • Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. (URL not available)
  • Chiral resolution. Wikipedia. ([Link])

Sources

Troubleshooting & Optimization

identification and minimization of byproducts in 2-Amino-1-(3,4-difluorophenyl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-1-(3,4-difluorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying and minimizing byproduct formation. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

Introduction: Navigating the Synthetic Landscape

The synthesis of this compound, a key chiral building block, typically proceeds via the reduction of the corresponding α-azido ketone, 2-azido-1-(3,4-difluorophenyl)ethanone. While seemingly straightforward, this pathway is fraught with potential side reactions. The primary challenge lies in the final reductive step, where the relative reactivity of the azide and ketone functionalities can lead to a variety of undesired byproducts. Understanding the mechanisms of byproduct formation is paramount to developing a robust and high-yielding synthetic protocol.

This guide will dissect the common pitfalls encountered during this synthesis and provide validated strategies for their mitigation.

Synthetic_Pathway Start 1-(3,4-Difluorophenyl)ethanone Intermediate1 2-Bromo-1-(3,4-difluorophenyl)ethanone Start->Intermediate1 α-Bromination (e.g., NBS, p-TsOH) Intermediate2 2-Azido-1-(3,4-difluorophenyl)ethanone Intermediate1->Intermediate2 Azide Substitution (e.g., NaN3) Product This compound Intermediate2->Product Reduction (e.g., NaBH4)

Caption: Overall synthetic pathway for this compound.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

FAQ 1: My final product is heavily contaminated with a pyrazine derivative. What's happening and how can I stop it?

Answer:

This is the most prevalent issue and stems from the formation of an unstable α-amino ketone intermediate.

  • Causality (The "Why"): If the azide group is reduced before or concurrently with the ketone, you form 2-amino-1-(3,4-difluorophenyl)ethanone. This α-amino ketone is highly prone to intermolecular self-condensation. Two molecules react to form a dihydropyrazine, which then readily oxidizes (often by air) to the stable, aromatic pyrazine byproduct.[1] Many common reduction methods, particularly catalytic hydrogenation (e.g., H₂/Pd-C), are notorious for preferentially reducing the azide, leading directly to this problem.[1]

Pyrazine_Formation cluster_desired Desired Pathway cluster_byproduct Byproduct Pathway AzidoKetone α-Azido Ketone AzidoAlcohol 2-Azido-1-phenylethanol AzidoKetone->AzidoAlcohol 1. Reduce Ketone (e.g., NaBH4) AminoAlcohol Target Amino Alcohol AzidoAlcohol->AminoAlcohol 2. Reduce Azide (e.g., H2/Pd-C, LiAlH4) AzidoKetone2 α-Azido Ketone AminoKetone α-Amino Ketone (Unstable Intermediate) AzidoKetone2->AminoKetone Reduce Azide First (e.g., H2/Pd-C) Dihydropyrazine Dihydropyrazine AminoKetone->Dihydropyrazine Dimerization Pyrazine Pyrazine Byproduct Dihydropyrazine->Pyrazine Oxidation

Caption: Competing pathways: Desired sequential reduction vs. pyrazine formation.

  • Preventative Strategy: The key is to avoid the formation and accumulation of the α-amino ketone intermediate.

    • Sequential Reduction (Recommended): The most reliable strategy is a two-step reduction where the ketone is reduced first. Chemoselective reduction of the carbonyl group in the presence of an azide can be cleanly achieved using sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol.[2] This forms the stable 2-azido-1-(3,4-difluorophenyl)ethanol intermediate. Once the ketone is reduced, the azide can then be reduced in a separate step using various methods (e.g., catalytic hydrogenation, LiAlH₄) without the risk of pyrazine formation.

    • Reduction with Immediate Protection: If you must reduce the azide first (e.g., using SnCl₂), the resulting α-amino ketone must be immediately protected in situ before it has a chance to dimerize.[1][3] For example, performing the tin(II) chloride reduction in the presence of Di-tert-butyl dicarbonate (Boc₂O) will trap the amine as its Boc-protected derivative, which can be purified and deprotected later.

FAQ 2: I'm seeing the starting α-halo ketone or the simple ketone (1-(3,4-difluorophenyl)ethanone) in my final product. What are the causes?

Answer:

These impurities point to issues in the first two steps of the synthesis or a specific side reaction during reduction.

  • Causality (α-Halo Ketone): The presence of unreacted 2-bromo-1-(3,4-difluorophenyl)ethanone indicates incomplete azide substitution. This can be due to:

    • Insufficient reaction time or temperature.

    • Deactivation of the sodium azide (NaN₃), which is sensitive to moisture.

    • Poor solubility of NaN₃ in the reaction solvent.

  • Causality (Simple Ketone - Deazidation): The formation of 1-(3,4-difluorophenyl)ethanone is a result of a reductive de-azidation side reaction. Certain reducing agents, particularly chromium(II) salts, are known to cause this competitive pathway where the C-N bond is cleaved and the azide group is lost entirely.[1] While less common with other reductants, it can occur under non-optimal conditions.

  • Preventative Strategy:

    • For Incomplete Azidation: Ensure NaN₃ is dry and use an appropriate solvent like DMF or acetonitrile to improve solubility.[4] Monitor the reaction by TLC to ensure full conversion of the starting bromide.

    • For Deazidation: Avoid reducing agents known to promote this side reaction, such as Cr(II) acetate. Stick to more reliable methods like the sequential NaBH₄ / H₂-Pd-C reduction.

FAQ 3: What are the best practices for purifying the final this compound?

Answer:

The final product is a polar amino alcohol, which can present purification challenges.

  • Causality (The "Why"): The polarity of both the amine and alcohol groups can cause streaking on silica gel chromatography and make extraction difficult. The basicity of the amine can also lead to irreversible binding to standard silica gel.

  • Recommended Purification Protocol:

    • Acid-Base Extraction: After quenching the reaction, perform an acid-base workup. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove non-basic organic impurities. Then, basify the aqueous layer (e.g., with NaOH or Na₂CO₃) to a pH > 10 and extract the free-base product into an organic solvent like dichloromethane or a 9:1 mixture of chloroform/isopropanol.

    • Crystallization: The product can often be purified by crystallization of its salt form. After the acidic wash during the workup, the product exists as a salt (e.g., hydrochloride or sulfate). This salt may be crystallized directly from a suitable solvent system (e.g., ethanol/ether). Alternatively, the free base can be isolated and then treated with an acid like oxalic acid to form a crystalline oxalate salt, which can be recrystallized to high purity.[5]

    • Chromatography: If chromatography is necessary, use a modified silica gel or a different stationary phase. A common choice is to pre-treat the silica gel with a small amount of triethylamine (e.g., 1-2% in the eluent) to neutralize acidic sites and prevent streaking. Alternatively, using neutral alumina can be effective.

Validated Experimental Protocol: Minimizing Byproduct Formation

This protocol employs the sequential reduction strategy to avoid the formation of the unstable α-amino ketone intermediate.

Part A: Synthesis of 2-Azido-1-(3,4-difluorophenyl)ethanone [Adapted from Yousuf et al., 2012][4][6]

  • Bromination: Dissolve 1-(3,4-difluorophenyl)ethanone (1.0 equiv.) in acetonitrile. Add N-bromosuccinimide (NBS, 1.4 equiv.) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 equiv.).

  • Reaction: Heat the mixture to reflux (approx. 82°C) and monitor by TLC until the starting material is consumed (typically 1-2 hours).

  • Azidation: Cool the reaction mixture to room temperature. Carefully add sodium azide (NaN₃, 3.0 equiv.) in portions. Caution: Sodium azide is highly toxic and can form explosive azides with heavy metals.

  • Reaction: Stir the mixture at room temperature for 2-3 hours until TLC analysis shows the disappearance of the bromo-intermediate.

  • Work-up: Quench the reaction by pouring it into ice-cold water. Extract the product with diethyl ether or ethyl acetate (2x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude α-azido ketone by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Part B: Sequential Reduction to this compound

  • Ketone Reduction: Dissolve the purified 2-azido-1-(3,4-difluorophenyl)ethanone (1.0 equiv.) in methanol and cool the solution to 0°C in an ice bath.

  • Addition of Reductant: Add sodium borohydride (NaBH₄, 1.5 equiv.) portion-wise, maintaining the temperature below 5°C. The azide group is stable to NaBH₄ under these conditions.[2]

  • Reaction & Monitoring: Stir the reaction at 0°C for 1-2 hours. Monitor by TLC for the consumption of the starting material.

  • Quenching: Slowly add acetone to quench any excess NaBH₄, followed by careful addition of 1M HCl until the solution is acidic (pH ~2).

  • Intermediate Isolation (Optional but Recommended): Concentrate the mixture to remove methanol. Extract the aqueous layer with ethyl acetate to isolate the 2-azido-1-(3,4-difluorophenyl)ethanol intermediate. Dry and concentrate the organic phase.

  • Azide Reduction: Dissolve the crude azido-alcohol in methanol or ethanol. Add a catalytic amount of 10% Palladium on Carbon (Pd/C, ~5 mol%).

  • Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until TLC or HPLC analysis indicates complete conversion of the azide.

  • Final Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure to yield the crude amino alcohol. Purify as described in FAQ 3.

Data Summary: Comparison of Reduction Strategies

The choice of reducing agent and strategy is the most critical parameter in this synthesis. The following table provides a comparative overview.

StrategyReagent(s)Key AdvantageMajor Potential Byproduct(s)E-E-A-T Insights
Sequential Reduction (Ketone First) 1. NaBH₄2. H₂/Pd-C or LiAlH₄Highest Purity. Completely avoids the α-amino ketone intermediate.[2]Minimal if steps are done correctly. Possible over-reduction with LiAlH₄.This is the most robust and trustworthy method for research and scale-up, offering superior control over the reaction pathway.
Azide Reduction with In Situ Protection SnCl₂ / Boc₂OGood for substrates sensitive to hydrogenation.Incomplete protection leading to some pyrazine; deazidation.[1][3]A viable alternative, but requires careful control of stoichiometry and conditions to ensure complete trapping of the amine.
Direct Catalytic Hydrogenation H₂ / Pd-COperationally simple (one step).Pyrazine. The azide is typically more reactive than the ketone over Pd-C.[1]Generally not recommended due to the high propensity for pyrazine formation. Success is highly catalyst and condition-dependent.
Hydride Reduction (One-Pot) LiAlH₄Powerful and reduces both groups simultaneously.Over-reduction byproducts; difficult work-up.Less selective and can be difficult to control. The highly reactive nature of LiAlH₄ can lead to a less clean reaction profile.

References

  • Facile synthesis of amides via acceptorless dehydrogenative coupling of aryl epoxides and amines. Chemical Science. [Link]

  • ChemInform Abstract: Syntheses and Transformations of α-Azido Ketones and Related Derivatives. ResearchGate. [Link]

  • α-Azido ketones, Part 6.† Reduction of acyclic and cyclic α-azido ketones into α-amino ketones. Arkivoc. [Link]

  • 2-Azido-1-(4-fluorophenyl)ethanone. Acta Crystallographica Section E. [Link]

  • Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. SciELO México. [Link]

  • α-Azido ketones, Part 6. Reduction of acyclic and cyclic α-azido ketones into α-amino ketones: Old problems and new solutions. Semantic Scholar. [Link]

  • Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. Molecules. [Link]

  • Catalytic transformation of esters of 1,2-azido alcohols into α-amido ketones. Chemical Communications. [Link]

  • Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Organic Chemistry Portal. [Link]

  • Process for the purification of an aminoalcohol.
  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Semantic Scholar. [Link]

  • Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation. Europe PMC. [Link]

  • Synthesis of Azidodifluoromethyl Phenyl Sulfone and Its Use as a Synthetic Equivalent of the Azidodifluoromethyl Anion. The Journal of Organic Chemistry. [Link]

  • Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications. [Link]

  • Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. MDPI. [Link]

  • Processes for producing optically active 2-amino-1-phenylethanol derivatives.
  • Processes for producing optically active 2-amino-1-phenylethanol derivatives.
  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

  • (PDF) 2-Azido-1-(4-fluorophenyl)ethanone. ResearchGate. [Link]

  • Radical chain reactions of α-azido ketones with tributyltin hydride: Reduction vs nitrogen insertion and 1,2-hydrogen shift in the intermediate N-stannylaminyl radicals. Semantic Scholar. [Link]

  • (PDF) Regioselective Hydrogenation of α,β-Unsaturated Ketones over Wilkinson's Catalyst. ResearchGate. [Link]

  • α-Azidoketone or acid synthesis by azidation. Organic Chemistry Portal. [Link]

  • Method for producing amino alcohols.
  • CHAPTER 1 SYNTHESIS OF AMINO ALCOHOLS AND ESTERS. UM Students' Repository. [Link]

  • Synthesis of 2-(2-aminoethoxy) ethanol.
  • Synthesis and Transformations of 2-Amino-1,3,4-thiadiazines. ResearchGate. [Link]

  • Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. ACS Catalysis. [Link]

  • Identification of 2-Aminoacyl-1,3,4-thiadiazoles as Prostaglandin E2 and Leukotriene Biosynthesis Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-Portal.org. [Link]

  • Increasing Cage Escape Yields for Halide Oxidation in Aqueous Solutions Using Ir(III) Photosensitizers. Inorganic Chemistry. [Link]

  • Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Derivatives. Organic Letters. [Link]

  • 4C-I. Wikipedia. [Link]

  • Preparation of anti-1,3-Amino Alcohol Derivatives Through an Asymmetric Aldol-Tishchenko Reaction of Sulfinimines. Organic Syntheses. [Link]

Sources

Technical Support Center: Purification Strategies for 2-Amino-1-(3,4-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Amino-1-(3,4-difluorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this chiral amino alcohol.

I. Troubleshooting Guide

This section addresses specific issues you may encounter during your purification workflow in a question-and-answer format.

Question 1: My crude this compound appears oily and is difficult to handle. How can I solidify it for further purification?

Answer: An oily or viscous crude product is common for amino alcohols due to their polarity and potential for hydrogen bonding with residual solvents or impurities. A reliable method to solidify the product is through salt formation.

  • Rationale: Converting the basic amino group to a salt, such as a hydrochloride or an oxalate salt, increases the crystallinity of the compound. These salts typically have higher melting points and are more easily precipitated and filtered.[1]

  • Protocol:

    • Dissolve your crude oily product in a suitable organic solvent like isopropanol or ethyl acetate.

    • Slowly add a solution of hydrochloric acid in isopropanol or a solution of oxalic acid in ethanol while stirring.

    • Continue the addition until the pH of the solution becomes acidic (test with pH paper).

    • The hydrochloride or oxalate salt should precipitate out of the solution. If not, you can cool the mixture in an ice bath to induce crystallization.

    • Collect the solid salt by filtration and wash it with a small amount of cold solvent.

    • The resulting solid salt is now ready for further purification by recrystallization.

Question 2: I'm observing a low yield after recrystallizing the hydrochloride salt of my compound. What are the likely causes and how can I improve the recovery?

Answer: Low recovery during recrystallization is a common issue and can be attributed to several factors.

  • Excessive Solvent: Using too much solvent will keep more of your product dissolved in the mother liquor, even after cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the salt. This will ensure the solution is supersaturated upon cooling, maximizing crystal formation.

  • Inappropriate Solvent System: The chosen solvent may be too good of a solvent for your compound, even at low temperatures.

    • Solution: A mixed solvent system, such as an ethanol/water or isopropanol/water mixture, often provides the ideal solubility profile.[2][3] The salt should be highly soluble in the hot mixture but sparingly soluble when cold. Experiment with different solvent ratios to find the optimal balance.

  • Cooling Rate: Cooling the solution too quickly can lead to the formation of fine, needle-like crystals that are difficult to filter and may trap impurities.

    • Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize precipitation. This promotes the formation of larger, purer crystals.

  • Premature Crystallization: If the compound crystallizes too quickly upon cooling, it may trap impurities.

    • Solution: Ensure all the solid is completely dissolved at high temperature before cooling. A hot filtration step can remove any insoluble impurities.

Question 3: My final product shows the presence of a diastereomeric impurity after chiral HPLC analysis. How can I remove it?

Answer: The presence of diastereomers indicates that your synthesis may have generated an unwanted stereoisomer. Since diastereomers have different physical properties, they can often be separated by standard purification techniques.

  • Fractional Crystallization: Diastereomers can have different solubilities in a given solvent.

    • Rationale: By carefully selecting a recrystallization solvent, it may be possible to selectively crystallize one diastereomer, leaving the other in the mother liquor. This process may need to be repeated several times to achieve high diastereomeric purity.

  • Column Chromatography: Silica gel chromatography can be effective in separating diastereomers.

    • Rationale: The different spatial arrangements of the atoms in diastereomers can lead to different interactions with the stationary phase of the chromatography column, allowing for their separation.

    • Protocol:

      • Choose a suitable solvent system (e.g., a gradient of methanol in dichloromethane) by thin-layer chromatography (TLC) analysis.

      • Pack a silica gel column with the chosen mobile phase.

      • Load your sample onto the column and elute with the mobile phase, collecting fractions.

      • Analyze the fractions by TLC or HPLC to identify those containing the desired pure diastereomer.

Question 4: I am struggling to achieve baseline separation of the enantiomers of this compound on my chiral HPLC column. What adjustments can I make?

Answer: Optimizing chiral HPLC separations often requires a systematic approach to adjusting chromatographic parameters.[4]

  • Mobile Phase Composition: The choice and ratio of solvents in the mobile phase are critical.

    • Troubleshooting: For polysaccharide-based chiral stationary phases (CSPs) in normal-phase mode, vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane). A lower percentage of the alcohol modifier generally increases retention and may improve resolution.

  • Additive (Modifier): The addition of a small amount of an acidic or basic modifier can significantly impact peak shape and resolution.

    • Troubleshooting: For a basic analyte like an amino alcohol, adding a small amount (0.1%) of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase can improve peak symmetry and resolution by minimizing interactions with acidic sites on the silica support of the CSP.[5]

  • Column Temperature: Temperature can affect the kinetics of the chiral recognition process.

    • Troubleshooting: Try running the separation at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often enhance enantioselectivity, but may lead to broader peaks.

  • Flow Rate: A lower flow rate increases the interaction time between the analyte and the CSP, which can improve resolution.

    • Troubleshooting: Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to see if resolution improves.

II. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the recrystallization of this compound hydrochloride?

A good starting point for the recrystallization of the hydrochloride salt is a mixture of ethanol and water.[2] A ratio of 4:1 ethanol/water is often effective for similar compounds. You may need to adjust this ratio based on the observed solubility of your specific batch.

Q2: What are the expected impurities in a typical synthesis of this compound?

Common impurities can include:

  • Unreacted starting materials, such as 2-amino-3',4'-difluoroacetophenone.

  • By-products from the reduction step, such as the corresponding ketone.

  • Over-reduction products, if a strong reducing agent is used.

  • Residual solvents from the reaction and workup.

Q3: Which analytical techniques are most suitable for assessing the purity of the final product?

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is suitable for assessing chemical purity. For determining enantiomeric purity, a chiral HPLC method is essential.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are powerful tools for confirming the structure of the desired product and identifying any organic impurities.

  • Mass Spectrometry (MS): Can be used to confirm the molecular weight of the product and to identify unknown impurities when coupled with HPLC (LC-MS).

Q4: How can I remove colored impurities from my product?

If your product is discolored, treatment with activated carbon during the recrystallization process can be effective.

  • Protocol:

    • Dissolve the crude product in the hot recrystallization solvent.

    • Add a small amount of activated carbon (approximately 1-2% by weight of your compound).

    • Stir the mixture at an elevated temperature for 10-15 minutes.

    • Perform a hot filtration through a pad of celite to remove the carbon.

    • Allow the filtrate to cool and crystallize as usual.

III. Experimental Protocols

Protocol 1: Purification by Recrystallization of the Hydrochloride Salt
  • Salt Formation:

    • Dissolve the crude this compound in a minimal amount of isopropanol.

    • Slowly add a solution of 2 M HCl in isopropanol with stirring until the solution is acidic.

    • Collect the precipitated hydrochloride salt by vacuum filtration and wash with cold isopropanol.

  • Recrystallization:

    • Place the crude salt in a flask with a stir bar.

    • Add a 4:1 mixture of ethanol:water dropwise while heating and stirring until the solid just dissolves.

    • If the solution is colored, add a small amount of activated carbon and stir for 10 minutes at the boiling point.

    • Perform a hot filtration to remove the carbon and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath for at least one hour.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold ethanol/water mixture.

    • Dry the crystals under vacuum.

IV. Visualization of Purification Workflow

Purification_Workflow Crude_Product Crude Oily Product Salt_Formation Salt Formation (e.g., HCl) Crude_Product->Salt_Formation Recrystallization Recrystallization (e.g., EtOH/H2O) Salt_Formation->Recrystallization Purity_Analysis Purity Analysis (HPLC, NMR) Recrystallization->Purity_Analysis Pure_Product Pure Crystalline Product Purity_Analysis->Pure_Product

Caption: A typical purification workflow for this compound.

V. Data Presentation

Table 1: Recommended Starting Conditions for Chiral HPLC Analysis

ParameterRecommended Condition
Column Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak® IA, IB, or IC)
Mobile Phase n-Hexane:Isopropanol (80:20 v/v) with 0.1% Diethylamine
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in mobile phase to a concentration of 1 mg/mL.

VI. References

  • Synthesis and Transformations of 2-Amino-1,3,4-thiadiazines. ResearchGate. Available at: [Link]

  • Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • US5866719A - Process for the purification of an aminoalcohol. Google Patents. Available at:

  • WO2006052567A2 - Purification of fluorinated alcohols. Google Patents. Available at:

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. Available at: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]

  • Crystallization of amino acid - JPS5939857A. Google Patents. Available at:

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • US5118815A - Method for crystallization of amino acids. Google Patents. Available at:

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. Available at: [Link]

  • Trouble with chiral separations. Chromatography Today. Available at: [Link]

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. National Institutes of Health. Available at: [Link]

  • Processes for producing optically active 2-amino-1-phenylethanol derivatives. Google Patents. Available at:

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available at: [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. MDPI. Available at: [Link]

  • Alcohols to Alkyl Fluorides, Part 3: Fluoroalkylamines. YouTube. Available at: [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. SciHorizon. Available at: [Link]

  • Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market. Sciensano. Available at: [Link]

  • Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Impurities in the Production Process of Lopinavir. National Institutes of Health. Available at: [Link]

  • Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. MDPI. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • Impurity profile of amino acids?. ResearchGate. Available at: [Link]

  • Effect of ethanol on crystallization of the polymorphs of L-histidine. ResearchGate. Available at: [Link]

Sources

stability issues and degradation pathways of 2-Amino-1-(3,4-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2-Amino-1-(3,4-difluorophenyl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and understand the degradation pathways of this compound. As Senior Application Scientists, we have compiled this guide based on established chemical principles, data from analogous compounds, and extensive experience in handling aminophenylethanol derivatives. Our goal is to provide you with the expertise and trustworthy protocols needed to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: What are the recommended storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated place.[1][2] The container should be tightly sealed to prevent moisture absorption and exposure to atmospheric components. For optimal preservation, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended, especially for long-term storage or if the compound is of high purity.[1] While a specific shelf life should be determined by in-house stability studies, some suppliers indicate a shelf life of up to 1460 days under appropriate conditions.[3]

Q2: Is this compound sensitive to air?

A2: Yes, compounds containing primary amines and benzylic alcohols, such as this compound, are susceptible to oxidative degradation upon prolonged exposure to air.[4] The primary amine can be oxidized, and the benzylic alcohol can be oxidized to a ketone. Therefore, it is crucial to minimize air exposure by keeping containers tightly sealed and, if possible, storing under an inert atmosphere.[1]

Q3: What are the typical physical properties of this compound?

A3: this compound is a solid at room temperature, often appearing as a crystalline powder.[5] It has a molecular weight of approximately 173.16 g/mol and a molecular formula of C8H9F2NO.[3] Due to the presence of the amino and hydroxyl groups, it is expected to be soluble in polar solvents like water and alcohols.[5]

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you might encounter during your experiments, providing insights into the root causes and actionable solutions.

Issue 1: Unexpected Degradation in Solution

Scenario: You've prepared a stock solution of this compound in a common laboratory solvent, and subsequent analysis by HPLC shows the appearance of new peaks, indicating degradation.

Potential Causes and Solutions:

  • pH-Dependent Hydrolysis: The stability of amine-containing compounds can be highly pH-dependent.[6] At extreme pH values, both acidic and basic conditions can catalyze degradation. The protonation state of the amino group and the hydroxyl group can influence the molecule's susceptibility to various reactions.

    • Troubleshooting Protocol:

      • pH Screening: Prepare solutions of the compound in a range of buffers (e.g., pH 3, 5, 7, 9).

      • Incubation: Store the solutions at a controlled temperature (e.g., 40°C) and monitor the purity by HPLC at regular intervals (e.g., 0, 24, 48, 72 hours).

      • Analysis: Identify the pH at which the compound exhibits maximum stability. For many amine-containing drugs, a slightly acidic pH (around 4-5) is often optimal to prevent oxidation while maintaining solubility.[7]

  • Oxidative Degradation: Dissolved oxygen in your solvent can lead to the oxidation of the amino and/or alcohol functional groups. This is a common degradation pathway for amino alcohols.[8]

    • Troubleshooting Protocol:

      • Solvent Degassing: Before preparing your solution, degas the solvent by sparging with an inert gas (nitrogen or argon) or by using a sonicator under vacuum.

      • Use of Antioxidants: If compatible with your experimental design, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or sodium metabisulfite, to the solution.

      • Inert Atmosphere: Prepare and store the solution under an inert atmosphere.

  • Photodegradation: Exposure to light, especially UV light, can provide the energy needed to initiate degradation reactions.[9] The aromatic ring in this compound can absorb UV radiation, potentially leading to the formation of reactive species.

    • Troubleshooting Protocol:

      • Use of Amber Vials: Always store solutions of the compound in amber glass vials or wrap clear vials in aluminum foil to protect them from light.[9]

      • Minimize Light Exposure: Conduct experimental manipulations in a dimly lit area or under yellow light to minimize exposure to UV radiation.

      • Photostability Study: To quantify the compound's sensitivity to light, perform a forced photostability study as per ICH Q1B guidelines.[9][10] Expose a solution to a controlled light source (e.g., a xenon lamp) and compare its degradation to a dark control.

Potential Degradation Pathways in Solution

Caption: Potential degradation pathways of this compound in solution.

Issue 2: Incompatibility with Excipients in Solid Formulations

Scenario: You are developing a solid dosage form and observe discoloration, the appearance of new impurities, or changes in dissolution profiles upon storage.

Potential Causes and Solutions:

  • Maillard Reaction: The primary amine in this compound can react with reducing sugars (e.g., lactose, dextrose) in the presence of moisture to form a Schiff base, which can then undergo further reactions to produce colored degradation products.[11][12] This is a common incompatibility for amine-containing drugs.

    • Troubleshooting Protocol:

      • Excipient Screening: Avoid the use of reducing sugars as fillers. Opt for non-reducing sugars like sucrose or sugar alcohols like mannitol and sorbitol.

      • Moisture Control: Ensure that all excipients are dried to a low moisture content before formulation and that the final product is packaged in a moisture-resistant container.

      • Compatibility Study: Perform a drug-excipient compatibility study by preparing binary mixtures of the drug with each excipient (typically in a 1:1 ratio) and storing them under accelerated conditions (e.g., 40°C/75% RH).[13][14] Analyze the mixtures at various time points for the appearance of degradants.

  • Interaction with Reactive Impurities in Excipients: Some excipients may contain reactive impurities like aldehydes, peroxides, or acidic species that can react with the drug substance.[13] For example, peroxides in povidone can cause oxidative degradation.

    • Troubleshooting Protocol:

      • High-Purity Excipients: Use high-purity grades of excipients with low levels of reactive impurities.

      • Supplier Qualification: Work with reputable suppliers who can provide detailed information on the impurity profiles of their excipients.

      • Forced Degradation with Excipients: In your compatibility studies, include conditions that can exacerbate these reactions, such as exposure to light and heat, to identify potential issues early on.

Summary of Excipient Compatibility

Excipient ClassCompatiblePotentially IncompatibleRationale for Incompatibility
Fillers/Diluents Microcrystalline Cellulose, Dibasic Calcium Phosphate, Mannitol, SorbitolLactose, DextroseMaillard reaction with the primary amine.[11][12]
Binders Hydroxypropyl Cellulose (HPC), Hydroxypropyl Methylcellulose (HPMC)Povidone (with high peroxide levels)Potential for oxidative degradation.[13]
Disintegrants Croscarmellose Sodium, Sodium Starch Glycolate-Generally compatible.
Lubricants Magnesium Stearate, Stearic Acid-Generally compatible, but monitor for potential interactions under high humidity.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[15][16]

Objective: To identify the potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.[4]

  • Thermal Degradation: Store the solid compound at 80°C for 48 hours.

  • Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9][10]

  • Control Samples: Prepare control samples for each condition (e.g., compound in solvent without stressor, stored at room temperature in the dark).

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method. Compare the chromatograms of the stressed samples to the control to identify degradation products.

Workflow for Forced Degradation Study

ForcedDegradationWorkflow start Prepare Stock Solution of Compound acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, RT) start->base oxidation Oxidative Degradation (3% H2O2, RT) start->oxidation thermal Thermal Degradation (Solid, 80°C) start->thermal photo Photodegradation (ICH Q1B) start->photo analysis HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis report Identify Degradation Products and Pathways analysis->report

Caption: Workflow for conducting a forced degradation study.

References

  • Mishra, A., Sharma, A., & Sharma, S. (2018). Stability indicating simultaneous validation of Paracetamol, Phenylpropanolamine and Triprolidine with forced degradation behavior study by RP-HPLC in pharmaceutical dosage form. Asian Pacific Journal of Health Sciences, 5(3), 56-65. [Link]

  • Singh, R., & Kumar, R. (2016). Forced degradation studies. MedCrave Online Journal of Analytical and Pharmaceutical Research, 3(6), 00087.
  • ICH. (1996). Q1B: Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Bhatia, N., & Singh, S. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 102, 432-450.
  • Karl, M., et al. (2012). Study of OH-initiated degradation of 2-aminoethanol. Atmospheric Chemistry and Physics, 12(4), 1881-1896.
  • Vallejo, D. D., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-29.
  • Patel, K., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188.
  • ICH. (1996). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30.
  • PubChem. (n.d.). 2-Amino-1-(3-bromo-2,4-difluorophenyl)ethanol. Retrieved from [Link]

  • Remko, M. (2011). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Excipients and Food Chemicals, 1(3), 2-26.
  • Biology LibreTexts. (2026). 18.5: Pathways of Amino Acid Degradation. [Link]

  • BfArM. (2023). Guideline on Photostability Testing. [Link]

  • ResearchGate. (n.d.). Excipient Compatibility and Functionality. Retrieved from [Link]

  • Magil, S. T. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. BioProcess International. [Link]

  • Singh, G., et al. (2023). Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup. AAPS PharmSciTech, 24(5), 123.
  • Templeton, A. C., et al. (2016). Implications of In-Use Photostability: Proposed Guidance for Photostability Testing and Labeling to Support the Administration of Photosensitive Pharmaceutical Products, Part 3. Oral Drug Products. Journal of Pharmaceutical Sciences, 105(5), 1586-1594.
  • Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Organic & Medicinal Chemistry, 6(3), 1-22.
  • ResearchGate. (n.d.). Selection of excipients for extended release formulations of GL through drug-excipient compatibility testing. Retrieved from [Link]

  • Solubility of Things. (n.d.). 2-Amino-1-(4-fluorophenyl)ethanol. Retrieved from [Link]

  • Zhang, L. K., et al. (2010). Elucidating the pathways of degradation of denagliptin. Journal of Pharmaceutical Sciences, 99(11), 4646-4662.
  • UW-Milwaukee. (n.d.). Specific Chemical Handling and Storage. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Retrieved from [Link]

  • Isidro, J. M., et al. (2012). pH-Dependent Conformational Changes in Proteins and Their Effect on Experimental pKas: The Case of Nitrophorin 4.
  • Schöneich, C. (2021). The Effects of pH and Excipients on Exenatide Stability in Solution. Pharmaceutics, 13(8), 1263.

Sources

Technical Support Center: Overcoming Solubility Challenges of 2-Amino-1-(3,4-difluorophenyl)ethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 2-Amino-1-(3,4-difluorophenyl)ethanol. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate and resolve solubility challenges encountered with this versatile building block in various organic solvents. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the smooth progression of your experiments.

Understanding the Molecule: A Duality of Polarity and Fluorination

This compound presents a unique solubility profile due to its distinct structural features. The presence of a primary amine (-NH₂) and a hydroxyl (-OH) group imparts significant polarity, enabling hydrogen bonding.[1] Conversely, the difluorophenyl ring introduces a degree of hydrophobicity and lipophobicity, a common characteristic of highly fluorinated compounds. This duality can lead to solubility challenges in a range of common organic solvents.

This guide provides a systematic approach to overcoming these challenges through a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my chosen organic solvent?

The solubility of this compound is governed by the principle of "like dissolves like." Its polar amino and hydroxyl groups favor interactions with polar solvents. If you are using a non-polar or weakly polar solvent, you may encounter solubility issues. Furthermore, the crystalline nature of the solid form requires sufficient solvent interaction to overcome the lattice energy.

Q2: I am observing limited solubility even in polar aprotic solvents like acetonitrile and ethyl acetate. What is the underlying issue?

While polar aprotic solvents can interact with the polar groups of the molecule, the hydrogen-bonding capabilities of the amino and hydroxyl groups are best satisfied by protic solvents. Additionally, the fluorinated phenyl ring can exhibit solvophobic effects, limiting solubility even in some polar environments.

Q3: Can I use heat to improve the solubility?

Yes, gently heating the mixture can increase the solubility of this compound. However, it is crucial to consider the thermal stability of the compound and the boiling point of the solvent. Prolonged heating at high temperatures should be avoided to prevent potential degradation. Always start with gentle warming and observe for any changes in the solution or the compound itself.

Q4: How does the purity of the compound affect its solubility?

Impurities can sometimes impact the dissolution process. While minor impurities are unlikely to be the primary cause of poor solubility, it is always good practice to use a compound of known purity.

Troubleshooting Guide: A Step-by-Step Approach to Enhancing Solubility

If you are facing difficulties in dissolving this compound, follow this systematic troubleshooting guide. The flowchart below provides a visual decision-making pathway, followed by detailed explanations of each strategy.

Caption: Decision-making flowchart for troubleshooting solubility issues.

Strategy 1: Co-Solvency - The Power of Solvent Blends

This is often the most effective initial approach. By using a mixture of solvents, you can fine-tune the polarity of the medium to better match the solute.

Causality: A small amount of a polar co-solvent in a less polar bulk solvent can create localized "micro-environments" that are more favorable for the polar functional groups of your compound, thereby facilitating dissolution.

Experimental Protocol: Co-Solvent Screening

  • Initial Setup: In separate vials, add a small, known amount of this compound (e.g., 5 mg).

  • Solvent Addition: To each vial, add your primary, less polar organic solvent (e.g., 1 mL of dichloromethane or ethyl acetate).

  • Co-solvent Titration: Begin adding a polar co-solvent (e.g., methanol, ethanol, or isopropanol) dropwise while stirring or agitating the mixture.

  • Observation: Observe for dissolution. Note the approximate volume percentage of the co-solvent required to achieve a clear solution.

  • Optimization: If a high percentage of the co-solvent is needed, consider whether this new solvent system is compatible with your downstream application.

Recommended Co-Solvent Systems:

Primary Solvent (Less Polar)Recommended Co-Solvent (Polar)Target Application Examples
Dichloromethane (DCM)Methanol or EthanolOrganic synthesis, reactions requiring a non-protic bulk medium.
Ethyl Acetate (EtOAc)Ethanol or IsopropanolChromatography, extractions, and some reactions.
TolueneIsopropanol or n-ButanolHigher temperature reactions.
Tetrahydrofuran (THF)MethanolGrignard reactions, metal-hydride reductions.
Strategy 2: Acid/Base Modification - Leveraging the Amino Group

The primary amine in this compound is basic and can be protonated to form a salt. This salt will have significantly different solubility properties, often being more soluble in polar organic solvents.

Causality: The formation of an ammonium salt introduces ionic character to the molecule, which can dramatically increase its solubility in polar solvents. In non-aqueous media, the addition of an acid can protonate the basic amine, leading to improved solubility.[2]

Experimental Protocol: Acid-Mediated Dissolution

  • Solvent Suspension: Suspend a known amount of this compound in your desired aprotic organic solvent (e.g., dichloromethane, THF, or ethyl acetate).

  • Acid Addition: Add a suitable acid dropwise while stirring. Common choices include:

    • Trifluoroacetic acid (TFA)

    • Methanesulfonic acid

    • A solution of HCl in a compatible solvent (e.g., HCl in dioxane)

  • Observation: Monitor for the dissolution of the solid as the ammonium salt is formed.

  • Stoichiometry: Typically, one equivalent of a monoprotic acid is sufficient. However, a slight excess may be required to drive the equilibrium towards the salt form.

  • Considerations: Be mindful that the presence of an acid may not be compatible with all subsequent reaction steps or downstream applications. If the free base is required for your reaction, this method may not be suitable, or a subsequent neutralization step would be necessary.

Workflow for Acid/Base Modification:

AcidBase_Workflow start Start: Insoluble Free Base in Aprotic Organic Solvent add_acid Add 1.0-1.1 eq. of Acid (e.g., TFA, MsOH, or HCl in dioxane) start->add_acid stir Stir at Room Temperature add_acid->stir observe Observe for Dissolution stir->observe soluble_salt Homogeneous Solution of the Ammonium Salt observe->soluble_salt Yes insoluble Insoluble observe->insoluble No troubleshoot Consider Co-solvency (Strategy 1) or re-evaluate solvent choice insoluble->troubleshoot

Caption: Step-by-step workflow for acid-mediated dissolution.

References

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

Sources

Technical Support Center: Catalyst Selection for the Efficient Synthesis of 2-Amino-1-(3,4-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Amino-1-(3,4-difluorophenyl)ethanol. This crucial chiral building block, particularly its (S)-enantiomer, is a key intermediate in the synthesis of pharmaceuticals like the antiplatelet agent Ticagrelor.[1] Achieving high yield and enantioselectivity in its synthesis is paramount. This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into catalyst selection, troubleshooting common experimental issues, and detailed protocols.

Catalyst Selection Guide: FAQs

The synthesis of chiral this compound predominantly involves the asymmetric reduction of a prochiral ketone precursor, 2-amino-1-(3,4-difluorophenyl)ethanone (often used as its hydrochloride salt). The choice of catalyst is the most critical factor determining the success of this transformation.

Q1: What are the primary catalytic methods for this synthesis?

A1: The most effective and widely used methods are catalytic asymmetric reductions, which fall into two main categories:

  • Asymmetric Transfer Hydrogenation (ATH): This method uses a hydrogen donor, typically isopropanol or a formic acid/triethylamine mixture, to transfer hydrogen to the ketone.[2] It is often preferred for its operational simplicity, as it does not require high-pressure hydrogenation equipment. Ruthenium(II) complexes with chiral diamine or amino alcohol ligands are the catalysts of choice.[2][3]

  • Asymmetric Hydrogenation (AH): This technique uses molecular hydrogen (H₂), often under pressure. It is highly efficient and can achieve very high turnover numbers. Chiral Ruthenium and Rhodium complexes, particularly those developed by Noyori and coworkers, such as RuCl₂(diphosphine)(diamine) complexes, are benchmarks in this field.[4]

Q2: How do I choose between biocatalysis and chemocatalysis?

A2: Both are viable options with distinct advantages.

  • Chemocatalysis (e.g., Ru-based catalysts): Offers broad substrate scope, high reactivity, and well-established ligand libraries for optimization.[4] It is often more robust and less sensitive to substrate concentration than enzymatic methods. However, it may require organic solvents and post-reaction purification to remove metal residues.

  • Biocatalysis (e.g., Alcohol Dehydrogenases - ADHs): Provides exceptional chemo-, regio-, and stereoselectivity under mild, aqueous conditions.[1][5] Enzymes like ADHs can reduce the ketone with near-perfect enantioselectivity (>99% e.e.).[1] The main challenges can be enzyme stability, substrate inhibition at high concentrations, and the need for cofactor (NADH/NADPH) regeneration systems. For fluorinated substrates, ADHs have shown excellent performance.[5]

Decision Logic: For initial lab-scale synthesis where high enantiopurity is the primary goal and conditions can be finely tuned, biocatalysis is an excellent choice. For larger-scale synthesis demanding high throughput and robustness, a well-optimized chemocatalytic system like a Ru-catalyzed ATH is often more practical.

Q3: For Asymmetric Transfer Hydrogenation (ATH), which catalyst/ligand system is most effective?

A3: Ruthenium catalysts paired with chiral N-tosylated diamine ligands are exceptionally effective. The most common and successful system is a complex formed from [RuCl₂(p-cymene)]₂ and a chiral ligand like (S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) to produce the (S)-amino alcohol.[6]

Why this system works: The catalyst operates via a well-defined outer-sphere mechanism. The tosyl group on the diamine ligand plays a crucial role in hydrogen bonding and directing the stereochemical outcome, leading to high enantioselectivity.[6] Using formic acid as the hydrogen source is often more efficient and leads to irreversible reduction, driving the reaction to completion.[2]

Troubleshooting Guide: Common Experimental Issues

Q: My reaction shows low conversion or has stalled. What are the potential causes and solutions?

A: This is a common issue with several potential root causes. Use the following decision tree to diagnose the problem.

G cluster_catalyst Catalyst Issues cluster_conditions Condition Issues cluster_substrate Substrate Issues start Low Conversion Observed q1 Check Catalyst & Reagents start->q1 q2 Review Reaction Conditions q1->q2 No sol1a Catalyst Poisoning? - Source: Impurities (sulfur, halides) - Fix: Purify substrate/solvent. q1->sol1a Yes sol1b Incorrect Catalyst Activation? - Fix: Ensure inert atmosphere (N2/Ar). - Fix: Use fresh, anhydrous solvent. q1->sol1b q3 Analyze Substrate Quality q2->q3 No sol2a Insufficient Hydrogen Source? - ATH: Use large excess of iPrOH or >5 eq. HCOOH/NEt3. - AH: Check H2 pressure & for leaks. q2->sol2a Yes sol2b Incorrect Temperature? - Fix: Optimize temp. Low temp can slow kinetics. - High temp can degrade catalyst. q2->sol2b sol3a Substrate Degradation? - Fix: Confirm structure & purity by NMR/LCMS. q3->sol3a Yes sol3b Poor Substrate Solubility? - Fix: Screen alternative solvents (e.g., MeOH, DMF). - Fix: Increase temperature slightly. q3->sol3b Solubility Issue

Caption: Troubleshooting workflow for low reaction conversion.

Q: The enantioselectivity (e.e.%) of my product is poor. How can I improve it?

A: Poor enantioselectivity is almost always a catalyst or condition-related issue.

  • Ligand-Enantiomer Mismatch: Ensure you are using the correct ligand enantiomer. For the desired (S)-2-Amino-1-(3,4-difluorophenyl)ethanol, you typically need the (S,S)-TsDPEN ligand with the Ru-catalyst. Using (R,R)-TsDPEN will produce the (R)-amino alcohol.

  • Reaction Temperature: High temperatures can reduce enantioselectivity by allowing the reaction to overcome the energetic preference for one stereochemical pathway. Try running the reaction at a lower temperature (e.g., 25-40°C).[6]

  • Solvent Effects: The solvent can influence the catalyst's chiral environment. Protic solvents like isopropanol or methanol are often crucial for ATH reactions. If using a formic acid/amine system, aprotic polar solvents like DMF or DMSO can be effective.[6] Screen different solvents to find the optimum for your specific catalyst system.

  • Catalyst Integrity: Ensure the chiral ligand has not racemized or degraded. Use ligands from a reputable source or verify their optical purity.

Q: I'm observing a significant side product related to defluorination. How can I prevent this?

A: Reductive defluorination is a known side reaction when working with fluorinated aromatic compounds, especially under harsh reductive conditions.[7]

  • Cause: This typically occurs when the catalytic system is too reactive or when reaction times are excessively long, leading to the hydrogenolysis of the C-F bond.

  • Solutions:

    • Milder Conditions: Lower the reaction temperature and hydrogen pressure (for AH).

    • Catalyst Choice: Some catalysts have a higher propensity for dehalogenation. If the problem persists, screen different metal-ligand combinations. Iridium-based catalysts can sometimes be milder.[8]

    • Monitor Reaction Progress: Use TLC or HPLC to monitor the reaction and stop it as soon as the starting material is consumed to avoid over-reduction.

    • Avoid Strong Bases: Some strong bases can promote elimination or other side reactions with fluorinated compounds.[9] If a base is required, use a weaker, non-nucleophilic base.

Protocols & Data

Recommended Protocol: Asymmetric Transfer Hydrogenation

This protocol is a representative procedure for the enantioselective reduction of 2-amino-1-(3,4-difluorophenyl)ethanone HCl to (S)-2-Amino-1-(3,4-difluorophenyl)ethanol.

Materials:

  • 2-amino-1-(3,4-difluorophenyl)ethanone HCl (Substrate)

  • [RuCl₂(p-cymene)]₂ (Catalyst precursor)

  • (S,S)-TsDPEN (Chiral Ligand)

  • Formic Acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous Dimethylformamide (DMF)

  • Argon or Nitrogen gas supply

Procedure:

  • Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), add [RuCl₂(p-cymene)]₂ (0.005 mmol, 0.5 mol%) and (S,S)-TsDPEN (0.011 mmol, 1.1 mol%).

  • Add anhydrous DMF (5 mL) and stir the mixture at 40°C for 20-30 minutes until a clear, orange-red solution is formed.

  • Reaction Setup: In a separate flask, dissolve 2-amino-1-(3,4-difluorophenyl)ethanone HCl (1.0 mmol) in a 5:2 mixture of formic acid and triethylamine (2 mL). Caution: This mixture is corrosive and should be prepared carefully, often by adding the formic acid to the triethylamine in an ice bath.

  • Initiate Reaction: Add the substrate/formate mixture to the activated catalyst solution via syringe.

  • Reaction Monitoring: Stir the reaction mixture at 40°C. Monitor the progress by TLC or HPLC. The reaction is typically complete within 4-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (e.e.%) by chiral HPLC analysis.[10]

Data Summary: Catalyst Performance Comparison

The following table summarizes typical performance data for different catalytic systems used in the reduction of aryl ketones, providing a baseline for expected results.

Catalyst SystemLigandH₂ SourceSolventTemp (°C)Time (h)Conversion (%)e.e. (%)Ref
[RuCl₂(p-cymene)]₂(S,S)-TsDPENHCOOH/NEt₃DMF405>95%>99%[6]
RuCl₂(diphosphine)(S)-BINAPH₂ (8 atm)2-Propanol255>99%>98%[11]
CBS-OxazaborolidineN/ABorane (BH₃)THF252~95%91-98%[12]
Alcohol DehydrogenaseN/AIsopropanolBuffer/aq.3024>99%>99%[1]

Mechanistic Visualization

The catalytic cycle for Ruthenium-catalyzed Asymmetric Transfer Hydrogenation provides insight into how the chiral information is transferred from the ligand to the substrate.

G Ru_precatalyst [Ru(II)-Cl(TsDPEN)]⁺ (Precatalyst) Ru_hydride [Ru(II)-H(TsDPEN)]⁺ (Active Hydride Species) Ru_precatalyst->Ru_hydride + HCOO⁻ - CO₂ - Cl⁻ Transition_State Outer-Sphere Complex [Ketone---H-Ru] Ru_hydride->Transition_State + Ketone Product_complex [Ru(II)(ROH)(TsDPEN)]⁺ Transition_State->Product_complex Hydride Transfer Product_complex->Ru_precatalyst + HCOOH - Product (Alcohol) - H₂O caption Catalytic cycle for Ru-TsDPEN transfer hydrogenation.

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 2-Amino-1-(3,4-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-(3,4-difluorophenyl)ethanol is a key chiral building block in the synthesis of various pharmaceutical compounds, most notably the antiplatelet agent Ticagrelor. The stereochemistry of this intermediate is crucial for the biological activity of the final drug substance. Consequently, the development of efficient and stereoselective synthetic routes to this amino alcohol is of significant interest to the pharmaceutical industry. This guide provides a comprehensive comparison of different synthetic strategies to obtain this compound, offering an in-depth analysis of their advantages and disadvantages, supported by experimental data.

Core Synthetic Strategies

Several distinct synthetic pathways have been explored for the preparation of this compound. These can be broadly categorized into four main approaches:

  • Enzymatic Asymmetric Reduction of an α-Haloketone followed by Amination: This route involves the stereoselective reduction of a prochiral ketone to a chiral halohydrin, which is then converted to the desired amino alcohol.

  • Reduction of an α-Azido Alcohol: This pathway proceeds through an azido intermediate, which is subsequently reduced to the primary amine.

  • Ring-Opening of a Chiral Epoxide: This classic approach to amino alcohols involves the nucleophilic attack of an amine source on a stereochemically defined epoxide.

  • Chiral Resolution of a Racemic Mixture: This method involves the separation of enantiomers from a racemic mixture of the final product.

This guide will delve into the specifics of each route, providing detailed experimental protocols and a comparative analysis to aid researchers in selecting the most suitable method for their needs.

Route 1: Enzymatic Asymmetric Reduction and Subsequent Amination

This elegant and highly efficient route leverages the stereoselectivity of biocatalysts to establish the desired chirality early in the synthetic sequence. The key intermediate, (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, is a precursor in the synthesis of Ticagrelor.[1]

Reaction Pathway

Route 1 start 1,2-Difluorobenzene step1 Friedel-Crafts Acylation (Chloroacetyl chloride, AlCl3) start->step1 ketone 2-Chloro-1-(3,4-difluorophenyl)ethanone step1->ketone step2 Enzymatic Asymmetric Reduction (Ketoreductase, Cofactor) ketone->step2 chloro_alcohol (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol step2->chloro_alcohol step3 Amination (Ammonia or Amine Source) chloro_alcohol->step3 product This compound step3->product

Figure 1: General workflow for the enzymatic reduction route.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-1-(3,4-difluorophenyl)ethanone

This starting material can be synthesized via a Friedel-Crafts acylation of 1,2-difluorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Step 2: Enzymatic Asymmetric Reduction of 2-Chloro-1-(3,4-difluorophenyl)ethanone

A highly efficient and stereoselective method for this transformation has been developed using a ketoreductase (KRED).[2]

  • Reaction Conditions: The bioreduction can be performed at a high substrate concentration (e.g., 500 g/L) using a suitable ketoreductase enzyme in a buffered aqueous solution with a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).[2]

  • Yield and Enantioselectivity: This enzymatic process can achieve near-quantitative conversion with an enantiomeric excess (ee) of >99.9% for the (S)-enantiomer.[2]

Step 3: Amination of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol

The resulting chiral chlorohydrin is then converted to the final amino alcohol.

  • Procedure: A common method for this transformation is the reaction of the chlorohydrin with a source of ammonia, such as aqueous ammonia or a protected amine, followed by deprotection if necessary.[3] The reaction is typically carried out in a suitable solvent like methanol or ethanol at elevated temperatures in a sealed vessel.

Causality and Advantages

The primary advantage of this route is the exceptional enantioselectivity imparted by the enzymatic reduction step, which avoids the need for chiral auxiliaries or resolving agents.[2] The high substrate loading and excellent conversion rates in the enzymatic step also make this route potentially scalable and cost-effective for industrial applications.[2] The use of water as a solvent in the enzymatic step aligns with the principles of green chemistry.

Route 2: Reduction of an α-Azido Alcohol

This route offers an alternative approach to introducing the amine functionality via a stable and readily reducible azide intermediate.

Reaction Pathway

Route 2 start 2-Bromo-1-(3,4-difluorophenyl)ethanone step1 Azidation (Sodium Azide) start->step1 azido_ketone 2-Azido-1-(3,4-difluorophenyl)ethanone step1->azido_ketone step2 Asymmetric Reduction (e.g., CBS Reduction) azido_ketone->step2 azido_alcohol 2-Azido-1-(3,4-difluorophenyl)ethanol step2->azido_alcohol step3 Reduction of Azide (e.g., H2, Pd/C or Staudinger Reaction) azido_alcohol->step3 product This compound step3->product

Figure 2: General workflow for the azido alcohol reduction route.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-1-(3,4-difluorophenyl)ethanone

The starting α-bromoketone can be prepared by the bromination of 1-(3,4-difluorophenyl)ethanone using a brominating agent like bromine in a suitable solvent.[4]

Step 2: Synthesis of 2-Azido-1-(3,4-difluorophenyl)ethanone

The α-bromoketone is then converted to the corresponding α-azidoketone by reaction with sodium azide in a polar aprotic solvent such as DMF or DMSO.[5]

Step 3: Asymmetric Reduction of 2-Azido-1-(3,4-difluorophenyl)ethanone

The prochiral azido ketone can be stereoselectively reduced to the chiral azido alcohol using established methods such as the Corey-Bakshi-Shibata (CBS) reduction with a borane source and a chiral oxazaborolidine catalyst.

Step 4: Reduction of the Azido Group

The final step is the reduction of the azide to the primary amine.

  • Catalytic Hydrogenation: A common and clean method is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst in a solvent like methanol or ethanol.

  • Staudinger Reduction: Alternatively, the Staudinger reaction using triphenylphosphine followed by hydrolysis provides a mild method for this transformation.[6]

Causality and Advantages

This route offers good control over the introduction of the amino group. The azide intermediate is generally stable and can be purified before the final reduction step. The variety of available asymmetric reduction methods for ketones provides flexibility in achieving the desired stereoisomer. However, the use of azides requires careful handling due to their potential explosive nature, especially on a large scale.

Route 3: Ring-Opening of a Chiral Epoxide

The synthesis of amino alcohols via the ring-opening of epoxides is a well-established and versatile method. This route relies on the availability of the enantiomerically pure 3,4-difluorostyrene oxide.

Reaction Pathway

Route 3 start 3,4-Difluorostyrene step1 Asymmetric Epoxidation (e.g., Sharpless Epoxidation) start->step1 epoxide (S)-2-(3,4-Difluorophenyl)oxirane step1->epoxide step2 Ring-Opening (Amine Source, e.g., NH3 or NaN3 then reduction) epoxide->step2 product This compound step2->product

Figure 3: General workflow for the epoxide ring-opening route.

Experimental Protocols

Step 1: Synthesis of (S)-2-(3,4-Difluorophenyl)oxirane

The chiral epoxide can be prepared by the asymmetric epoxidation of 3,4-difluorostyrene. Methods like the Sharpless asymmetric epoxidation or Jacobsen-Katsuki epoxidation can be employed to achieve high enantioselectivity.

Step 2: Ring-Opening of the Epoxide

The epoxide is then subjected to nucleophilic ring-opening with an amine source.

  • Direct Aminolysis: Reaction with ammonia or a primary amine will open the epoxide ring to yield the corresponding β-amino alcohol. This reaction is often carried out in a sealed tube or under pressure.[2]

  • Azide Opening and Reduction: A two-step sequence involves the ring-opening with an azide source (e.g., sodium azide) to give an azido alcohol, followed by reduction of the azide as described in Route 2. This can sometimes offer better regioselectivity and milder reaction conditions.

Causality and Advantages

This route provides good stereochemical control if the starting epoxide is of high enantiomeric purity. The ring-opening reaction is generally regioselective, with the nucleophile attacking the less sterically hindered carbon. However, the synthesis of the enantiomerically pure epoxide starting material can be challenging and may involve multiple steps.

Route 4: Chiral Resolution of Racemic this compound

This classical approach involves the synthesis of the racemic amino alcohol followed by separation of the enantiomers.

Reaction Pathway

Route 4 start Racemic this compound step1 Diastereomeric Salt Formation (Chiral Resolving Agent) start->step1 salts Diastereomeric Salts step1->salts step2 Fractional Crystallization salts->step2 separated_salt Separated Diastereomeric Salt step2->separated_salt step3 Liberation of Enantiomer (Base or Acid Treatment) separated_salt->step3 product Enantiopure this compound step3->product

Figure 4: General workflow for the chiral resolution route.

Experimental Protocols

Step 1: Synthesis of Racemic this compound

The racemic amino alcohol can be prepared by the reduction of 2-amino-1-(3,4-difluorophenyl)ethanone with a non-chiral reducing agent like sodium borohydride.

Step 2: Chiral Resolution

The resolution process involves the formation of diastereomeric salts with a chiral resolving agent.

  • Resolving Agents: For a basic compound like an amino alcohol, a chiral acid such as tartaric acid, mandelic acid, or a derivative thereof is commonly used.[7]

  • Procedure: The racemic amino alcohol is treated with an enantiomerically pure chiral acid in a suitable solvent. The resulting diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization. After separation, the desired enantiomer of the amino alcohol is liberated by treatment with a base.

Causality and Advantages

Chiral resolution can be a straightforward method if a suitable resolving agent and crystallization conditions are found. It can be a cost-effective method on a large scale. However, the maximum theoretical yield for the desired enantiomer is 50%, although the resolving agent and the undesired enantiomer can often be recovered and recycled. The process of finding the optimal resolving agent and crystallization conditions can be empirical and time-consuming.

Comparison of Synthetic Routes

Metric Route 1: Enzymatic Reduction Route 2: Azide Reduction Route 3: Epoxide Opening Route 4: Chiral Resolution
Stereoselectivity Excellent (>99.9% ee)[2]Good to Excellent (depends on reduction method)Excellent (depends on epoxide purity)Excellent (after successful separation)
Yield HighModerate to HighModerate to HighLow (Max 50% per cycle)
Scalability Potentially highModerate (safety concerns with azides)ModerateHigh
Green Chemistry Good (aqueous conditions)Moderate (use of azides)ModerateModerate (solvent usage for crystallization)
Cost-Effectiveness Potentially high (enzyme cost vs. efficiency)Moderate (reagent costs)Moderate (cost of chiral epoxide)Potentially high (if resolving agent is recyclable)
Safety Generally safeHazard (azides are potentially explosive)Moderate (epoxides can be toxic)Moderate (handling of acids and bases)

Conclusion

The choice of the optimal synthetic route to this compound depends on several factors, including the desired scale of production, cost considerations, and available expertise.

  • For high enantiopurity and a green process , the enzymatic reduction of the α-chloroketone (Route 1) stands out as a highly attractive option, particularly for industrial-scale synthesis.[2]

  • The azide reduction (Route 2) and epoxide opening (Route 3) routes offer good stereochemical control and are valuable alternatives, especially in a research and development setting where a variety of asymmetric methods can be explored.

  • Chiral resolution (Route 4) remains a viable, albeit less elegant, option that can be cost-effective if an efficient resolution process is developed.

Ultimately, the selection of the synthetic strategy should be based on a thorough evaluation of the specific requirements of the project, balancing the trade-offs between stereoselectivity, yield, cost, and safety.

References

  • Ashcroft, M. R., & Hoffmann, H. M. R. (1978). BICYCLIC KETONES FOR THE SYNTHESIS OF TROPINOIDS: 2α,4α-DIMETHYL-8-OXABICYCLO[3.2.1]OCT-6-EN-3-ONE. Organic Syntheses, 58, 17. doi:10.15227/orgsyn.058.0017
  • Li, Z., et al. (2019). Development of a Practical Enzymatic Process for Preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol. ACS Omega, 4(4), 7433-7438.
  • Kitamura, M., Koga, T., Yano, M., & Okauchi, T. (2012).
  • Bhagavathula, D. S., Boddeti, G., & Venu, R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Journal of Chemical and Pharmaceutical Sciences, 10(2), 834-840.
  • LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
  • Yousuf, S., Arshad, M., Butt, H. M., Saeed, S., & Basha, F. Z. (2012). 2-Azido-1-(4-fluorophenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1268.
  • PrepChem. (n.d.). Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. Retrieved from [Link]

  • European Patent Office. (1999).
  • Gromovoy, T. Y., et al. (2010). The Synthetic Utility of Heteroaromatic Azido Compounds. I. Preparation and Reduction of Some 3-Azido-2-substituted. Chemical Papers, 64(5).
  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Google Patents. (n.d.). US4379941A - Resolution of racemic amino acids.
  • The Journal of Organic Chemistry. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines.
  • Beilstein Journal of Organic Chemistry. (2018).
  • Diva-Portal.org. (n.d.).
  • Azov, V. A. (n.d.).
  • ResearchGate. (n.d.). Selected Methods for the Reduction of the Azido Group.
  • Organic Chemistry Portal. (n.d.).
  • Nature Communications. (2021).
  • Home Sunshine Pharma. (n.d.). (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol CAS 1006376-60-8.
  • Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. (2023).

Sources

2-Amino-1-(3,4-difluorophenyl)ethanol vs other fluorinated amino alcohols in bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a well-established method to modulate pharmacokinetic and pharmacodynamic properties. The unique physicochemical characteristics of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comparative analysis of 2-Amino-1-(3,4-difluorophenyl)ethanol and other fluorinated amino alcohols, with a focus on their bioactivity, particularly at adrenergic receptors. While direct experimental data for this compound is not extensively available in public literature, we can extrapolate its likely bioactivity based on robust structure-activity relationship (SAR) studies of closely related analogs.

Chemical Structures and Physicochemical Properties

The core structure of the compounds discussed is the phenylethanolamine scaffold, which is characteristic of many adrenergic receptor agonists. The introduction of fluorine atoms to the phenyl ring can dramatically alter the electronic properties and conformation of the molecule, thereby influencing its interaction with receptor binding pockets.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Predicted LogP
This compoundthis compoundC₈H₉F₂NO173.160.47
2-Amino-1-(4-fluorophenyl)ethanol2-Amino-1-(4-fluorophenyl)ethanolC₈H₁₀FNO155.170.84
PhenylephrinePhenylephrineC₉H₁₃NO₂167.210.3
6-Fluorophenylephrine6-FluorophenylephrineC₉H₁₂FNO₂185.200.6
NorepinephrineNorepinephrineC₈H₁₁NO₃169.18-0.8

Comparative Bioactivity at Adrenergic Receptors

Adrenergic receptors, classified into α and β subtypes, are G-protein coupled receptors that mediate the physiological effects of catecholamines like norepinephrine and epinephrine. The interaction of phenylethanolamine derivatives with these receptors is highly sensitive to the substitution pattern on the phenyl ring.

Structure-Activity Relationship (SAR) Insights

Fluorination of the phenyl ring in phenylethanolamines has been shown to significantly impact their potency and selectivity for adrenergic receptor subtypes. The position of the fluorine atom is a critical determinant of this effect.

For instance, studies on ring-fluorinated analogs of phenylephrine have demonstrated that fluorination can markedly alter adrenergic properties.[1][2] The order of potency for α1-adrenergic agonism was found to be 6-fluorophenylephrine > phenylephrine > 4-fluorophenylephrine > 2-fluorophenylephrine.[1][2] This suggests that the position of the fluorine atom influences the conformational preferences of the molecule, which in turn affects its fit within the receptor's binding site. A rationale for these observations is based on the electrostatic repulsion between the fluorine atom and the benzylic hydroxyl group, which can favor specific conformations.[1]

Based on these established SAR principles, we can infer the likely bioactivity of this compound. The presence of two fluorine atoms at the 3 and 4 positions would create a significant electron-withdrawing effect on the phenyl ring, potentially influencing its interaction with key residues in the adrenergic receptor binding pocket. It is plausible that this compound would exhibit activity at adrenergic receptors, with its specific subtype selectivity and potency being dependent on how the difluoro-substitution pattern affects its binding conformation and interactions.

The following table summarizes the reported bioactivity of some relevant fluorinated amino alcohols. While specific data for this compound is not available, the data for related compounds provides a valuable framework for comparison.

CompoundTarget ReceptorBioactivity MetricValueReference
6-Fluorophenylephrineα1-AdrenergicAgonist Potency> Phenylephrine[1]
4-Fluorophenylephrineα1-AdrenergicAgonist Potency< Phenylephrine[1]
2-Fluorophenylephrineα1-AdrenergicAgonist Potency< 4-Fluorophenylephrine[1]
2-Fluorophenylephrineβ-AdrenergicBinding Affinity> Phenylephrine[1]
6-Fluorophenylephrineβ-AdrenergicBinding Affinity<< Phenylephrine[1]

Experimental Protocols for Bioactivity Assessment

To empirically determine and compare the bioactivity of this compound and other fluorinated amino alcohols, a series of well-established in vitro assays can be employed. The choice of assay depends on the specific aspect of bioactivity being investigated, from receptor binding to functional agonism or antagonism.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of a compound to a specific receptor. It involves competing the unlabeled test compound against a radiolabeled ligand with known high affinity for the receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the adrenergic receptor subtype of interest (e.g., α1A, α2A, β1, β2).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]prazosin for α1, [³H]yohimbine for α2, [³H]dihydroalprenolol for β) and varying concentrations of the unlabeled test compound.

  • Separation: After incubation to equilibrium, separate the bound from unbound radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Assay Receptor Receptor-expressing Cell Membranes Incubation Incubation Receptor->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]prazosin) Radioligand->Incubation Test_Compound Unlabeled Test Compound (e.g., Fluorinated Amino Alcohol) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Separation of bound/unbound Scintillation Scintillation Counting Filtration->Scintillation Quantification of bound radioligand Data_Analysis Data Analysis (IC₅₀ and Ki determination) Scintillation->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Functional Assay: cAMP Accumulation

For β-adrenergic receptors, which are coupled to the stimulatory G-protein (Gs), agonist binding leads to an increase in intracellular cyclic AMP (cAMP). Measuring cAMP levels provides a functional readout of receptor activation.

Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., HEK293 or CHO) stably expressing the β-adrenergic receptor subtype of interest.

  • Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Stimulation: Add varying concentrations of the test compound (potential agonist) to the cells and incubate for a specified time.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA, HTRF).

  • Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve and determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

cAMP_Functional_Assay Cells Receptor-expressing Cells Stimulation Stimulation Cells->Stimulation PDE_Inhibitor Phosphodiesterase Inhibitor (e.g., IBMX) PDE_Inhibitor->Stimulation Pre-incubation Test_Agonist Test Agonist (Fluorinated Amino Alcohol) Test_Agonist->Stimulation Lysis Cell Lysis Stimulation->Lysis cAMP_Detection cAMP Detection (e.g., ELISA, HTRF) Lysis->cAMP_Detection Data_Analysis Data Analysis (EC₅₀ determination) cAMP_Detection->Data_Analysis

Sources

A Senior Application Scientist's Guide to Determining the Enantiomeric Purity of 2-Amino-1-(3,4-difluorophenyl)ethanol by Chiral HPLC

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate or intermediate is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For chiral molecules like 2-Amino-1-(3,4-difluorophenyl)ethanol, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), the precise determination of enantiomeric purity is a cornerstone of quality control and regulatory compliance. Different enantiomers can exhibit widely varying biological activities, with one being therapeutic while the other might be inactive or even harmful[1]. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methodologies for the robust determination of the enantiomeric purity of this specific amino alcohol. Furthermore, it explores alternative and complementary techniques, offering a holistic perspective for researchers, scientists, and drug development professionals.

The Primacy of Chiral HPLC in Enantiomeric Purity Assessment

Chiral HPLC stands as the preeminent technique for the separation and quantification of enantiomers due to its high resolution, sensitivity, and reproducibility[2]. The fundamental principle lies in the use of a Chiral Stationary Phase (CSP), which creates a transient diastereomeric interaction with the enantiomers of the analyte. This differential interaction results in distinct retention times, allowing for their separation and accurate quantification[2]. For a polar molecule like this compound, which contains both an amino and a hydroxyl group, polysaccharide-based CSPs are often the most effective choice[3].

Comparative Analysis of Chiral Stationary Phases for this compound

The selection of the CSP is the most critical parameter in developing a successful chiral separation method. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose coated or immobilized on a silica support, have demonstrated broad applicability for a wide range of chiral compounds, including amino alcohols[3][4].

dot

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis racemic_std Prepare Racemic Standard (e.g., 1 mg/mL in Methanol) hplc_system HPLC System with Chiral Column racemic_std->hplc_system Inject for Method Development sample_sol Prepare Analyte Solution (e.g., 1 mg/mL in Methanol) sample_sol->hplc_system Inject for Analysis detection UV Detector (e.g., 270 nm) hplc_system->detection mobile_phase Mobile Phase (e.g., Hexane/IPA/DEA) mobile_phase->hplc_system chromatogram Chromatogram Acquisition detection->chromatogram integration Peak Integration (Area R-enantiomer, Area S-enantiomer) chromatogram->integration calculation Enantiomeric Purity (%ee) Calculation integration->calculation

Caption: Workflow for Chiral HPLC Analysis.

Rationale for CSP Selection:

The aromatic nature of the 3,4-difluorophenyl group and the presence of hydrogen bond donor/acceptor groups (amine and hydroxyl) in the analyte are key factors guiding CSP selection. Polysaccharide-based CSPs, such as amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak® AD) and cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel® OD), offer a combination of π-π interactions, hydrogen bonding, and steric hindrance, which are crucial for effective chiral recognition of such molecules. Immobilized versions of these phases (e.g., Chiralpak IA, IB, IC) provide the added advantage of being compatible with a wider range of solvents, enhancing method development flexibility.

Table 1: Comparative Performance of Polysaccharide-Based CSPs (Hypothetical Data Based on Analogs)

Chiral Stationary Phase (CSP)Mobile Phase Composition (v/v/v)Retention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Resolution (Rs)Key Considerations
Chiralpak® AD-H (Amylose-based)n-Hexane / Isopropanol / Diethylamine (80:20:0.1)8.510.2> 2.0Excellent resolution, often a good starting point for amino alcohols.
Chiralcel® OD-H (Cellulose-based)n-Hexane / Isopropanol / Diethylamine (90:10:0.1)12.114.5> 2.0May offer different enantiomer elution order compared to Chiralpak® AD.
Chiralpak® IA (Immobilized Amylose)n-Hexane / Ethanol / Diethylamine (85:15:0.1)7.99.5> 2.0Robust phase, compatible with a wider range of solvents for method optimization.

Note: The above data is illustrative and based on typical performance for structurally similar amino alcohols. Actual retention times and resolution will vary and require experimental verification.

Experimental Protocol: Chiral HPLC Method

This protocol outlines a robust starting point for the method development and validation for determining the enantiomeric purity of this compound.

1. Materials and Reagents:

  • Racemic this compound standard

  • Sample of this compound with unknown enantiomeric purity

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Ethanol

  • Diethylamine (DEA), analytical grade

  • Chiral HPLC columns: Chiralpak® AD-H (250 x 4.6 mm, 5 µm), Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

2. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 270 nm (based on the UV absorbance of the difluorophenyl group)

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Racemic Standard (1 mg/mL): Accurately weigh and dissolve 10 mg of the racemic standard in 10 mL of the mobile phase.

  • Sample Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the test sample in 10 mL of the mobile phase.

5. Method Development and Optimization:

  • Inject the racemic standard to confirm the separation of the two enantiomers.

  • Adjust the ratio of n-Hexane to Isopropanol to optimize the retention times and resolution. An increase in the percentage of Isopropanol will generally decrease retention times.

  • The concentration of the amine modifier (DEA) is crucial for good peak shape. It minimizes tailing by interacting with acidic sites on the silica surface. A concentration of 0.1% is a good starting point[3].

6. Validation:

  • The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Alternative and Complementary Techniques

While chiral HPLC is the gold standard, other techniques offer unique advantages, especially for a fluorinated molecule like this compound.

dot

Alternatives main_topic Enantiomeric Purity Determination hplc Chiral HPLC main_topic->hplc Primary Method sfc Supercritical Fluid Chromatography (SFC) main_topic->sfc Alternative nmr 19F NMR Spectroscopy main_topic->nmr Alternative gc Chiral GC (with derivatization) main_topic->gc Alternative hplc_adv High Resolution Broad Applicability hplc->hplc_adv Advantages sfc_adv Faster Separations Greener (less organic solvent) sfc->sfc_adv Advantages nmr_adv No physical separation needed Directly applicable to fluorinated compounds nmr->nmr_adv Advantages gc_adv High Efficiency for volatile compounds gc->gc_adv Advantages

Caption: Alternative Methods for Enantiomeric Purity.

Table 2: Comparison of Analytical Techniques for Enantiomeric Purity

TechniquePrincipleAdvantages for this AnalyteDisadvantages
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP).High resolution, well-established, robust.Can be time-consuming, uses significant amounts of organic solvents.
Supercritical Fluid Chromatography (SFC) Separation using a supercritical fluid (e.g., CO2) as the main mobile phase with a chiral column.Faster than HPLC, lower organic solvent consumption (greener), complementary selectivity to HPLC[5].Requires specialized instrumentation.
¹⁹F NMR Spectroscopy Use of a chiral solvating agent to induce different chemical shifts for the fluorine atoms of the enantiomers.No physical separation required, rapid, the presence of fluorine provides a sensitive and clean NMR signal.Requires a suitable chiral solvating agent, lower sensitivity for detecting trace enantiomeric impurities compared to chromatography.
Chiral Gas Chromatography (GC) Separation in the gas phase on a chiral GC column.High efficiency and sensitivity.Requires derivatization to increase the volatility of the amino alcohol.

Supercritical Fluid Chromatography (SFC): A Greener and Faster Alternative

SFC is gaining prominence as a powerful technique for chiral separations. It utilizes supercritical CO2 as the primary mobile phase, often modified with a small amount of an alcohol like methanol. This results in faster analysis times and a significant reduction in organic solvent consumption, aligning with green chemistry principles[6]. For this compound, SFC with a polysaccharide-based CSP could offer a high-throughput alternative to HPLC.

¹⁹F NMR Spectroscopy: Leveraging the Fluorine Atoms

The presence of two fluorine atoms in the analyte's structure makes ¹⁹F NMR a particularly attractive method. By adding a chiral solvating agent to the NMR tube, it is possible to induce a chemical shift difference between the fluorine signals of the two enantiomers. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio. This technique is rapid and does not require chromatographic separation, though it may be less sensitive for detecting very low levels of an enantiomeric impurity.

Conclusion

While a specific, pre-developed chiral HPLC method for this compound may not be readily available in the literature, a robust and reliable method can be systematically developed. The foundational approach involves screening polysaccharide-based chiral stationary phases like Chiralpak® AD-H and Chiralcel® OD-H with a normal-phase mobile system consisting of a hexane/alcohol mixture and an amine additive. This guide provides a comprehensive starting point for method development, grounded in the established principles of chiral chromatography.

For a comprehensive analytical strategy, especially in a drug development setting, it is prudent to consider orthogonal techniques. Supercritical Fluid Chromatography offers a faster and more environmentally friendly approach, while ¹⁹F NMR spectroscopy provides a rapid, non-separative confirmation of enantiomeric purity, leveraging the unique chemical signature of the fluorinated analyte. The synergy of these methods provides a self-validating system, ensuring the highest level of confidence in the stereochemical purity of this compound.

References

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Google Patents. (n.d.). US7649114B2 - Separation of stereoisomeric N,N-dialkylamino-2alkyl-3-hydroxy-3-phenylalkanes.
  • Google Patents. (n.d.). US4379941A - Resolution of racemic amino acids.
  • Daicel Chiral Technologies. (n.d.). Chiral Applications Database. Retrieved from [Link]

  • ResearchGate. (2016). Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). WO1998041489A1 - Chiral separations of amino acids.
  • European Patent Office. (n.d.). EP 0838448 A1 - Process for the separation of a mixture of enantiomers. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Chiral Amino Acids Analysis. Retrieved from [Link]

  • ACS Publications. (2026). Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Derivatives. Organic Letters. Retrieved from [Link]

  • LCGC International. (2020). Application Notes: Chiral. Retrieved from [Link]

  • LCGC International. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from [Link]

  • PubMed. (2022). Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. Retrieved from [Link]

  • LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

  • PubMed. (2019). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. Retrieved from [Link]

  • European Patent Office. (n.d.). EP 3919497 A1 - PROCESS FOR THE PREPARATION OF TICAGRELOR. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Retrieved from [Link]

  • Phenomenex. (n.d.). Simplified Chiral HPLC/SFC Column Screening Strategies. Retrieved from [Link]

  • Google Patents. (n.d.). US4379941A - Resolution of racemic amino acids.
  • Royal Society of Chemistry. (n.d.). 19F NMR Enantiodiscrimination and Diastereomeric Purity Determination of Amino Acids, Dipeptides, and Amines. Retrieved from [Link]

  • Open Access LMU. (n.d.). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). A Universal 19F NMR Probe for Enantiomeric Discrimination of Primary, Secondary, and Tertiary Amines. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Biological Activity Validation of Synthesized 2-Amino-1-(3,4-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale and Hypothesis

2-Amino-1-(3,4-difluorophenyl)ethanol is a synthetic amino alcohol. Its core structure, a phenylethanolamine, is analogous to endogenous catecholamines like norepinephrine and synthetic sympathomimetic agents. This structural similarity forms the basis of our central hypothesis: that this compound will exhibit biological activity at adrenergic receptors, a major class of G protein-coupled receptors (GPCRs) that regulate a vast array of physiological processes.[1][2]

This guide provides a comprehensive, technically detailed framework for the systematic validation of this hypothesis. We will progress from initial receptor binding affinity and selectivity profiling to functional assays that quantify the compound's ability to elicit a cellular response. The overarching goal is to not only determine if the compound is active but also to characterize its potency, efficacy, and receptor subtype selectivity in comparison to established pharmacological agents. This rigorous, multi-faceted approach is essential for establishing a clear and reliable biological profile for any novel synthesized compound.

Section 1: The Experimental Validation Workflow

A robust validation strategy proceeds in a logical sequence, from initial binding characterization to functional confirmation and finally, an assessment of general cellular health to rule out confounding cytotoxic effects. Each step is designed to answer a specific question about the compound's interaction with its putative biological target.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Safety & Specificity cluster_3 Phase 4: Data Synthesis P1_1 Synthesized Compound (Purity & Characterization) P1_2 Competitive Radioligand Binding Assays P1_1->P1_2 Test Article P1_3 Determine Binding Affinity (Ki) & Selectivity Profile P1_2->P1_3 Raw Data (CPM) P2_1 cAMP Accumulation Functional Assay P1_3->P2_1 Confirmed Binder P4_1 Integrated Data Analysis & Conclusion P1_3->P4_1 P2_2 Determine Potency (EC50) & Efficacy (Emax) P2_1->P2_2 Raw Data (RLU/FRET) P3_1 In Vitro Cytotoxicity Assay (e.g., MTT, LDH) P2_2->P3_1 Confirmed Agonist P2_2->P4_1 P3_2 Determine CC50 & Rule Out Non-Specific Effects P3_1->P3_2 Absorbance Data P3_2->P4_1

Caption: High-level workflow for validating the biological activity of the synthesized compound.

Section 2: Target Engagement - Radioligand Binding Assays

The first critical step is to determine if the synthesized compound physically interacts with the intended targets. Competitive radioligand binding assays are the gold standard for quantifying the affinity of an unlabeled compound (our test article) for a receptor.[3]

Causality behind Experimental Choices:

  • Why Radioligand Binding? This technique provides direct evidence of binding and allows for the calculation of the equilibrium dissociation constant (Ki), a fundamental measure of affinity.[4][5]

  • Why Multiple Receptor Subtypes? Testing against a panel of adrenergic receptor subtypes (e.g., β1, β2, α1) is crucial for determining selectivity. A compound that binds with high affinity to only one subtype is considered selective and may have a more targeted therapeutic effect with fewer side effects.

  • Control Compounds:

    • Positive Control (Propranolol): A well-characterized, high-affinity non-selective β-adrenergic antagonist. This validates that the assay is performing correctly.

    • Radioligand ([³H]-Dihydroalprenolol, [³H]-DHA): A high-affinity, non-selective β-adrenergic antagonist used as the tracer.

Protocol 2.1: Competitive Radioligand Binding Assay

A. Materials & Reagents

  • Cell Membranes: From HEK293 cells stably expressing human β1, β2, or α1 adrenergic receptors.[6]

  • Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA).

  • Test Compound: Synthesized this compound, dissolved in DMSO.

  • Reference Compound: Propranolol.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: For liquid scintillation counting.

  • 96-well filter plates and a vacuum manifold system.

B. Step-by-Step Methodology

  • Compound Preparation: Prepare serial dilutions of the test compound and propranolol in assay buffer. The final DMSO concentration should be kept below 1% to avoid solvent effects.

  • Assay Plate Setup: In a 96-well plate, combine:

    • Cell membranes (e.g., 10-20 µg protein per well).

    • [³H]-DHA at a final concentration near its Kd value (e.g., 1 nM).

    • Varying concentrations of the test compound or propranolol.

    • For total binding, add assay buffer instead of a competitor. For non-specific binding, add a high concentration of unlabeled propranolol (e.g., 10 µM).[4]

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

C. Data Analysis

  • Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot the percentage of specific binding against the log concentration of the competitor compound.

  • Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC50 value (the concentration of the competitor that inhibits 50% of specific binding).[7]

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8][9]

Section 3: Functional Activity - cAMP Accumulation Assay

Demonstrating that a compound binds to a receptor is only half the story. The next crucial step is to determine if this binding event leads to a cellular response. Since β-adrenergic receptors are canonically coupled to the Gs protein, their activation stimulates adenylyl cyclase, leading to an increase in the intracellular second messenger, cyclic AMP (cAMP).[10][11]

Causality behind Experimental Choices:

  • Why cAMP Assay? This is a direct functional readout of Gs-coupled receptor activation and is a robust method for quantifying agonist activity.[12][13]

  • Why HEK293 Cells? Human Embryonic Kidney (HEK) 293 cells are a widely used and well-characterized cell line for studying GPCRs. They have low endogenous expression of many GPCRs, making them an ideal background for overexpressing a specific receptor of interest.[14][15][16]

  • Control Compounds:

    • Positive Control (Isoproterenol): A potent, non-selective β-adrenergic agonist.[17][18][19] This confirms the cells are responsive and the assay system is working.

    • Vehicle Control (DMSO): Establishes the basal level of cAMP in the absence of stimulation.

Protocol 3.1: HTRF-Based cAMP Accumulation Assay

A. Materials & Reagents

  • Cell Line: HEK293 cells stably expressing the human β2-adrenergic receptor.

  • Assay Medium: HBSS or other suitable buffer.

  • Stimulation Buffer: Assay medium containing a phosphodiesterase (PDE) inhibitor like IBMX (e.g., 500 µM) to prevent cAMP degradation.

  • Test Compound: Synthesized this compound.

  • Reference Agonist: Isoproterenol hydrochloride.[20]

  • cAMP Assay Kit: A commercial HTRF (Homogeneous Time-Resolved Fluorescence) or similar immunoassay kit.[13][21]

B. Step-by-Step Methodology

  • Cell Plating: Seed the HEK293-β2AR cells into a 384-well assay plate and incubate overnight to allow for adherence.[22]

  • Compound Preparation: Prepare serial dilutions of the test compound and isoproterenol in stimulation buffer.

  • Cell Stimulation:

    • Carefully remove the culture medium from the cells.

    • Add the compound dilutions to the respective wells. Include wells with stimulation buffer only (basal) and a high concentration of isoproterenol (maximal stimulation).

    • Incubate at 37°C for 30 minutes.[23]

  • Cell Lysis & Detection:

    • Add the lysis buffer containing the HTRF detection reagents (e.g., anti-cAMP antibody conjugated to an acceptor and a cAMP tracer conjugated to a donor) to all wells as per the manufacturer's protocol.

    • Incubate at room temperature for 60 minutes in the dark.

  • Quantification: Read the plate on an HTRF-compatible plate reader, measuring the emission at two different wavelengths. The ratio of these emissions is inversely proportional to the amount of cAMP produced.

C. Data Analysis

  • Convert the raw HTRF ratios to cAMP concentrations using a standard curve run in parallel.

  • Plot the cAMP concentration against the log concentration of the agonist.

  • Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response).[24][25]

Section 4: Signaling Pathway Context

Understanding the mechanism of action requires placing the compound's activity within the context of the established cellular signaling pathway. Activation of the β2-adrenergic receptor by an agonist like our synthesized compound initiates a well-defined cascade.

G cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Ligand Agonist (e.g., Synthesized Compound) Receptor β2-Adrenergic Receptor (GPCR) Ligand->Receptor Binding G_Protein Gs Protein (αβγ subunits) Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Response Downstream Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylation Cascade

Caption: The Gs-coupled β-adrenergic receptor signaling pathway.[11][26]

Section 5: Comparative Analysis and Data Interpretation

The ultimate validation comes from comparing the performance of the novel compound against known standards. The data presented below is illustrative, representing a plausible outcome for a successful validation experiment.

Table 1: Comparative Binding Affinity (Ki) at Adrenergic Receptors

Compoundβ1 Ki (nM)β2 Ki (nM)α1 Ki (nM)β2 vs β1 Selectivityβ2 vs α1 Selectivity
This compound 15015>10,00010-fold>667-fold
Propranolol (Non-selective control)53800~1.7-fold160-fold
Vehicle (DMSO)No BindingNo BindingNo BindingN/AN/A
  • Interpretation: The hypothetical data suggests our synthesized compound binds to the β2-adrenergic receptor with high affinity (Ki = 15 nM) and demonstrates a 10-fold selectivity for the β2 subtype over the β1 subtype, and significant selectivity over the α1 subtype. This profile is distinct from the non-selective control, propranolol.

Table 2: Comparative Functional Potency (EC50) and Efficacy

Compoundβ2-AR EC50 (nM)Max Response (% of Isoproterenol)
This compound 4595%
Isoproterenol (Full agonist control)10100%
Vehicle (DMSO)No Response0%
  • Interpretation: The synthesized compound acts as a potent agonist at the β2-adrenergic receptor, with an EC50 of 45 nM. It demonstrates high efficacy, achieving 95% of the maximal response elicited by the full agonist isoproterenol, indicating it is a nearly full agonist itself.[24][27]

Section 6: In Vitro Cytotoxicity Assessment

A critical control experiment is to ensure that the observed activity is not an artifact of cytotoxicity. A compound that is toxic to cells could cause membrane leakage or other stress responses that might confound the results of functional assays.[28][29][30][31]

Protocol 6.1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[32]

A. Methodology Outline

  • Cell Plating: Seed HEK293 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of the synthesized compound for a prolonged period (e.g., 24 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at ~570 nm. A decrease in absorbance indicates reduced cell viability.

  • Data Analysis: Plot cell viability (%) against compound concentration to determine the CC50 (the concentration that causes 50% cytotoxicity).

Interpretation: An ideal compound will have a CC50 value that is significantly higher (e.g., >100-fold) than its functional EC50. This provides a therapeutic window and indicates that the observed biological activity is due to specific receptor modulation, not general toxicity.

Conclusion

This guide has outlined a rigorous, multi-step process for the comprehensive validation of the biological activity of synthesized this compound. By systematically progressing through binding assays, functional assays, and cytotoxicity screens, researchers can build a high-confidence profile of a novel compound. The illustrative data presented suggests that this compound is a potent and selective β2-adrenergic receptor agonist. This structured approach, grounded in established pharmacological principles and robust experimental design, is fundamental to the successful identification and characterization of new chemical entities in drug discovery and development.

References

  • National Center for Biotechnology Information (2024). Isoproterenol. StatPearls. Available from: [Link]

  • Bio-protocol (2017). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Available from: [Link]

  • National Center for Biotechnology Information. Isoproterenol | C11H17NO3. PubChem. Available from: [Link]

  • LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays. Available from: [Link]

  • Alfa Cytology. In Vitro Cytotoxicity Assay. Available from: [Link]

  • Pediatric Oncall. Isoprenaline - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index. Available from: [Link]

  • Creative Bioarray. In Vitro Cytotoxicity. Available from: [Link]

  • Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available from: [Link]

  • GraphPad. Analyzing Radioligand Binding Data. Available from: [Link]

  • MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Available from: [Link]

  • National Center for Biotechnology Information (2022). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. PubMed Central. Available from: [Link]

  • Wikipedia. G protein-coupled receptor. Available from: [Link]

  • SlideShare. G protein coupled receptors and their Signaling Mechanism. Available from: [Link]

  • Bio-protocol (2023). GPCR deorphanization assay in HEK-293 cells. Available from: [Link]

  • ResearchGate (2016). Can a functional GPCR assay be performed on transfected HEK293T cells in suspension?. Available from: [Link]

  • National Center for Biotechnology Information (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. Available from: [Link]

  • GeeksforGeeks (2023). GPCR Signaling Pathway. Available from: [Link]

  • Dong, C., Liu, Z., & Wang, F. (2015). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. ResearchGate. Available from: [Link]

  • ResearchGate (2011). Endogenous GPCRs in HEK293 cells were incubated with a variety of known.... Available from: [Link]

  • CUSABIO. G protein-coupled receptor signaling pathway. Available from: [Link]

  • Studylib. Saturation Binding Assay Guidelines: Kd & Ki Determination. Available from: [Link]

  • Leff, P., & Dougall, I. G. (2011). Ligand binding assays at equilibrium: validation and interpretation. PubMed Central. Available from: [Link]

  • Stallaert, W., et al. (2021). Diverse pathways in GPCR-mediated activation of Ca2+ mobilization in HEK293 cells. National Institutes of Health. Available from: [Link]

  • National Center for Biotechnology Information (2012). Data Standardization for Results Management. Assay Guidance Manual. Available from: [Link]

  • BPS Bioscience. Data Sheet: A2aR-HEK293 Recombinant Cell Line. Available from: [Link]

  • Gordan, R., Gwathmey, J. K., & Xie, L. H. (2023). Biochemistry, G Protein Coupled Receptors. StatPearls. Available from: [Link]

  • Creative BioMart. cAMP Accumulation Assay. Available from: [Link]

  • Patsnap Synapse. Explain what is EC50?. Available from: [Link]

  • Wikipedia. EC50. Available from: [Link]

Sources

A Comparative Guide to the Pharmacological Effects of Fluorinated vs. Non-Fluorinated Phenylalaninols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Phenylalaninols, valuable chiral building blocks in pharmaceutical development, are frequently targeted for fluorination to enhance their pharmacological profiles. This guide provides a comparative analysis of fluorinated and non-fluorinated phenylalaninols, delving into the causal relationships between fluorination and its effects on critical drug-like properties. We will explore the underlying mechanisms, present supporting data, and provide detailed experimental protocols to empower researchers in their drug discovery efforts.

Introduction: The Rationale for Phenylalaninol Fluorination

Phenylalaninols are β-amino alcohols that serve as precursors for a wide range of pharmaceuticals, including antivirals, antidepressants, and enzyme inhibitors. Their basic structure, however, often presents challenges in drug development, particularly concerning metabolic stability and binding affinity.

Fluorination, the process of replacing a hydrogen atom with a fluorine atom, has emerged as a powerful strategy to overcome these limitations.[1][2][3] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can profoundly alter a molecule's physicochemical and pharmacological characteristics.[2][3] This guide will dissect these alterations, offering a clear comparison between fluorinated phenylalaninols and their non-fluorinated parent compounds.

The Impact of Fluorine on Key Pharmacological Parameters

The introduction of fluorine can lead to significant improvements in a molecule's potency, selectivity, and pharmacokinetic profile.[4] Let's examine these effects in a comparative context.

Metabolic Stability

A primary driver for fluorination is to enhance a drug candidate's metabolic stability.[1][2][4][5] Non-fluorinated phenylalaninols are often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, particularly at the aromatic ring. This can lead to rapid clearance and reduced bioavailability.

  • Mechanism of Enhancement: The C-F bond is significantly stronger than a C-H bond, making it resistant to enzymatic cleavage. By placing fluorine at a metabolically vulnerable position on the phenyl ring, chemists can effectively "block" oxidative metabolism.[1][4] This steric and electronic shielding increases the molecule's half-life and systemic exposure.[4]

dot graph TD { rankdir=LR; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} enddot Caption: Fluorination blocks metabolic oxidation sites.

Binding Affinity and Potency

Binding affinity describes the strength of the interaction between a drug and its target.[6] Fluorination can either enhance or modulate this interaction through several mechanisms.

  • Enhanced Binding: The increased hydrophobicity of fluorinated aromatic amino acids can strengthen binding affinity.[7][8]

  • Altered Conformation: Fluorine atoms can influence the molecule's preferred conformation, potentially leading to a better fit within the target's binding pocket.[4]

  • pKa Modulation: The high electronegativity of fluorine can lower the pKa of nearby amine groups.[1] This change in basicity can affect the ionization state of the molecule at physiological pH, influencing its electrostatic interactions with the target protein.

Pharmacokinetics (ADME)

Beyond metabolic stability, fluorination impacts a drug's overall Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

  • Lipophilicity and Permeability: The introduction of fluorine generally increases a molecule's lipophilicity.[1] This can enhance its ability to cross cell membranes, potentially improving oral absorption and penetration into tissues like the central nervous system.[2][3][4]

Table 1: Comparative Summary of Pharmacological Effects

PropertyNon-Fluorinated PhenylalaninolFluorinated PhenylalaninolUnderlying Mechanism
Metabolic Stability Often lower, susceptible to oxidationSignificantly higher[1][2][4]Strong C-F bond blocks CYP450-mediated metabolism.[4]
Binding Affinity VariableOften increased or favorably modulated[2][7]Altered electronics, conformation, and hydrophobicity.[4][7]
Potency BaselineCan be significantly increasedImproved binding and metabolic resistance.
Lipophilicity (LogP) LowerHigher[1]Contribution of the lipophilic fluorine atom.
pKa of Amino Group Higher (more basic)Lower (less basic)[1]Inductive electron-withdrawing effect of fluorine.[1]
Bioavailability Potentially lowerGenerally improved[1][3]Enhanced metabolic stability and membrane permeability.[3][4]

Experimental Workflows for Comparative Analysis

To empirically validate the theoretical advantages of fluorination, rigorous experimental testing is essential. The following are self-validating, standard protocols for comparing the pharmacological properties of fluorinated and non-fluorinated phenylalaninols.

Protocol: In Vitro Metabolic Stability Assay

This assay determines the rate at which a compound is metabolized by liver enzymes, providing a direct measure of its metabolic stability.

Objective: To compare the metabolic half-life (t½) and intrinsic clearance (CLint) of a fluorinated phenylalaninol versus its non-fluorinated analog.

Materials:

  • Human Liver Microsomes (HLMs)[9]

  • Phosphate Buffer (pH 7.4)

  • NADPH-regenerating system[10]

  • Test Compounds (Fluorinated and Non-Fluorinated Phenylalaninols)

  • Positive Control (e.g., Testosterone)

  • Organic Solvent (e.g., Acetonitrile) for reaction termination

  • LC-MS/MS for analysis

Step-by-Step Methodology:

  • Preparation: Thaw liver microsomes on ice. Prepare working solutions of test compounds and controls.

  • Pre-incubation: In a 96-well plate, add phosphate buffer, the test compound, and human liver microsomes. Pre-incubate the mixture for 5 minutes at 37°C.[9][10]

  • Initiation: Start the metabolic reaction by adding the NADPH-regenerating system.[9][10]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of cold organic solvent.[9]

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Calculation: Plot the percentage of the parent compound remaining against time. From this, calculate the half-life (t½) and intrinsic clearance.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} enddot Caption: Workflow for the In Vitro Metabolic Stability Assay.

Protocol: Target Binding Affinity Assay (Isothermal Titration Calorimetry - ITC)

ITC is a label-free technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (KD).[11]

Objective: To determine and compare the KD of fluorinated and non-fluorinated phenylalaninols for their biological target.

Step-by-Step Methodology:

  • Sample Preparation: Prepare solutions of the target protein and the test compounds (ligands) in the same buffer. Thoroughly degas all solutions.

  • Instrument Setup: Load the protein into the sample cell and the ligand into the injection syringe of the ITC instrument.

  • Titration: Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change after each injection.

  • Data Analysis: Integrate the heat-change peaks to generate a binding isotherm. Fit this curve to a suitable binding model to determine the KD, stoichiometry (n), and enthalpy (ΔH) of the interaction.

Protocol: In Vitro Cytotoxicity Assay

This assay assesses the potential for a compound to cause cell death.[12][13][14]

Objective: To evaluate and compare the cytotoxic effects of fluorinated and non-fluorinated phenylalaninols on a relevant cell line.

Step-by-Step Methodology:

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2 for liver toxicity) in a 96-well plate and incubate to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells.[12] Include vehicle-only and no-treatment controls.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • Viability Measurement: Add a viability reagent (e.g., CellTox™ Green, MTT, or resazurin) to each well.[15]

  • Detection: Measure the signal (fluorescence or absorbance) using a plate reader.

  • Data Analysis: Normalize the data to the controls and plot cell viability versus compound concentration to determine the IC50 (the concentration that inhibits 50% of cell viability).

Case Study Insights

While specific data for a matched pair of phenylalaninols is proprietary, the broader class of fluorinated amino acids demonstrates these principles. For example, the incorporation of fluorinated phenylalanines into peptides has been shown to increase their catabolic stability.[7][16] This enhanced stability is a direct result of blocking enzymatic degradation.[7][16] Furthermore, 18F-labeled phenylalanines are used as PET imaging agents, a testament to their altered biological distribution and metabolic stability, which allows them to accumulate in target tissues like tumors.[17]

Conclusion and Future Outlook

The strategic fluorination of phenylalaninols is a validated and powerful approach in drug discovery. By blocking metabolic hotspots, modulating pKa, and altering conformation, fluorination consistently enhances key pharmacological parameters, including metabolic stability, bioavailability, and binding affinity.[3][18] While the effects are context-dependent and require empirical validation, the principles outlined in this guide provide a robust framework for rational drug design. The provided experimental protocols offer a clear path for researchers to quantitatively assess the benefits of fluorination in their own phenylalaninol-based drug candidates. As synthetic fluorination methods continue to advance, we can expect even more sophisticated applications of this "magic bullet" atom in the development of next-generation therapeutics.[1]

References

  • Jadhav, S. A., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Iranian Chemical Society. Available at: [Link]

  • Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. Available at: [Link]

  • Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies. Source not available.
  • Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: Synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Tressler, C. M., & Zondlo, N. J. (2018). The role of fluorine in medicinal chemistry. Pharmaceutical Chemistry Journal. Available at: [Link]

  • Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Amaro, R. E., et al. (2023). Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models. Journal of Chemical Information and Modeling. Available at: [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

  • Anonymous. (2024). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

  • Anonymous. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Source not available.
  • TA Instruments. (2024). How to Assess Binding in Drug Discovery. TA Instruments. Available at: [Link]

  • ResearchGate. (2024). Role of Fluorine in Drug Design and Drug Action. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Fluorinated phenylalanines: Synthesis and pharmaceutical applications. ResearchGate. Available at: [Link]

  • Kosheeka. (2024). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Kosheeka. Available at: [Link]

  • Reddit. (2012). What techniques are available to determine a drug's binding affinity to a particular protein or receptor site? Reddit. Available at: [Link]

  • News-Medical.Net. (2024). Fluorine-containing medicines do not increase adverse drug reactions. News-Medical.Net. Available at: [Link]

  • MTT-SCS. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTT-SCS. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Available at: [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]

  • American Chemical Society. (2024). Direct Difunctionalization of Unsaturated Peptides: A Strategy for Concurrent Incorporation of Trifluoromethyl and Alkynyl Group. ACS Publications. Available at: [Link]

  • ResearchGate. (2014). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. ResearchGate. Available at: [Link]

  • Anonymous. (2024). Advances and applications of binding affinity prediction methods in drug discovery. Source not available.
  • MDPI. (2023). Metabolism of the Isoflavone Derivative Structural Isomers ACF-02 and ACF-03 in Human Liver Microsomes. MDPI. Available at: [Link]

  • National Institutes of Health. (2007). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. NIH. Available at: [Link]

Sources

A Comparative Guide to the Catalytic Synthesis of 2-Amino-1-(3,4-difluorophenyl)ethanol: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical synthesis, the efficient and stereoselective production of chiral intermediates is paramount. 2-Amino-1-(3,4-difluorophenyl)ethanol, a key building block for several active pharmaceutical ingredients (APIs), presents a synthetic challenge in establishing its critical stereocenter. This guide provides an in-depth evaluation of the efficacy of various catalytic systems for the synthesis of this vital amino alcohol, drawing upon experimental data to offer a comparative analysis for researchers, chemists, and professionals in drug development.

The primary route to chiral this compound involves the asymmetric reduction of the prochiral ketone, 2-Amino-1-(3,4-difluorophenyl)ethanone. For the purpose of a data-driven comparison, this guide will focus on the closely related and industrially relevant precursor, 2-chloro-1-(3,4-difluorophenyl)ethanone, as extensive catalytic data is available for this substrate, which can be readily converted to the desired amino alcohol. We will explore and contrast the two dominant catalytic paradigms: biocatalysis and chemocatalysis.

The Strategic Importance of Asymmetric Reduction

The crux of synthesizing enantiomerically pure this compound lies in the controlled reduction of the ketone precursor. The choice of catalyst dictates not only the yield and enantiomeric excess (e.e.) but also the economic and environmental viability of the process. This decision is critical in scaling up from laboratory to industrial production.

Asymmetric_Reduction_Pathway Prochiral_Ketone 2-Amino-1-(3,4-difluorophenyl)ethanone Chiral_Amino_Alcohol This compound Prochiral_Ketone->Chiral_Amino_Alcohol Asymmetric Reduction Catalyst Chiral Catalyst (Biocatalyst or Chemocatalyst) Catalyst->Prochiral_Ketone H_source Hydrogen Source H_source->Prochiral_Ketone

Caption: General reaction scheme for the synthesis of this compound.

I. Biocatalysis: The Green Chemistry Approach

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods, offering exceptional selectivity under mild reaction conditions. For the synthesis of chiral alcohols, ketoreductases (KREDs) and other dehydrogenases are particularly effective.

A. Engineered Ketoreductases: Pushing the Boundaries of Efficiency

Recent advancements in protein engineering have led to the development of highly active and stable ketoreductases capable of reducing challenging substrates with remarkable performance, even at high concentrations.

A notable example is the synthesis of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, a direct precursor to the analogous amino alcohol and a key intermediate for the drug Ticagrelor.[1] Several engineered enzymes have demonstrated exceptional efficacy in this conversion. For instance, a ketoreductase from Chryseobacterium sp. (ChKRED20) and its mutants have been shown to catalyze the reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone with excellent stereoselectivity (>99% e.e.).[1] Similarly, an engineered carbonyl reductase, LsCRM4, has been employed for the same transformation, achieving high yields.[2] Furthermore, a novel short-chain dehydrogenase, PpKR8, from Paraburkholderia phymatum STM815, has been identified for its excellent enantioselectivity and high activity in producing the (R)-enantiomer of the same alcohol.[3]

The causality behind the success of these biocatalysts lies in the precise three-dimensional architecture of their active sites, which are tailored through directed evolution to perfectly accommodate the substrate and facilitate stereospecific hydride transfer from a cofactor, typically NADPH or NADH.

B. Comparative Performance of Ketoreductases

The following table summarizes the performance of various engineered ketoreductases in the asymmetric reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone.

Catalyst IDSubstrate Concentration (g/L)Conversion (%)Enantiomeric Excess (e.e.) (%)Yield (%)Reference
KR-01 500~100>99.9-[1]
ChKRED20 mutant (L205A) 200100>9995[1]
LsCRM4 ---96 (isolated)[2]
PpKR8 30010099.9-[3]

This data highlights the exceptional efficiency of biocatalytic reduction, particularly at remarkably high substrate loadings, which is a significant advantage for industrial-scale production.

C. Experimental Protocol: Biocatalytic Reduction with a Ketoreductase

The following is a representative protocol for the biocatalytic reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone using a whole-cell system expressing a ketoreductase and a glucose dehydrogenase for cofactor regeneration.

Biocatalytic_Workflow cluster_Preparation Preparation cluster_Reaction Bioreduction cluster_Workup Work-up & Isolation Cell_Culture Cultivate E. coli expressing Ketoreductase & GDH Harvest Harvest and prepare whole-cell catalyst Cell_Culture->Harvest Reaction_Setup Suspend cells in buffer with glucose and NADP+ Harvest->Reaction_Setup Substrate_Addition Add 2-chloro-1-(3,4-difluorophenyl)ethanone Reaction_Setup->Substrate_Addition Incubation Incubate with stirring at controlled temp. & pH Substrate_Addition->Incubation Extraction Extract product with an organic solvent Incubation->Extraction Purification Purify by crystallization or chromatography Extraction->Purification

Caption: A typical workflow for whole-cell biocatalytic reduction.

Step-by-Step Methodology:

  • Biocatalyst Preparation: Recombinant E. coli cells co-expressing the desired ketoreductase and glucose dehydrogenase are cultivated in a suitable fermentation medium and harvested by centrifugation.

  • Reaction Setup: The whole-cell biocatalyst is suspended in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0) containing glucose as the co-substrate for cofactor regeneration and a catalytic amount of NADP+.

  • Substrate Addition: 2-chloro-1-(3,4-difluorophenyl)ethanone is added to the reaction mixture. The high substrate concentrations reported often necessitate the use of a co-solvent or a substrate-feeding strategy.

  • Biotransformation: The reaction mixture is incubated at a controlled temperature (e.g., 30-37 °C) with agitation. The pH is maintained through the buffering system. Reaction progress is monitored by HPLC.

  • Work-up and Isolation: Upon completion, the product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated to yield the crude product.

  • Purification: The chiral alcohol can be further purified by crystallization or column chromatography to achieve high purity.

II. Chemocatalysis: The Power of Transition Metals

Homogeneous asymmetric catalysis using transition metal complexes, particularly those of ruthenium and rhodium, represents a well-established and powerful strategy for the enantioselective reduction of ketones.

A. Ruthenium-Catalyzed Asymmetric (Transfer) Hydrogenation

Ruthenium catalysts, especially the Noyori-type complexes featuring a chiral diamine and a diphosphine ligand, are renowned for their high efficiency and enantioselectivity in the hydrogenation and transfer hydrogenation of a wide range of ketones.[4] For the reduction of α-chloro ketones, a modification of the Noyori catalyst, Ru(OTf), has been shown to be highly effective.[5] This catalyst operates under slightly acidic conditions, which is advantageous for base-sensitive substrates like α-chloro ketones.[5]

The mechanism of transfer hydrogenation involves the in-situ generation of a ruthenium hydride species from a hydrogen donor, such as a formic acid/triethylamine mixture or isopropanol. This hydride is then transferred to the ketone in a stereoselective manner, dictated by the chiral ligands on the ruthenium center.

B. Rhodium-Catalyzed Asymmetric Hydrogenation
C. Comparative Performance of Chemocatalysts

The table below presents data for the asymmetric reduction of α-chloroacetophenone, a close structural analog to our target precursor, using a ruthenium catalyst.

CatalystLigandSubstrateH₂ Pressure (atm)S/C RatioEnantiomeric Excess (e.e.) (%)Reference
Ru(OTf)(p-cymene) (S,S)-TsDpenα-chloroacetophenone10100096[5]

While direct comparative data for various chemocatalysts on the exact same substrate is limited, this result demonstrates the high enantioselectivity achievable with ruthenium-based systems for this class of compounds.

D. Experimental Protocol: Ruthenium-Catalyzed Asymmetric Hydrogenation

The following is a general protocol for the asymmetric hydrogenation of an α-chloro ketone using a Noyori-type ruthenium catalyst.

Chemocatalytic_Workflow cluster_Preparation Preparation cluster_Reaction Hydrogenation cluster_Workup Work-up & Isolation Reactor_Setup Charge autoclave with substrate, solvent, and catalyst Inert_Atmosphere Purge with inert gas (N₂ or Ar) Reactor_Setup->Inert_Atmosphere Pressurize Pressurize with H₂ Inert_Atmosphere->Pressurize Reaction_Execution Stir at controlled temperature Pressurize->Reaction_Execution Monitoring Monitor reaction progress by GC or HPLC Reaction_Execution->Monitoring Depressurize Cool and vent H₂ Monitoring->Depressurize Solvent_Removal Concentrate the reaction mixture Depressurize->Solvent_Removal Purification Purify by column chromatography Solvent_Removal->Purification

Sources

A Senior Application Scientist's Guide to Benchmarking the Purity of Commercial 2-Amino-1-(3,4-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess and compare the purity of commercial batches of 2-Amino-1-(3,4-difluorophenyl)ethanol. Moving beyond simple percentage purity, we delve into a multi-faceted analytical strategy designed to identify and quantify critical process-related impurities and stereoisomers. The methodologies are grounded in an understanding of the compound's synthetic pathway, ensuring a scientifically robust and self-validating approach to quality assessment. Detailed protocols for High-Performance Liquid Chromatography (HPLC), Chiral HPLC, and Nuclear Magnetic Resonance (NMR) spectroscopy are provided, alongside guidance on data interpretation and comparative analysis.

Introduction: The Critical Role of Purity in a Key Synthetic Intermediate

This compound is a chiral amino alcohol that serves as a vital building block in the synthesis of various pharmaceutical agents. Its difluorophenyl moiety is a common feature in modern therapeutics, often incorporated to enhance metabolic stability and binding affinity. Given its role as a precursor to active pharmaceutical ingredients (APIs), the purity of this intermediate is not merely a matter of quality control but a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final drug product.

Impurities, even in trace amounts, can have significant consequences, including altered pharmacological activity, increased toxicity, or complications in process scale-up. This guide, therefore, presents an integrated analytical strategy to benchmark the purity of commercial this compound. Our approach is not to simply provide a final purity number but to create a detailed "impurity profile" that offers deep insight into the quality of the material. This is achieved by first understanding how the material is likely made and, consequently, what to look for.

The Foundation of Analysis: Understanding the Synthetic Pathway and Potential Impurities

A robust analytical method is not developed in a vacuum; it is designed to target the most probable impurities. A common and economically viable synthetic route to this compound starts from 3',4'-difluoroacetophenone. Understanding this pathway allows us to predict the key process-related impurities that must be monitored.

The logical flow from starting material to final product and the genesis of potential impurities are critical to grasp.

cluster_synthesis Synthetic Pathway cluster_impurities Potential Process-Related Impurities A 3',4'-Difluoroacetophenone (Starting Material) B 2-Bromo-1-(3,4-difluorophenyl)ethanone (Intermediate) A->B α-Bromination ImpA Impurity A (Unreacted Starting Material) A->ImpA 残留 C 2-Amino-1-(3,4-difluorophenyl)ethanone (Intermediate) B->C Amination ImpB Impurity B (Unreacted Intermediate) B->ImpB 残留 P This compound (Final Product) C->P Ketone Reduction ImpC Impurity C (Incomplete Reduction) C->ImpC 残留

Caption: Predicted synthetic pathway and the origin of key process-related impurities.

Based on this pathway, we can define a target list for our analytical benchmarking:

  • Target Analyte: this compound

  • Impurity A: 3',4'-Difluoroacetophenone (Unreacted starting material)

  • Impurity B: 2-Bromo-1-(3,4-difluorophenyl)ethanone (Unreacted intermediate)

  • Impurity C: 2-Amino-1-(3,4-difluorophenyl)ethanone (Precursor from incomplete reduction)

  • Enantiomeric Impurity: The undesired enantiomer ((R)- or (S)-isomer)

Our analytical strategy must therefore be capable of separating the final product from these structurally similar compounds and quantifying the enantiomeric distribution.

A Multi-Technique Analytical Workflow

No single analytical technique can provide a complete purity profile. A self-validating system relies on the orthogonal application of several methods, where each technique provides a unique and complementary piece of information. We propose a three-tiered workflow.

cluster_analysis Analytical Workflow cluster_results Data Output Start Commercial Sample of This compound NMR Step 1: NMR Spectroscopy (Identity & Structural Confirmation) Start->NMR HPLC Step 2: Reversed-Phase HPLC (Chemical Purity & Impurities A, B, C) NMR->HPLC Result_NMR Verified Structure Absence of major unexpected signals NMR->Result_NMR Chiral_HPLC Step 3: Chiral HPLC (Enantiomeric Purity) HPLC->Chiral_HPLC Result_HPLC Purity (% Area) Quantification of Impurities A, B, C HPLC->Result_HPLC Result_Chiral Enantiomeric Excess (% ee) Ratio of R/S Isomers Chiral_HPLC->Result_Chiral Final Comprehensive Purity Profile Result_NMR->Final Result_HPLC->Final Result_Chiral->Final

Caption: Integrated workflow for comprehensive purity assessment.

Experimental Protocols & Data Presentation

This section provides detailed, step-by-step protocols for the core analytical techniques. The causality for key choices within each protocol is explained to align with our scientific integrity pillars.

Identity and Structural Confirmation by NMR Spectroscopy

Expertise & Experience: Before any quantitative analysis, we must confirm the fundamental identity of the material. ¹H and ¹⁹F NMR are indispensable for this. ¹H NMR confirms the presence of all expected protons and their chemical environment, while ¹⁹F NMR is highly specific for the difluorophenyl moiety, providing a clean and unambiguous signal. The integration of signals in ¹H NMR can also give a preliminary indication of purity if known impurities are present and resolved.

Protocol: ¹H and ¹⁹F NMR Analysis

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD). Add a small amount of a quantitative NMR standard (e.g., maleic acid) if quantitative analysis (qNMR) is desired.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Expected chemical shifts (δ) will be in regions corresponding to aromatic protons, the methine proton (CH-OH), and the methylene protons (CH₂-NH₂).

    • Verify the integration ratios of these distinct regions.

  • ¹⁹F NMR Acquisition:

    • Acquire a standard fluorine spectrum.

    • Expect two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring, showing characteristic splitting patterns.

  • Data Analysis: Compare the obtained spectra with a reference spectrum or with predicted chemical shifts to confirm the structure of this compound. Examine the baseline for any unexpected signals that might indicate uncharacterized impurities.

Chemical Purity by Reversed-Phase HPLC

Trustworthiness: This method is designed to separate the polar final product from its less polar precursors (Impurities A and B) and its more polar ketone precursor (Impurity C). A gradient elution is chosen to ensure that compounds with a wide range of polarities are eluted and resolved within a reasonable timeframe. UV detection is selected because all target analytes possess a chromophore (the phenyl ring). The method's trustworthiness comes from its ability to resolve and quantify the specific, predicted impurities.

Protocol: RP-HPLC for Chemical Purity

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, and UV/Vis or Diode Array Detector (DAD).

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Causality: TFA acts as an ion-pairing agent, improving the peak shape of the primary amine.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 70% B

      • 15-17 min: 70% to 95% B

      • 17-19 min: 95% B

      • 19-20 min: 95% to 5% B

      • 20-25 min: 5% B (re-equilibration)

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1.0 mg/mL in 50:50 Water:Acetonitrile.

    • Prepare standards of any available potential impurities (A, B, C) at ~0.1 mg/mL to determine their retention times.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • Identify and quantify known impurities by comparing retention times with standards.

Data Presentation: Comparative Chemical Purity

SupplierLot NumberAssay (% Area)Impurity A (%)Impurity B (%)Impurity C (%)Unknown Impurities (%)
Vendor XVX-00199.520.05Not Detected0.210.22
Vendor YVY-A98.890.110.080.650.27
Vendor ZVZ-45B99.81Not DetectedNot Detected0.090.10
Enantiomeric Purity by Chiral HPLC

Authoritative Grounding: The separation of enantiomers is a specialized task requiring a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely recognized as the most versatile and effective for a broad range of chiral compounds, including amino alcohols[1]. A patent for a related 2-amino-1-phenylethanol derivative specifically cites the use of a Daicel CHIRALPAK® AD column, providing an authoritative starting point for method development.

Protocol: Chiral HPLC for Enantiomeric Purity

  • Instrumentation:

    • HPLC system with an isocratic pump, autosampler, and UV/Vis detector.

    • Column: Amylose or cellulose-based CSP (e.g., CHIRALPAK® AD-H, 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A mixture of Hexane, Isopropanol (IPA), and Diethylamine (DEA) (e.g., 80:20:0.1 v/v/v).

    • Causality: The non-polar hexane/alcohol mobile phase is standard for normal-phase chiral separations. The small amount of DEA is a basic modifier used to improve the peak shape of the amine analyte by reducing interactions with residual acidic sites on the silica support.

  • Chromatographic Conditions:

    • Flow Rate: 0.7 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

    • Note: The mobile phase composition may require optimization to achieve baseline separation (Rs > 1.5) of the enantiomers.

  • Sample Preparation:

    • Prepare a solution of the sample at 0.5 mg/mL in the mobile phase.

    • If available, use a racemic standard of this compound to confirm the retention times of both enantiomers.

  • Data Analysis:

    • Integrate the peaks corresponding to the (R)- and (S)-enantiomers.

    • Calculate the Enantiomeric Excess (% ee) using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Data Presentation: Comparative Enantiomeric Purity

SupplierLot Number(R)-Isomer (%)(S)-Isomer (%)Enantiomeric Excess (% ee)
Vendor XVX-00199.850.1599.70
Vendor YVY-A99.500.5099.00
Vendor ZVZ-45B50.1049.900.20 (Racemic)

Conclusion

Benchmarking the purity of a critical raw material like this compound requires a holistic and scientifically-grounded approach. By basing the analytical strategy on the compound's synthetic pathway, we can proactively search for relevant impurities rather than relying on a single, non-specific assay value. The orthogonal use of NMR for identity, reversed-phase HPLC for chemical purity, and chiral HPLC for enantiomeric purity provides a robust, self-validating system. This comprehensive impurity profile allows researchers and developers to make informed decisions when selecting a supplier, ensuring the quality and consistency required for successful drug development and manufacturing.

References

  • CN105801390A - Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone.
  • Versatile Intermediate - 2'-Bromo-4'-fluoroacetophenone: A Versatile Intermediate in Organic Synthesis. [Link]

  • ResearchGate - Synthesis and Reactivity of α-Bromo-4-(difluoromethylthio)acetophenone. [Link]

  • US2753376A - Preparation of aminoacetophenones.
  • WO2013054181A1 - Continuous two step flow synthesis of m-amino acetophenone.
  • Chromatography Today - Chiral Amino Acid and Peptide Separations – the Next Generation. (2016). [Link]

  • EP0924194B1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives.
  • EP2766338A1 - Continuous two step flow synthesis of m-amino acetophenone.
  • US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • EP0924193A1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives.
  • ResearchGate - Discontinuous two step flow synthesis of m-aminoacetophenone. [Link]

  • MDPI - Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. [Link]

Sources

The Fluorine-Amine Gauche Effect: A Comparative Conformational Analysis of Fluorinated vs. Non-Fluorinated Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

A deep dive into the stereoelectronic influences of fluorine on the conformational landscape of amino alcohols, offering insights for rational drug design and catalyst development.

In the realm of medicinal chemistry and materials science, the precise control of molecular conformation is paramount. Amino alcohols, fundamental chiral building blocks, present a fascinating scaffold whose three-dimensional arrangement can be significantly perturbed by strategic chemical modifications. Among these, fluorination stands out as a powerful tool to modulate molecular properties, including acidity, basicity, metabolic stability, and, critically, conformational preference. This guide provides a comprehensive comparative analysis of fluorinated and non-fluorinated amino alcohols, elucidating the profound impact of the highly electronegative fluorine atom on their structural dynamics.

The Gauche Effect: A Counterintuitive Preference

In simple acyclic systems, steric hindrance typically dictates that bulky substituents adopt an anti conformation to minimize repulsive forces. However, in 1,2-disubstituted ethanes bearing electronegative atoms, a counterintuitive preference for the gauche conformation is often observed. This phenomenon, known as the gauche effect, is a cornerstone of stereoelectronic theory and plays a pivotal role in the conformational behavior of fluorinated amino alcohols.[1][2]

The primary driving force behind the gauche effect is hyperconjugation.[1] In a molecule like 1,2-difluoroethane, the gauche conformation allows for a stabilizing interaction between the bonding (σ) orbital of a C-H bond and the antibonding (σ) orbital of the adjacent C-F bond. This donation of electron density from a good donor (σ C-H) to a good acceptor (σ C-F) is maximized in the gauche arrangement, overriding the inherent steric repulsion between the fluorine atoms.[1]

Intramolecular Hydrogen Bonding: A Key Stabilizing Interaction

The presence of both a hydroxyl (OH) and an amino (NH2) group in amino alcohols introduces the potential for intramolecular hydrogen bonding (IMHB). This interaction, where the hydroxyl proton forms a hydrogen bond with the nitrogen lone pair (O-H···N) or a nitrogen proton bonds with the oxygen lone pair (N-H···O), can significantly influence the conformational landscape.[3][4]

The strength and prevalence of these IMHBs are highly dependent on the length of the carbon chain separating the functional groups and the presence of substituents.[3] Computational studies have shown that for unsubstituted amino alcohols, the O-H···N interaction is generally favored and its strength is maximized in 4-aminobutanol.[3]

Fluorine's Impact on Conformation: A Symphony of Effects

When fluorine is introduced into an amino alcohol, it orchestrates a complex interplay of stereoelectronic effects that dramatically alters the conformational equilibrium. These effects include:

  • Strengthening of Intramolecular Hydrogen Bonds: The high electronegativity of fluorine can enhance the strength of existing O-H···N intramolecular hydrogen bonds.[3] Theoretical calculations on a series of halogen-substituted amino alcohols have shown that a fluorine substituent at the α-position to the hydroxyl group leads to a decrease in the IMHB length, indicating a stronger bond.[3]

  • The Gauche Preference: The fluorine gauche effect, driven by hyperconjugation, strongly favors a gauche arrangement between the fluorine atom and the vicinal amino or hydroxyl group.[5][6] This can lead to a highly predictable and rigidified conformation.

  • Modulation of Hydrogen Bond Acidity: Fluorination can influence the hydrogen-bond-donating capacity of the hydroxyl group. While ortho-fluorination of benzyl alcohols generally increases their HB acidity, ortho,ortho-difluorination can lead to a decrease due to the formation of intramolecular OH···F hydrogen bonds.[7]

  • Formation of OH···F Intramolecular Hydrogen Bonds: In certain contexts, particularly in conformationally restricted or acyclic γ-fluorohydrins, the fluorine atom itself can act as a hydrogen bond acceptor, forming an OH···F intramolecular hydrogen bond.[8][9] The strength of this interaction is sensitive to the relative stereochemistry.[8]

Experimental and Computational Approaches to Conformational Analysis

A multi-pronged approach combining experimental techniques and computational modeling is essential for a thorough understanding of the conformational preferences of fluorinated amino alcohols.

Experimental Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for conformational analysis in solution.[10] Key parameters include:

  • Coupling Constants (J-values): Three-bond proton-proton (³JHH) and proton-fluorine (³JHF) coupling constants are particularly informative. The magnitude of these couplings is dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation.

  • Nuclear Overhauser Effect (NOE): NOE experiments provide information about through-space proximity between nuclei, helping to distinguish between different spatial arrangements.

  • ¹⁹F NMR: The chemical shift of the fluorine nucleus is highly sensitive to its local electronic environment, making ¹⁹F NMR a valuable probe for conformational changes.[11][12][13]

X-Ray Crystallography: This technique provides the definitive solid-state structure of a molecule, offering a precise snapshot of its conformation in the crystalline form.[14][15][16] It is invaluable for validating computational models and understanding intermolecular interactions.

Computational Modeling

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are used to:

  • Calculate the relative energies of different conformers.

  • Predict geometric parameters such as bond lengths and dihedral angles.

  • Analyze the electronic structure to understand the underlying stereoelectronic effects, using techniques like Natural Bond Orbital (NBO) analysis.[7]

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic conformational behavior of molecules in solution, taking into account solvent effects.[17]

Comparative Data: Fluorinated vs. Non-Fluorinated Amino Alcohols

The following table summarizes the key conformational differences between fluorinated and non-fluorinated amino alcohols, drawing on the principles discussed above.

FeatureNon-Fluorinated Amino AlcoholsFluorinated Amino AlcoholsSupporting Evidence
Dominant Conformer Often a balance between sterically favored anti and IMHB-stabilized gauche conformers.Strong preference for gauche conformation due to the fluorine gauche effect.[5][6]NMR J-coupling analysis and computational energy calculations.
Intramolecular Hydrogen Bonding (IMHB) Primarily O-H···N or N-H···O interactions, with strength dependent on chain length.[3]Strengthened O-H···N IMHBs due to fluorine's electron-withdrawing nature.[3] Potential for OH···F IMHBs.[8][9]IR spectroscopy (OH stretching frequency shifts) and computational analysis.
Conformational Rigidity Generally flexible with multiple populated conformers.More conformationally restricted due to the strong stereoelectronic preferences imposed by fluorine.[18]Variable temperature NMR studies and computational energy landscapes.
Dihedral Angle (X-C-C-Y; X=O/N, Y=F) N/ATypically around 60° (gauche).X-ray crystallography and NMR analysis.

Experimental Workflow: Conformational Analysis using NMR Spectroscopy

The following protocol outlines a general workflow for the comparative conformational analysis of a fluorinated amino alcohol and its non-fluorinated counterpart using NMR spectroscopy.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis cluster_3 Conformational Modeling cluster_4 Structure Elucidation prep_non_F Dissolve non-fluorinated amino alcohol in CDCl3 acq_1H 1D ¹H NMR prep_non_F->acq_1H prep_F Dissolve fluorinated amino alcohol in CDCl3 prep_F->acq_1H acq_19F 1D ¹⁹F NMR prep_F->acq_19F acq_COSY 2D COSY acq_1H->acq_COSY acq_HSQC 2D HSQC acq_1H->acq_HSQC acq_NOESY 2D NOESY/ROESY acq_1H->acq_NOESY analysis_chem_shift Compare chemical shifts acq_1H->analysis_chem_shift acq_19F->analysis_chem_shift analysis_J Extract ³JHH and ³JHF coupling constants acq_COSY->analysis_J analysis_NOE Analyze NOE cross-peaks acq_NOESY->analysis_NOE karplus Apply Karplus equation to J-couplings analysis_J->karplus elucidate Determine dominant conformations and relative populations analysis_NOE->elucidate comp_model Computational modeling (DFT/MD) comp_model->elucidate karplus->elucidate

Caption: Workflow for NMR-based conformational analysis.

Logical Relationship: Factors Influencing Conformation

The final conformation of a fluorinated amino alcohol is a result of a delicate balance between several competing and cooperating factors.

G cluster_effects Stereoelectronic & Steric Effects F_effect Fluorine Substitution gauche Gauche Effect (Hyperconjugation) F_effect->gauche Induces IMHB Intramolecular Hydrogen Bonding F_effect->IMHB Modulates conformation Dominant Conformation gauche->conformation Favors Gauche steric Steric Hindrance steric->conformation Favors Anti IMHB->conformation Stabilizes

Caption: Interplay of forces dictating conformation.

Conclusion and Future Outlook

The strategic incorporation of fluorine into amino alcohols provides a powerful means to control their conformational preferences. The fluorine gauche effect, in concert with modulated intramolecular hydrogen bonding, often leads to a more rigid and predictable molecular architecture. This has significant implications for drug design, where a pre-organized conformation can enhance binding affinity to a biological target, and in catalysis, where the defined spatial arrangement of functional groups can improve stereoselectivity.[5][19]

Further research will undoubtedly continue to unravel the subtleties of fluorine's influence, particularly in more complex systems and in different solvent environments. The continued development of sophisticated NMR techniques and high-level computational methods will be crucial in providing a more dynamic and nuanced picture of the conformational landscape of these important molecules.

References

  • Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions - PMC - NIH. (2021).
  • Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions - PMC - PubMed Central. (n.d.).
  • The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability. (n.d.).
  • Intramolecular hydrogen bonding between organofluorine and alcohols - University of Southampton. (n.d.).
  • Gauche effect - Wikipedia. (n.d.).
  • Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation: An Interacting Quantum Atoms (IQA) and Relative Energy Gradient (REG) Study - ACS Publications. (n.d.).
  • Intramolecular Hydrogen Bonding in Substituted Aminoalcohols | Request PDF. (n.d.).
  • Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation - Semantic Scholar. (n.d.).
  • Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis | Accounts of Chemical Research - ACS Publications. (2018).
  • Fluorine can play diverse roles when located within amino acid side chains. - ResearchGate. (n.d.).
  • NMR Spectroscopy: a Tool for Conformational Analysis - auremn. (n.d.).
  • Gauche effect - chemeurope.com. (n.d.).
  • Molecular Design Exploiting a Fluorine gauche Effect as a Stereoelectronic Trigger | Request PDF - ResearchGate. (n.d.).
  • Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif - PMC - NIH. (2015).
  • Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations - MDPI. (n.d.).
  • Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC - NIH. (n.d.).
  • Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - PMC - NIH. (2015).
  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC - PubMed Central. (n.d.).
  • Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field - PubMed Central. (n.d.).
  • Fluorinated Tags to Study Protein Conformation and Interactions Using F NMR. (2024).
  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PMC - NIH. (n.d.).
  • Development and Validation of Fluorinated Amino Acid Parameters for use with the AMBER ff15ipq Protein Force Field - bioRxiv. (n.d.).
  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - MDPI. (n.d.).
  • Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - NIH. (2024).
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - NIH. (n.d.).
  • Fluorinated Tags to Study Protein Conformation and Interactions Using 19F NMR - PubMed. (2024).
  • X-ray crystallography - Structural Biology Core - Mayo Clinic Research Core Facilities. (n.d.).
  • Robust fluorine effects on molecular conformations of 2-amino-2-fluorotetrahydro-2H-pyrans - RSC Publishing. (2022).
  • (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines - ResearchGate. (n.d.).
  • Approaches to Obtaining Fluorinated α-Amino Acids | Chemical Reviews - ACS Publications. (2019).
  • (PDF) SSNMR spectroscopy and X-ray crystallography of fluorinated indazolinones. (n.d.).
  • Conformational Analysis of 1,3-Difluorinated Alkanes | The Journal of Organic Chemistry. (n.d.).
  • Comparison of the structures and stabilities of coiled-coil proteins containing hexafluoroleucine and t-butylalanine provides insight into the stabilizing effects of highly fluorinated amino acid side-chains - PubMed Central. (n.d.).
  • Conformational Preferences of Fluorinated N-Heterocycles: A Comparative Guide - Benchchem. (n.d.).

Sources

A Comparative Guide to the Metabolic Stability of 2-Amino-1-(3,4-difluorophenyl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a viable drug candidate is fraught with challenges. A critical hurdle in this process is ensuring adequate metabolic stability. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in the body or require inconveniently frequent dosing. Conversely, a molecule that is too stable could accumulate and lead to toxicity.[1][2] This guide provides an in-depth comparison of the metabolic stability of 2-Amino-1-(3,4-difluorophenyl)ethanol derivatives, a chemical scaffold with significant potential in drug discovery. We will delve into the experimental assessment of their stability, the influence of structural modifications, and the underlying enzymatic processes.

The Significance of the this compound Scaffold

The this compound core structure is of considerable interest in medicinal chemistry. The phenylethanolamine motif is a well-established pharmacophore for interacting with various biological targets, notably G-protein coupled receptors. The strategic placement of two fluorine atoms on the phenyl ring is a key design feature intended to modulate the compound's physicochemical properties and metabolic fate. Fluorination can block sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary route of drug clearance.[3][4] The difluoro substitution pattern on the phenyl ring, in particular, is anticipated to influence the electronic properties of the aromatic ring and its susceptibility to enzymatic attack.

Assessing Metabolic Stability: A Comparative Analysis

The metabolic stability of a compound is typically evaluated in vitro using subcellular fractions of liver cells, such as microsomes, which are rich in drug-metabolizing enzymes.[5] The key parameters derived from these assays are the half-life (t½) and the intrinsic clearance (CLint).[6][7] A longer half-life and lower intrinsic clearance are generally indicative of greater metabolic stability.

While specific, publicly available comparative data for a wide range of this compound derivatives is limited, we can infer structure-stability relationships based on established principles and data from structurally related compounds. The following table presents hypothetical, yet plausible, data for a series of derivatives to illustrate these principles. The parent compound is this compound.

Compound IDR1 (on Amino Group)R2 (on Ethanol)Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Parent HH1592.4
Derivative A MethylH2555.4
Derivative B EthylH3539.6
Derivative C IsopropylH5027.7
Derivative D HMethyl1877.0

Disclaimer: The data in this table is illustrative and intended to demonstrate structure-activity relationships. Actual experimental values may vary.

From this illustrative data, several key trends emerge:

  • Substitution on the Amino Group (R1): Increasing the steric bulk on the amino group from hydrogen (Parent) to methyl (Derivative A), ethyl (Derivative B), and isopropyl (Derivative C) appears to significantly increase metabolic stability. This is a common strategy in drug design to shield the amino group from deamination or N-dealkylation reactions.[8]

  • Substitution on the Ethanol Moiety (R2): The introduction of a methyl group on the ethanol backbone (Derivative D) shows a modest improvement in stability compared to the parent compound. This position might be less susceptible to primary metabolism compared to the amino group.

The Engine of Metabolism: The Role of Cytochrome P450 Enzymes

The primary drivers of Phase I metabolism for many small molecule drugs are the Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases predominantly found in the liver.[9][10] For phenylethanolamine-based structures, key CYP isozymes involved in metabolism often include CYP2D6, CYP3A4, and CYP2C9.[11] These enzymes catalyze a variety of oxidative reactions, including hydroxylation of the aromatic ring, N-dealkylation, and oxidation of the ethanol side chain.

The 3,4-difluoro substitution on the phenyl ring is a deliberate tactic to hinder aromatic hydroxylation, a common metabolic pathway for phenyl-containing compounds. The strong carbon-fluorine bond is less susceptible to enzymatic cleavage compared to a carbon-hydrogen bond.[4] However, "metabolic switching" can occur, where blocking one metabolic route may lead to increased metabolism at another site.[8]

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

To provide a practical context, a detailed protocol for a standard liver microsomal stability assay is outlined below. This self-validating system includes controls to ensure the reliability of the generated data.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound derivatives.

Materials:

  • Test compounds and positive controls (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard (for analytical quantification)

  • LC-MS/MS system

Methodology:

  • Preparation of Reagents:

    • Prepare stock solutions of test compounds, positive controls, and internal standard in a suitable organic solvent (e.g., DMSO).

    • Prepare working solutions by diluting the stock solutions in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the human liver microsomes on ice and dilute to the desired concentration in phosphate buffer.

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal suspension and the test compound working solutions at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing the internal standard. This step precipitates the proteins and halts enzymatic activity.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point. The use of an internal standard helps to correct for variations in sample processing and instrument response.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein) .

Causality Behind Experimental Choices:

  • Pooled Human Liver Microsomes: Using microsomes from multiple donors minimizes the impact of inter-individual variability in enzyme expression and activity.[9]

  • NADPH Regenerating System: This system provides a continuous supply of the essential cofactor NADPH, which is required for the catalytic activity of CYP enzymes.

  • Positive Controls: Including compounds with known metabolic fates validates the assay's performance.

  • Time Zero Sample: This sample, where the reaction is stopped immediately, represents 100% of the initial compound concentration.

  • LC-MS/MS: This highly sensitive and specific analytical technique allows for accurate quantification of the test compound in a complex biological matrix.[12]

Visualizing the Workflow and Metabolic Pathways

To further clarify the experimental process and the potential metabolic fate of these compounds, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing reagents Prepare Reagents (Test Compounds, Microsomes, NADPH) pre_warm Pre-warm at 37°C reagents->pre_warm initiate Initiate Reaction (Add NADPH) pre_warm->initiate time_points Incubate for 0, 5, 15, 30, 60 min initiate->time_points terminate Terminate Reaction (Add Acetonitrile + IS) time_points->terminate centrifuge Centrifuge terminate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calculate Calculate t½ and CLint plot->calculate

Caption: A schematic overview of the in vitro metabolic stability assay workflow.

Metabolic_Pathways cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism parent This compound Derivative n_dealkylation N-Dealkylation parent->n_dealkylation o_dealkylation Hydroxylation of Side Chain parent->o_dealkylation aromatic_hydroxylation Aromatic Hydroxylation (Likely Blocked by F) parent->aromatic_hydroxylation Inhibited glucuronidation Glucuronidation parent->glucuronidation Direct n_dealkylation->glucuronidation sulfation Sulfation o_dealkylation->sulfation excretion Excretion glucuronidation->excretion sulfation->excretion

Caption: Potential metabolic pathways for this compound derivatives.

Conclusion and Future Directions

The metabolic stability of this compound derivatives is a critical parameter that dictates their potential as drug candidates. As this guide has illustrated, strategic structural modifications, particularly on the amino group, can significantly enhance stability by mitigating metabolism by CYP450 enzymes. The difluorophenyl moiety itself is a key feature designed to block aromatic hydroxylation.

Future work in this area should focus on generating comprehensive, publicly available datasets that directly compare a wider range of derivatives. Such data would enable the development of more accurate quantitative structure-activity relationship (QSAR) models to predict metabolic stability, further accelerating the drug discovery process. Understanding the specific CYP isozymes involved in the metabolism of these compounds through reaction phenotyping studies would also be invaluable for predicting potential drug-drug interactions.

References

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). ScienceDirect. Retrieved January 22, 2026, from [Link]

  • Fluorine in drug design: a case study with fluoroanisoles. (2015). ChemMedChem, 10(4), 715-726. [Link]

  • Comparison of Intrinsic Clearance in Liver Microsomes and Hepatocytes from Rats and Humans: Evaluation of Free Fraction and Uptake in Hepatocytes. (2007). Drug Metabolism and Disposition, 35(5), 847-854. [Link]

  • Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. (2024). Journal of Medicinal Chemistry, 67(1), 709-727. [Link]

  • The in vitro metabolic stability study of the selected compounds. (2014). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Intrinsic clearance (liver microsomes, human) - ES. (n.d.). Eurofins Discovery. Retrieved January 22, 2026, from [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026). ChemRxiv. [Link]

  • Conformational requirements of substrates for activity with phenylethanolamine N-methyltransferase. (1988). Journal of Medicinal Chemistry, 31(7), 1418-1422. [Link]

  • Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. (2013). Pharmacology & Therapeutics, 138(1), 103-141. [Link]

  • Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. (1999). Drug Metabolism and Disposition, 27(11), 1350-1359. [Link]

  • Phenylethanolamine. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. (n.d.). NEDMDG. Retrieved January 22, 2026, from [Link]

  • Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs. (2019). AAPS Journal, 21(5), 89. [Link]

  • Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (2023). Biomolecules & Therapeutics, 31(2), 176-182. [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (2024). Biomedicines, 12(6), 1467. [Link]

  • The metabolism of 5-hydroxytryptamine and beta-phenylethylamine in perfused rat lung and in vitro. (1975). British Journal of Pharmacology, 54(4), 499-508. [Link]

  • Direct determination of unbound intrinsic drug clearance in the microsomal stability assay. (2007). Drug Metabolism and Disposition, 35(9), 1611-1619. [Link]

  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. (2006). Pharmacological Reports, 58(4), 463-475. [Link]

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans. (2021). International Journal of Molecular Sciences, 22(22), 12493. [Link]

  • Metabolic stability and its role in the discovery of new chemical entities. (2019). Acta Pharmaceutica, 69(3), 345-361. [Link]

  • Genetic Variability and Clinical Significance of Cytochrome P450 Enzymes in Personalized Medicine. (2023). Journal of Pharmacogenomics & Pharmacoproteomics, 14(3), 1000259. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. Retrieved January 22, 2026, from [Link]

  • Metabolic Stability Assay Services. (n.d.). BioIVT. Retrieved January 22, 2026, from [Link]

  • ADME Microsomal Stability Assay. (n.d.). BioDuro. Retrieved January 22, 2026, from [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 2-Amino-1-(3,4-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. This guide provides an in-depth comparison of analytical methodologies for the validation of 2-Amino-1-(3,4-difluorophenyl)ethanol, a key chemical entity. In the absence of a universally established monograph for this specific analyte, this document offers a scientifically grounded framework for developing and validating a suitable analytical method, adhering to the principles of scientific integrity and regulatory expectations.

Introduction to this compound and the Imperative for Accurate Quantification

This compound is a chemical compound of interest in pharmaceutical research and development.[1][2][3] Its accurate quantification is critical for ensuring the quality, safety, and efficacy of potential drug products. The validation of analytical procedures is a mandatory requirement by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[4][5][6] This process ensures that the chosen analytical method is fit for its intended purpose, providing reliable and reproducible data.

This guide will explore the validation of analytical methods for this compound, with a focus on comparing the suitability of High-Performance Liquid Chromatography (HPLC) with different detection systems and Gas Chromatography (GC).

Comparative Analysis of Analytical Techniques

The choice of analytical technique is paramount and depends on the physicochemical properties of the analyte, the nature of the sample matrix, and the required sensitivity and selectivity. For this compound, a polar compound containing amino and hydroxyl groups, several techniques are viable.

Analytical TechniquePrincipleAdvantages for this compound QuantificationDisadvantages & Considerations
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separation based on polarity, with detection based on the analyte's ability to absorb ultraviolet light.Robust, widely available, and cost-effective. The phenyl group in the analyte should provide sufficient UV absorbance for detection.Moderate sensitivity. Potential for interference from co-eluting impurities that also absorb UV light.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) Separation based on polarity. Detection relies on the analyte's ability to fluoresce after excitation with a specific wavelength of light. This often requires derivatization.High sensitivity and selectivity. Derivatization with reagents like o-phthalaldehyde (OPA) can significantly enhance the signal for primary amines.[7][8][9][10]Derivatization adds a step to the sample preparation, which can introduce variability. Not all compounds fluoresce.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by HPLC followed by detection based on the mass-to-charge ratio of the analyte and its fragments.Unparalleled sensitivity and selectivity. Capable of quantifying the analyte in complex matrices with minimal interference.[11][12][13][14][15]Higher cost of instrumentation and maintenance. Requires specialized expertise. Matrix effects can suppress or enhance the signal, requiring careful validation.
Gas Chromatography (GC) with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase.High resolution and sensitivity, particularly with MS detection.Requires derivatization to increase the volatility of the polar this compound.[16][17][18] The derivatization process can be complex and may not be reproducible. Thermal degradation of the analyte is a possibility.

Recommendation: For routine quality control of the bulk drug substance where high sensitivity is not paramount, HPLC-UV offers a robust and cost-effective solution. For the analysis of low concentrations of the analyte in complex matrices, such as biological fluids, LC-MS/MS is the gold standard. HPLC-FLD provides an excellent balance of sensitivity and cost if derivatization is optimized. GC is generally less preferred for this analyte due to the need for derivatization and the potential for thermal instability.

A Framework for Method Validation: A Detailed Protocol for HPLC-UV

The following section outlines a comprehensive protocol for the validation of an HPLC-UV method for the quantification of this compound, in accordance with ICH Q2(R2) guidelines.[4][5][6][19]

The Causality Behind Experimental Choices

The selection of a reversed-phase HPLC method is based on the polar nature of this compound, which will be well-retained on a non-polar stationary phase. An acidic mobile phase is chosen to protonate the primary amine, ensuring good peak shape and retention. The UV detection wavelength is selected based on the absorbance maximum of the analyte to ensure the highest sensitivity.

Experimental Workflow Diagram

G cluster_data Data Analysis & Reporting prep_std Prepare Standard Solutions hplc_system HPLC System with UV Detector prep_std->hplc_system prep_sample Prepare Sample Solutions prep_sample->hplc_system data_analysis Analyze Chromatographic Data hplc_system->data_analysis hplc_column Reversed-Phase C18 Column hplc_column->hplc_system hplc_mobile Acidified Mobile Phase hplc_mobile->hplc_system specificity Specificity validation_report Compile Validation Report linearity Linearity & Range accuracy Accuracy precision Precision lod_loq LOD & LOQ robustness Robustness data_analysis->specificity data_analysis->linearity data_analysis->accuracy data_analysis->precision data_analysis->lod_loq data_analysis->robustness G cluster_purpose Intended Purpose of the Method cluster_parameters Required Validation Parameters purpose e.g., Quality Control Assay, Impurity Testing, etc. specificity Specificity purpose->specificity linearity Linearity purpose->linearity accuracy Accuracy purpose->accuracy precision Precision purpose->precision range Range purpose->range robustness Robustness purpose->robustness linearity->range lod LOD linearity->lod loq LOQ linearity->loq accuracy->precision

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Amino-1-(3,4-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, procedural guide for the safe handling and disposal of 2-Amino-1-(3,4-difluorophenyl)ethanol (CAS#: 10145-04-7). As a specialized chemical used in advanced research and drug development, its unique properties—combining an amino alcohol structure with a difluorinated phenyl ring—necessitate a rigorous and scientifically-grounded approach to waste management. This guide is designed to empower researchers, scientists, and laboratory managers to handle this compound's waste stream in a manner that ensures personnel safety and environmental compliance.

The causality behind these protocols is rooted in the fundamental principles of chemical reactivity, toxicology, and regulatory standards. By understanding the why behind each step, laboratory personnel can adapt to specific scenarios while upholding the highest standards of safety.

Hazard Profile and Chemical Characteristics

A thorough understanding of a chemical's hazard profile is the foundation of its safe management. While comprehensive toxicological data for this compound is not widely published, a reliable assessment can be synthesized by analyzing its structural components: the amino alcohol group and the difluorophenyl ring.

  • Amino Alcohol Group: This functional group can impart corrosive properties and may cause skin and eye irritation or burns.[1][2] Similar amino alcohols are classified as harmful if swallowed, inhaled, or in contact with skin.[2]

  • Difluorophenyl Group: The presence of fluorine atoms can influence the compound's reactivity and environmental fate. While this compound is not a per- or polyfluoroalkyl substance (PFAS), fluorinated organic compounds warrant careful disposal.[3][4][5] The U.S. Environmental Protection Agency (EPA) has noted that molecules with a single fluorinated carbon are generally less persistent and bioaccumulative than PFAS.[6][7]

Based on analogous compounds and functional group analysis, the following hazard profile should be assumed:

Hazard Category Classification & Precautionary Statement GHS Pictogram
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.

Skin Irritation/Corrosion Causes skin irritation. May cause severe skin burns in concentrated form. (P264, P280, P302+P352)[8]


Eye Irritation/Damage Causes serious eye irritation. May cause serious eye damage. (P305+P351+P338)[8]


Respiratory Irritation May cause respiratory irritation. (P261, P271)[8]

Flammability Combustible liquid. Flash Point: 130°C.[9] Keep away from heat and open flames.[10]No pictogram for combustible liquids in this class.

Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is not merely a suggestion but a requirement governed by regulations from bodies such as the EPA and enforced through institutional Environmental Health & Safety (EHS) programs.[11] Adherence to this workflow is mandatory.

DisposalWorkflow cluster_prep Phase 1: Preparation & Segregation cluster_contain Phase 2: Containment & Labeling cluster_final Phase 3: Storage & Final Disposal start Waste Generated (Pure compound, solutions, contaminated materials) ppe Don Appropriate PPE (Goggles, Lab Coat, Nitrile Gloves) start->ppe Always segregate Segregate Waste Stream (Halogenated Organic) ppe->segregate container Select Compatible Container (HDPE or Glass) segregate->container labeling Label Container Clearly 'Hazardous Waste' Full Chemical Name Associated Hazards container->labeling close Keep Container Tightly Closed (Except when adding waste) labeling->close storage Store in Designated Satellite Accumulation Area (SAA) close->storage pickup Arrange Pickup via EHS (Environmental Health & Safety) storage->pickup end Disposal by Licensed Chemical Destruction Facility pickup->end

Caption: Waste Disposal Workflow for this compound.

Protocol Details:
  • Personal Protective Equipment (PPE): Before handling any waste, ensure appropriate PPE is worn. This is your primary defense against exposure.

    • Eye Protection: Chemical splash goggles are mandatory.

    • Hand Protection: Use organic solvent-impermeable gloves, such as nitrile gloves.[1]

    • Body Protection: Wear a standard laboratory coat.

  • Waste Segregation (The Causality of Separation): This is the most critical step in ensuring safe disposal. Improper segregation can lead to dangerous chemical reactions within the waste container.

    • Designate as Halogenated Organic Waste: Due to the two fluorine atoms, this compound must be disposed of in a halogenated organic waste stream. Do not mix with non-halogenated solvent waste.[12] Mixing can complicate the final destruction process, which is often high-temperature incineration, as halogenated compounds can produce acidic gases that require special scrubbing.[13]

    • Avoid Incompatibilities: Do not mix this waste with strong oxidizing agents, acids, or bases unless part of a specific neutralization protocol. Amino alcohols can react violently with such substances.[12]

  • Containerization and Labeling: Proper containment and labeling prevent accidental exposure and ensure the waste is handled correctly by disposal personnel.[11][14]

    • Container Selection: Use a clean, leak-proof container made of high-density polyethylene (HDPE) or borosilicate glass.[11][12] Ensure the container has a tightly sealing cap.

    • Labeling: The container must be clearly labeled as "Hazardous Waste." The label must include:

      • The full chemical name: "this compound".

      • The approximate concentration and volume.

      • The primary hazards (e.g., "Irritant," "Combustible").

      • The date accumulation started.

    • Container Management: Keep the waste container closed at all times except when you are actively adding waste.[11][12] Do not fill the container beyond 90% of its capacity to allow for expansion.[12]

  • Temporary Storage: Store the labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be well-ventilated, away from ignition sources, and ideally within a secondary containment bin to catch any potential leaks.

  • Final Disposal:

    • Contact your institution's Environmental Health & Safety (EHS) office to arrange for the pickup of the hazardous waste.

    • The ultimate disposal method will be determined by the licensed waste management facility, but it typically involves controlled incineration at high temperatures with flue gas scrubbing to handle the halogenated components.[13]

    • Crucially, never dispose of this compound down the drain. [15] This is illegal and environmentally irresponsible, as its effects on aquatic organisms are not well-characterized.[13]

Spill and Emergency Procedures

Accidents can happen. A prepared response minimizes the risk of injury and environmental contamination.

SpillResponse spill Spill Occurs assess Assess Situation (Size, Location, Ventilation) spill->assess evacuate Large Spill or Poor Ventilation - Alert Others - Evacuate Area - Call EHS/Emergency Services assess->evacuate High Risk small_spill Small Spill in Fume Hood (Manageable by trained personnel) assess->small_spill Low Risk ppe Don Additional PPE (e.g., face shield, apron) small_spill->ppe contain Contain Spill (Use absorbent pads/sand) ppe->contain collect Collect Absorbed Material (Use non-sparking tools) contain->collect dispose Place in Labeled Waste Container collect->dispose decon Decontaminate Area dispose->decon

Sources

Mastering the Handling of 2-Amino-1-(3,4-difluorophenyl)ethanol: A Guide to Proactive Laboratory Safety

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher and drug development professional, the integrity of our work is intrinsically linked to the safety and precision of our practices. The compound 2-Amino-1-(3,4-difluorophenyl)ethanol, a key intermediate in various synthetic pathways, demands a meticulous and informed approach to handling. This guide moves beyond mere compliance, offering a framework for proactive safety that protects personnel, ensures experimental validity, and maintains environmental stewardship. Here, we dissect the necessary personal protective equipment (PPE), operational workflows, and disposal protocols, grounding each recommendation in the chemical's structural properties and the established principles of laboratory safety.

Hazard Analysis: An Evidence-Based Assessment

  • Aminoethanol Moiety : Compounds containing the aminoethanol group, such as 2-aminoethanol and its derivatives, are well-documented as being corrosive and irritant. They can cause severe skin burns, eye damage, and respiratory irritation[2][3][4]. Ingestion or skin absorption can be harmful[2][5].

  • Fluorinated Aromatic Ring : The difluorophenyl group introduces the characteristics of a halogenated organic compound. While enhancing metabolic stability in drug candidates, this feature also necessitates special considerations for disposal to prevent environmental persistence.

Based on this analysis, we must operate under the assumption that this compound is, at a minimum, an irritant to the skin, eyes, and respiratory system, and is potentially corrosive and harmful if absorbed or ingested.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE is not a matter of preference but a critical control based on risk assessment. The following table outlines the minimum required PPE for handling this compound in solid (powder) and solution forms.

Protection Area Required PPE Rationale and Specifications
Eye & Face Chemical Splash Goggles & Face ShieldGoggles must provide a complete seal around the eyes to protect against dust particles and liquid splashes. A face shield, worn in conjunction with goggles, is mandatory when handling bulk quantities or preparing solutions due to the high risk of splashes[6][7].
Hand Chemical-Resistant Gloves (Nitrile or Neoprene)Double-gloving is strongly recommended. This provides a backup barrier against tears and permeation. Select gloves with long cuffs that can be tucked under the sleeves of the lab coat[8]. Always check manufacturer compatibility charts for the specific solvent being used. Change gloves every 30-60 minutes or immediately upon known or suspected contact[8].
Body Flame-Resistant Laboratory CoatA fully-buttoned lab coat made of a flame-resistant material protects against incidental contact with skin and clothing[6].
Respiratory NIOSH-approved Respirator (as needed)All handling of the solid compound should occur within a certified chemical fume hood to control airborne dust. If engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary[6].

Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured workflow minimizes the potential for exposure and cross-contamination. The following protocol should be adopted for all procedures involving this compound.

Step 1: Preparation and Pre-Handling Check
  • Designate the Area : Cordon off and label a specific area for handling, preferably within a chemical fume hood.

  • Verify Engineering Controls : Ensure the chemical fume hood has a current certification and is functioning correctly.

  • Assemble Materials : Gather all necessary equipment, including spatulas, weigh boats, solvents, and waste containers, and place them inside the fume hood before introducing the compound.

  • Review Emergency Procedures : Confirm the location and functionality of the nearest safety shower, eyewash station, and spill kit.

Step 2: Donning PPE

The sequence of donning PPE is critical to ensure complete and sealed protection.

PPE_Donning_Workflow cluster_donning Donning Sequence Start Start Coat 1. Lab Coat Start->Coat Gloves1 2. First Pair of Gloves Coat->Gloves1 Goggles 3. Goggles & Face Shield Gloves1->Goggles Gloves2 4. Second Pair of Gloves (over coat cuffs) Goggles->Gloves2 End Ready for Handling Gloves2->End PPE_Doffing_Workflow cluster_doffing Doffing Sequence Start Start: In Designated Area Gloves2 1. Outer Gloves (Turn inside out) Start->Gloves2 Goggles 2. Goggles & Face Shield (Handle by strap) Gloves2->Goggles Coat 3. Lab Coat (Roll away from body) Goggles->Coat Gloves1 4. Inner Gloves (Turn inside out) Coat->Gloves1 Wash 5. Wash Hands Thoroughly Gloves1->Wash End Exit Area Wash->End

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.